Biotin-PEG6-Boc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O10S/c1-29(2,3)42-26(34)8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-30-25(33)7-5-4-6-24-27-23(22-43-24)31-28(35)32-27/h23-24,27H,4-22H2,1-3H3,(H,30,33)(H2,31,32,35)/t23-,24-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXCUSYIKZQKML-DPZBCOQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG6-Boc: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
An in-depth technical guide on the chemical structure, properties, and applications of Biotin-PEG6-Boc, a versatile heterobifunctional linker crucial in advancing modern bioconjugation and therapeutic development.
Introduction
This compound is a high-purity, heterobifunctional chemical linker that is instrumental in the fields of biomedical research and drug development.[1] Its unique molecular architecture, which integrates a biotin (B1667282) moiety, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine, renders it an invaluable tool for a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] The biotin component provides a high-affinity handle for streptavidin or avidin (B1170675), facilitating purification, detection, and immobilization.[1] The hydrophilic PEG6 spacer enhances the solubility and bioavailability of the conjugated molecule while providing spatial separation.[1] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise conjugation to other molecules of interest.[1]
Chemical Structure and Properties
This compound is characterized by a well-defined structure that combines three key functional components: a biotin head, a flexible PEG6 linker, and a Boc-protected amine tail. This design allows for its versatile use in creating complex biomolecular constructs.
The IUPAC name for this compound is tert-butyl (2-(2-(2-(2-(2-(2-(biotinamido)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate.[4]
Core Components:
-
Biotin: A vitamin with a high affinity for avidin and streptavidin, enabling strong and specific binding for assays and purification.[1]
-
PEG6 (Hexaethylene Glycol): A flexible and hydrophilic spacer that improves the solubility and pharmacokinetic properties of the final conjugate.[1][3]
-
Boc (tert-butyloxycarbonyl): A protecting group for the primary amine that is stable under many conditions but can be readily removed with acid to allow for subsequent conjugation.[1]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and may exhibit slight variations.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [1][4][5] |
| Molecular Weight | 650.83 g/mol | [1][4][6] |
| CAS Number | 1352814-07-3, 1292268-20-2 | [2][4][5][7][8] |
| Appearance | White to off-white solid or waxy solid | [2][4] |
| Purity | Typically ≥95% or ≥98% | [4][5][8] |
| Storage Conditions | -20°C for long-term storage | [4][8][9] |
Computational Chemistry Data:
| Parameter | Value | Source(s) |
| TPSA | 163.94 | [5] |
| LogP | 1.4527 | [5] |
| Hydrogen Bond Acceptors | 11 | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Rotatable Bonds | 26 | [5] |
Applications in Research and Development
This compound is a pivotal reagent in several advanced biotechnological applications due to its specific binding capabilities and flexible linker design.
-
PROTAC Development: A primary application is in the synthesis of PROTACs.[2] These bifunctional molecules facilitate the degradation of target proteins by recruiting an E3 ubiquitin ligase.[9] The Biotin-PEG6 linker acts as a bridge connecting the target protein-binding ligand and the E3 ligase-binding ligand.[2] The biotin moiety can also be used for affinity purification and pull-down assays of the PROTAC.[9]
-
Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this compound serves as a linker to connect a potent cytotoxic payload to a monoclonal antibody.[3] The PEG spacer enhances the hydrophilicity of the linker-payload complex, which can mitigate aggregation and improve the pharmacokinetic profile of the ADC.[3]
-
Bioconjugation and Labeling: The biotin group allows for strong and specific binding to streptavidin and avidin, which can be conjugated to various reporters like fluorescent dyes or enzymes, or immobilized on solid supports such as beads.[2]
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Mono-Boc Protection of Hexaethylene Glycol Diamine: This initial step involves the selective protection of one of the two primary amine groups of hexaethylene glycol diamine with a Boc group, yielding the intermediate Boc-NH-PEG6-NH2.[10]
-
Coupling with NHS-Biotin: The free primary amine of the mono-Boc-protected PEG linker is then reacted with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond, resulting in the final product, this compound.[10]
Detailed Protocol:
Part 1: Synthesis of Boc-NH-PEG6-NH2 [10]
-
Materials: Hexaethylene glycol diamine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Trimethylsilyl (B98337) chloride (Me₃SiCl) or Thionyl chloride (SOCl₂), Anhydrous Methanol (B129727), Anhydrous Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (B86663).
-
Procedure:
-
Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trimethylsilyl chloride (1 equivalent) dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes.
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Part 2: Coupling of Boc-NH-PEG6-NH2 with Biotin-NHS [10]
-
Materials: Boc-NH-PEG6-NH2, Biotin-NHS, Anhydrous Dimethylformamide (DMF), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve Boc-NH-PEG6-NH2 (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.
-
Add the Biotin-NHS solution to the stirred solution of Boc-NH-PEG6-NH2.
-
Add TEA or DIPEA (2-3 equivalents) to maintain a basic pH (around 8-9).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Once complete, acidify the mixture with a few drops of TFA.
-
Purify the crude product by preparative RP-HPLC and lyophilize to obtain this compound as a white solid.
-
PROTAC Synthesis using this compound
This protocol outlines the construction of a PROTAC by coupling an E3 ubiquitin ligase ligand to this compound, followed by deprotection and coupling to a target protein ligand.[4]
Step 1: Boc Deprotection [1][4]
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
Step 2: Amide Coupling to E3 Ligase Ligand [4]
-
Materials: E3 ligase ligand with a carboxylic acid, Biotin-PEG6-amine salt, HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents).[4]
-
Stir for 15 minutes at room temperature.
-
Add the Biotin-PEG6-amine salt (1.2 equivalents) to the reaction mixture and stir overnight at room temperature.
-
Work-up and purify the product.
-
Step 3: Coupling to Target Protein Ligand (e.g., via Click Chemistry) [4]
This step assumes the E3 ligase ligand-Biotin-PEG6 conjugate has a functional group suitable for coupling with the target protein ligand.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Ensure one component has an azide (B81097) group and the other has a terminal alkyne.
-
Dissolve the alkyne and azide components (1.0 equivalent each) in a suitable solvent (e.g., t-BuOH/H₂O or DMF).
-
Add a solution of sodium ascorbate (B8700270) (0.2 equivalents) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Stir the reaction at room temperature for 12-24 hours and monitor by LC-MS.
-
Visualizations
Logical Relationship of Biotin-Streptavidin Interaction
The utility of this compound is fundamentally based on the highly specific and high-affinity interaction between biotin and streptavidin/avidin.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. purepeg.com [purepeg.com]
- 7. Biotin-PEG6-NH-Boc | CAS:1292268-20-2 | AxisPharm [axispharm.com]
- 8. Biotin-PEG6-NH-Boc, 1292268-20-2 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Biotin-PEG6-Boc: A Technical Guide to its Function and Application in Bioconjugation and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of Biotin-PEG6-Boc, a heterobifunctional linker. Rather than a traditional pharmacological "mechanism of action," its utility is defined by the distinct chemical functionalities of its components, which facilitate the connection of different molecular entities.[1] This document outlines its core properties, applications in bioconjugation and Proteolysis Targeting Chimera (PROTAC) development, and detailed experimental protocols.
Core Properties and Molecular Data
This compound is a chemical tool composed of three key parts: a biotin (B1667282) moiety, a hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[2][3] The biotin group allows for high-affinity, specific binding to avidin (B1170675) and streptavidin.[3][4] The flexible and hydrophilic PEG6 spacer enhances the solubility of the molecule and any conjugate it forms, while also providing physical separation to minimize steric hindrance.[1][2][4] The Boc protecting group provides a stable cap on the terminal amine, which can be selectively removed under acidic conditions to reveal a reactive primary amine for subsequent conjugation.[1][3]
Table 1: Key Quantitative Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [2][3][4] |
| Molecular Weight | 650.83 g/mol | [2][3][4] |
| Alternative Molecular Weight | 635.81 g/mol | [4][5] |
| CAS Number | 1352814-07-3 | [2][3][4] |
| Alternative CAS Number | 1292268-20-2 | [2][4] |
| Appearance | White to off-white solid or waxy solid | [2][4] |
| Purity | Typically ≥95% or ≥98% | [2][4] |
| Storage Conditions | -20°C for long-term storage |[2][4] |
Functional Mechanism and Logical Workflow
The "mechanism of action" of this compound is its function as a modular linker.[1] Its application follows a logical sequence of chemical transformations that enable the conjugation of two different molecules. The process begins with the deprotection of the Boc group, exposing a primary amine. This amine is then available to form a covalent bond with a target molecule. The biotin end of the linker is then used for its high-affinity interaction with streptavidin or avidin.
Applications in PROTAC Development
A primary application of this compound is in the synthesis of PROTACs.[4][6] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it, leading to ubiquitination and subsequent degradation by the proteasome.[4][5][7] In this context, the Biotin-PEG6 linker serves as a flexible bridge connecting the target protein-binding ligand to the E3 ligase-binding ligand.[4][6] The hydrophilic PEG chain can enhance the solubility and cell permeability of the PROTAC, while its length is crucial for the proper formation of the ternary complex between the target protein and the E3 ligase.[3]
Experimental Protocols
The following are detailed methodologies for common experimental procedures involving this compound.
While commercially available, this compound can be synthesized through a two-step process involving the coupling of a biotinylating agent with a Boc-protected PEGylated amine.[2][8]
Materials:
-
Boc-NH-PEG6-Amine
-
Biotin-NHS (N-Hydroxysuccinimide) ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Boc-NH-PEG6-amine (1.0 equivalent) in anhydrous DMF.[2]
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[2]
-
In a separate flask, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.[2]
-
Add the Biotin-NHS ester solution dropwise to the Boc-NH-PEG6-amine solution.[2]
-
Allow the reaction to stir at room temperature overnight.[2]
-
Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS.[2]
-
Once complete, remove the DMF under reduced pressure.[2]
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure this compound.[2]
To expose the reactive primary amine, the Boc protecting group must be removed under acidic conditions.[4]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.[2][9]
-
Stir the reaction at room temperature for 1-2 hours.[2][4][9]
-
Monitor the deprotection for completion using an appropriate analytical method (e.g., LC-MS).[10]
-
Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator) to yield the amine salt of Biotin-PEG6-amine.[2][9][11]
Table 2: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Reagent | Trifluoroacetic Acid (TFA) | Neat or in a solution with a solvent like DCM. |
| TFA Concentration | 20% - 50% (v/v) in DCM | Concentration can be adjusted based on the stability of the bioconjugate.[10] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and allowed to warm.[10] |
| Reaction Time | 30 minutes to 3 hours | Reaction progress should be monitored to determine completion.[10] |
| Work-up | Co-evaporation with a solvent like toluene (B28343) to remove residual TFA, or neutralization with a mild base.[10] |
This protocol outlines the general steps for labeling a target protein with this compound after deprotection.
Procedure:
-
Preparation of Reagents:
-
Perform Boc deprotection as described in section 4.2 to obtain Biotin-PEG6-NH2.
-
Prepare the target molecule. If conjugating to a carboxylic acid on the target, it must be activated (e.g., as an NHS ester using EDC/NHS chemistry).[1]
-
-
Conjugation Reaction:
-
Dissolve the activated target molecule and the deprotected Biotin-PEG6-NH2 in a suitable buffer. The reaction is typically performed at a slightly alkaline pH (e.g., 7.5-8.5) to ensure the primary amine of the linker is deprotonated and reactive.[4]
-
A 10- to 20-fold molar excess of the biotin reagent is often a good starting point.[9]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[9]
-
-
Purification and Analysis:
-
After the reaction, purify the biotinylated product from unreacted components using methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.[4][9]
-
Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry (MS), or HABA assays to confirm conjugation and determine the degree of labeling.[4][10]
-
Safety Information
This compound should be handled by trained professionals in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1352814-07-3 | MOLNOVA [molnova.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of the PEG6 Linker in Biotin-PEG Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the precise linkage of molecules is paramount to experimental success. Biotin-PEG reagents have become indispensable tools, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin for a myriad of applications in research, diagnostics, and therapeutics. The polyethylene (B3416737) glycol (PEG) spacer within these reagents is not merely a connector; it is a critical determinant of the conjugate's physicochemical properties and biological performance. This in-depth technical guide focuses on the specific role of the hexa-ethylene glycol (PEG6) linker, providing a comprehensive analysis of its impact on biotinylation, protein interactions, and overall experimental outcomes.
The Core Advantages of the PEG6 Linker
The incorporation of a six-unit PEG spacer into biotinylation reagents confers several key advantages that address common challenges in bioconjugation.
Enhanced Hydrophilicity and Solubility
A primary benefit of the PEG6 spacer is its inherent hydrophilicity.[1] Many biomolecules, such as proteins and peptides, risk aggregation or insolubility when modified with hydrophobic reagents. The PEG6 linker imparts a hydrophilic character to the biotinylated molecule, improving its solubility in aqueous buffers and preventing aggregation.[1][2] This is crucial for maintaining the biological activity of the conjugated molecule and ensuring the reliability of downstream applications.
Reduction of Steric Hindrance
The biotin-binding pocket of streptavidin is situated below the protein's surface.[1] A short or absent linker can lead to steric hindrance, impeding the access of the biotinylated molecule to this binding site. The flexible and extended nature of the PEG6 spacer arm effectively distances the biotin moiety from the target molecule, making it more accessible to streptavidin's binding pocket.[3][4] This reduction in steric hindrance leads to more efficient binding and increased sensitivity in assays.[4][5]
Improved Biocompatibility and Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, is a well-established method for enhancing the biocompatibility and reducing the immunogenicity of therapeutic molecules.[1][6] The PEG6 spacer can help shield the biotinylated molecule from the immune system, which can be advantageous for in vivo applications by potentially extending circulation half-life.[6]
Minimized Non-Specific Binding
The hydrophilic and flexible nature of the PEG6 spacer also contributes to a reduction in non-specific binding of the biotinylated molecule to surfaces or other proteins.[5] This is particularly important in sensitive assays where a high signal-to-noise ratio is critical for accurate results.
Quantitative Data on Biotin-PEG Linkers
The length of the PEG linker can modulate the binding affinity of the biotin-streptavidin interaction. The following table summarizes key quantitative data related to this interaction.
| Biotinylated Ligand | Avidin/Streptavidin | PEG Spacer Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (K_d) (M) | Stoichiometry (Biotin:Avidin) | Reference(s) |
| Biotin | Avidin | 0 | ~10⁻¹⁵ | 4:1 | [7] |
| Biotin-PEG | Avidin | 588 | ~10⁻⁸ | 4:1 | [7] |
| Biotin-PEG | Avidin | 3400 | ~10⁻⁸ | 4:1 | [7] |
| Biotin-PEG | Avidin | 5000 | ~10⁻⁸ | 1:1 | [7] |
| Biotin | Streptavidin | 0 | ≈10⁻¹⁴ | 4:1 | [6] |
Note: A direct comparison of K_d values across different studies can be challenging due to variations in experimental conditions. However, a general trend of slightly decreased affinity with increasing PEG length is often observed, attributed to the increased hydrodynamic radius of longer PEG chains which can sterically hinder the biotin from optimally fitting into the binding pocket.[7]
Experimental Protocols
Detailed methodologies are essential for the successful application of Biotin-PEG6 reagents. The following are representative protocols for key experiments.
Protocol 1: Protein Biotinylation using Biotin-PEG6-NHS Ester
Objective: To covalently attach a Biotin-PEG6 linker to a protein via its primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG6-NHS Ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Prepare the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Immediately before use, dissolve the Biotin-PEG6-NHS Ester in DMF or DMSO to create a 10 mM stock solution.
-
-
Biotinylation Reaction:
-
Reaction Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to consume any excess NHS-ester reagent.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Surface Functionalization of QCM-D Sensors with Biotin-PEG-thiol
Objective: To create a biotinylated surface on a gold-coated Quartz Crystal Microbalance with Dissipation (QCM-D) sensor for interaction studies.
Materials:
-
Gold-coated QCM-D sensors
-
2% SDS, 0.1% SDS, 0.1 M HCl solutions
-
Ethanol
-
Nitrogen gas
-
dS-PEG-thiol and dS-PEG-biotin-thiol
-
Ethanolic solution of mixed PEG thiols (e.g., 99:1 molar ratio of PEG-thiol to Biotin-PEG-thiol) at a total concentration of 10 mM.[8][9]
Procedure:
-
Sensor Cleaning:
-
Surface Modification:
-
Final Rinse:
Protocol 3: PROTAC Synthesis using Biotin-PEG6-Acid
Objective: To synthesize a Proteolysis Targeting Chimera (PROTAC) incorporating a Biotin-PEG6 linker.
Materials:
-
Biotin-PEG6-Acid
-
Amine-functionalized ligand (for either the protein of interest or the E3 ligase)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Reverse-phase HPLC for purification
Procedure:
-
Reaction Setup:
-
Under a nitrogen atmosphere, dissolve the amine-functionalized ligand in anhydrous DMF.
-
In a separate flask, dissolve Biotin-PEG6-Acid in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
Amide Coupling:
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with appropriate aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, and brine).[3]
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by reverse-phase HPLC to obtain the final biotinylated PROTAC intermediate.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The PEG6 linker is a critical component of Biotin-PEG reagents, offering a well-balanced set of properties that enhance the performance of biotinylated molecules in a wide range of applications. By improving solubility, minimizing steric hindrance, and increasing biocompatibility, the PEG6 spacer enables more reliable and sensitive results. The selection of the appropriate linker is a crucial consideration in experimental design, and the data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize Biotin-PEG6 reagents in their work. The versatility of the PEG6 linker continues to make it a valuable tool in the advancement of drug delivery, diagnostics, and our fundamental understanding of biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. PROTAC diagram [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Polydispersed Biotin PEGs - Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for washing and modifying QCM-D sensors [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Boc Protection Group Chemistry on PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, application, and strategic considerations for using the tert-butyloxycarbonyl (Boc) protecting group on polyethylene (B3416737) glycol (PEG) linkers. The strategic use of Boc-protected PEG linkers is fundamental in the controlled, stepwise synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized materials.[1][2]
The Boc group serves as a temporary shield for primary or secondary amines, preventing unwanted side reactions during multi-step synthetic processes.[1][3] Its stability under a wide array of basic and nucleophilic conditions, combined with its clean and efficient removal under acidic conditions, makes it an invaluable tool in modern organic synthesis and bioconjugation.[1][2][4] This acid-labile nature provides an orthogonal strategy to other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection and sequential conjugation.[5][6]
Heterobifunctional PEG linkers, which feature a Boc-protected amine at one end and a different reactive group (e.g., carboxylic acid, NHS ester, maleimide) at the other, are instrumental for this modular approach to synthesis.[3][7][8][9] The PEG spacer itself enhances the aqueous solubility, stability, and pharmacokinetic properties of the final conjugate, making this combination particularly powerful for therapeutic applications.[3][10][11]
Data Presentation
The following tables summarize key quantitative data for the application of Boc protection chemistry on PEG linkers, derived from established protocols and comparative studies.
Table 1: Common Conditions for Boc Deprotection of PEG Linkers
| Acidic Reagent | Concentration (v/v) | Solvent | Temperature | Typical Time | Purity/Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0°C to Room Temp. | 30 - 120 min | >95% | [4][7] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 1 - 4 hours | Variable |[4][12] |
Table 2: Comparative Analysis of Boc vs. Fmoc Protecting Groups on PEG Linkers
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
|---|---|---|
| Cleavage Condition | Strongly acidic (e.g., 20-50% TFA in DCM)[5][13] | Mildly basic (e.g., 20% piperidine (B6355638) in DMF)[6][13] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc)[5][6] | Orthogonal to acid-labile groups (e.g., Boc, tBu)[5][14] |
| Reaction Time | Typically 30 minutes to 2 hours[5] | Typically 5 to 30 minutes[5] |
| Potential Side Reactions | Risk of t-butylation of sensitive residues (e.g., Trp); requires scavengers.[5] | Diketopiperazine/aspartimide formation; piperidine adducts.[5] |
| Compatibility | Not suitable for acid-sensitive substrates.[5] | Well-suited for acid-sensitive molecules.[5] |
Table 3: Typical Analytical Characterization Data for a Boc-NH-PEG-X Linker
| Technique | Parameter | Expected Result |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) for -C(CH₃)₃ (Boc) | ~1.44 ppm (singlet, 9H)[15] |
| Chemical Shift (δ) for -O-CH₂-CH₂-O- (PEG) | ~3.6-3.7 ppm (multiplet)[15] | |
| ¹³C NMR | Chemical Shift (δ) for -C (CH₃)₃ (Boc) | ~79 ppm[15] |
| Chemical Shift (δ) for -C(C H₃)₃ (Boc) | ~28 ppm[15] |
| Mass Spec (ESI+) | Observed Ion | [M+H]⁺, [M+Na]⁺[16] |
Experimental Protocols
Detailed methodologies for the protection, deprotection, and characterization of Boc-functionalized PEG linkers are provided below.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal primary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amino-PEG linker (e.g., H₂N-PEG-COOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer and round-bottom flask
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[17][18]
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents relative to the amine).[17][18]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1][18]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][17]
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.[9][13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[1][17]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol details the standard procedure for removing the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Diethyl ether (optional for precipitation)
-
Magnetic stirrer and round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[9][12]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[7][17] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[7][19]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[9][19]
-
Monitor the reaction for 1-2 hours by LC-MS or TLC until the starting material is completely consumed.[4][9]
-
Once complete, remove the DCM and excess TFA by rotary evaporation.[4][17]
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.[4][7][17]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly.[7][17] Alternatively, the free amine can be obtained by neutralization with a mild base or precipitated by adding a non-polar solvent like diethyl ether.[4][12]
Protocol 3: Analytical Characterization
A multi-faceted analytical approach is crucial to confirm the identity and purity of Boc-PEG derivatives.[20]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of characteristic peaks for the Boc group (¹H: ~1.44 ppm, 9H singlet; ¹³C: ~79 and ~28 ppm) and the PEG backbone (¹H: ~3.6 ppm).[15][21] Purity can be estimated by comparing the integration ratios of these key signals.[21]
2. High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the compound.[20]
-
Sample Preparation: Prepare a stock solution (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724)/water) and dilute to a working concentration.[20]
-
Conditions: Use a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.[15]
-
Analysis: Purity is determined by the relative area of the main peak in the resulting chromatogram.[20]
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.[20]
-
Analysis: Acquire the mass spectrum in positive ion mode. Compare the observed molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) with the calculated theoretical mass.[15][16]
Mandatory Visualization
The following diagrams illustrate the core chemical principles and workflows associated with Boc protection on PEG linkers.
Caption: General reaction scheme for Boc protection of a terminal amine on a PEG linker.
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.[4]
Caption: A typical experimental workflow for Boc protection and subsequent deprotection.
Caption: Workflow for sequential bioconjugation using a heterobifunctional Boc-PEG linker.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biosynth.com [biosynth.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to Biotin-PEG6-Boc: A Versatile Linker for Bioconjugation and Drug Discovery
This technical guide provides an in-depth overview of Biotin-PEG6-Boc, a heterobifunctional linker integral to contemporary biomedical research and the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed chemical data, experimental protocols, and visualizations of its application in key research areas such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Molecular Data
The designation "this compound" can refer to two closely related chemical entities, differing in the linkage of the Boc-protected terminus. The more common variant features a Boc-protected amine (Biotin-PEG6-NH-Boc), while another version exists as a t-butyl ester (Biotin-PEG6-t-butyl ester). It is crucial for researchers to verify the specific compound being used by its CAS number.
This molecule incorporates three key functional components:
-
A biotin (B1667282) moiety, which provides a high-affinity binding handle for avidin (B1170675) and streptavidin, enabling purification, detection, and immobilization.
-
A hexaethylene glycol (PEG6) spacer, which is a flexible and hydrophilic linker that enhances solubility, reduces steric hindrance, and provides spatial separation between conjugated molecules.
-
A tert-butyloxycarbonyl (Boc) protected terminus , which allows for controlled, sequential conjugation reactions following its removal.
The table below summarizes the key quantitative data for both common variants of this compound.
| Property | Value (Biotin-PEG6-NH-Boc) | Value (Biotin-PEG6-t-butyl ester) |
| CAS Number | 1292268-20-2[1][2][3] | 1352814-07-3[4] |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S[1][3] | C₂₉H₅₃N₃O₁₀S[4] |
| Molecular Weight | 650.82 g/mol [1][2] | 635.81 g/mol [4] |
| Purity | Typically ≥98%[1][2][3] | >98% (HPLC)[4] |
| Appearance | White to off-white solid or waxy solid | Not specified |
| Storage Conditions | -20°C for long-term storage[3] | -20°C[4] |
Applications in Research and Drug Development
This compound is a versatile tool with significant applications in various research and development domains due to its unique trifunctional structure.
PROTAC Development: A primary application is in the synthesis of PROTACs.[5] These bifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The Biotin-PEG6 moiety serves as a flexible linker connecting the E3 ligase ligand to the target protein ligand.
Bioconjugation and Labeling: The biotin group allows for the specific and high-affinity labeling of molecules. This is widely used for attaching proteins, peptides, or other biomolecules to surfaces or for their detection and purification using streptavidin- or avidin-conjugated reporters or matrices.
Targeted Drug Delivery: The biotin handle can be used to target biotin receptor-overexpressing cells, such as certain cancer cells, facilitating the targeted delivery of conjugated therapeutics.
Experimental Protocols
The following are representative protocols for the use of this compound in common laboratory procedures.
Boc Deprotection Protocol
This procedure outlines the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1 to 2 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is the amine salt of Biotin-PEG6-amine, which can be used in the next step without further purification or after neutralization.[6]
Synthesis of a PROTAC using this compound
This protocol provides a general workflow for synthesizing a PROTAC by sequentially coupling an E3 ligase ligand and a target protein ligand to the this compound linker.
Part 1: Coupling of E3 Ligase Ligand
Materials:
-
E3 ligase ligand with a carboxylic acid group
-
Biotin-PEG6-amine (from Boc deprotection)
-
Peptide coupling agent (e.g., HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
5% Lithium Chloride (LiCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents).
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Biotin-PEG6-amine salt (1.2 equivalents) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
For work-up, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate using an appropriate method, such as silica (B1680970) gel column chromatography.
Part 2: Coupling of Target Protein Ligand
The purified product from Part 1, which now has a reactive group (e.g., a deprotected amine from the E3 ligase ligand or a newly introduced functional group), can be coupled to the target protein ligand using a suitable conjugation chemistry. The specific protocol will depend on the functional groups present on the two molecules to be joined.
Visualizations
The following diagrams illustrate key workflows and mechanisms involving this compound.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound as a linker.
References
Biotin-PEG6-Boc: A Comprehensive Technical Guide to Synthesis and Characterization
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing detailed information on Biotin-PEG6-Boc, a versatile heterobifunctional linker. This molecule is instrumental in the development of advanced bioconjugates and targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This document outlines its chemical properties, offers detailed experimental protocols for its synthesis and characterization, and visualizes key experimental workflows.
This compound incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a flexible hexaethylene glycol (PEG6) spacer that enhances solubility, and a tert-butyloxycarbonyl (Boc) protected amine that allows for controlled, sequential conjugation.[1][2][5]
Core Properties and Quantitative Data
The following table summarizes the essential quantitative data for this compound, compiled from various chemical suppliers.[2] Researchers should note that minor variations may exist between suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [1][2][6] |
| Molecular Weight | ~650.83 g/mol | [1][2][4] |
| CAS Number | 1352814-07-3 | [1][2][4] |
| Alternative CAS | 1292268-20-2 | [1][2][6] |
| Appearance | White to off-white solid or waxy solid | [1][2] |
| Typical Purity | ≥95% or ≥98% (by HPLC) | [1][2][6][7] |
| Storage Conditions | -20°C for long-term storage | [1][2][8] |
Synthesis of this compound
The most common synthetic route for this compound involves the coupling of an activated biotin derivative, such as Biotin-NHS ester, with a mono-Boc-protected PEG6 amine (Boc-NH-PEG6-NH₂).[9] This approach ensures a controlled reaction, yielding the desired product.
Experimental Protocol: Synthesis
This section details a representative protocol for the synthesis of this compound.
Materials:
-
Boc-NH-PEG6-amine (1.0 equivalent)
-
Biotin-NHS (N-Hydroxysuccinimide) ester (1.1 equivalents)[1]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 3.0 equivalents)[1][3][9]
-
Dichloromethane (DCM)[1]
-
Saturated sodium bicarbonate solution[1]
-
Brine[1]
-
Anhydrous sodium sulfate[1]
-
Silica (B1680970) gel for column chromatography[1]
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)[1]
Procedure:
-
Dissolve Boc-NH-PEG6-amine (1.0 eq) in anhydrous DMF under an inert atmosphere.[1][9]
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for approximately 10 minutes at room temperature.[1]
-
In a separate flask, dissolve Biotin-NHS ester (1.1 eq) in anhydrous DMF.[1]
-
Add the Biotin-NHS ester solution dropwise to the stirring Boc-NH-PEG6-amine solution.[1][9]
-
Allow the reaction to stir at room temperature overnight.[1]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.[1]
-
Dissolve the resulting residue in DCM and transfer it to a separatory funnel.[1]
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (twice) and brine (once).[1][9]
-
Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure.[1][9]
-
Purify the crude product using silica gel column chromatography with a DCM/Methanol gradient to yield the pure this compound.[1][9] Alternatively, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for purification.[3][9]
Characterization of this compound
A combination of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.
Experimental Protocol: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product.[9]
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[10]
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using a solvent system compatible with electrospray ionization (ESI), such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid to promote protonation.[10]
-
If necessary, filter the working solution through a 0.22 µm syringe filter.[10]
Data Analysis:
-
Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.[9]
-
Expected Mass: The analysis should confirm the presence of the protonated molecule [M+H]⁺. Common adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.[10]
-
High-Resolution MS (HRMS): Provides an accurate mass measurement, which should be within 5 ppm of the theoretical value, to confirm the elemental composition.[10]
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural confirmation. Expected fragmentation includes the loss of the Boc group (as isobutylene, 56 Da, or the entire group, 100 Da) and cleavage along the PEG linker, resulting in ions separated by 44 Da.[10]
| Ion | Theoretical m/z |
| [M+H]⁺ | 651.36 |
| [M+Na]⁺ | 673.34 |
| [M+K]⁺ | 689.31 |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the chemical structure of the synthesized compound.[9]
Sample Preparation:
-
Dissolve a sufficient amount of the purified product in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[9]
Data Analysis:
-
¹H NMR: The spectrum should show characteristic peaks for the protons of the biotin moiety, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the tert-butyl protons of the Boc protecting group.[9]
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
2D NMR: Techniques like COSY and HSQC can be used to aid in the assignment of complex or overlapping peaks.[9]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of the final product.[9]
Method:
-
Technique: Reverse-Phase HPLC (RP-HPLC) is highly effective.[9]
-
Column: A C18 column is commonly used.[9]
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% TFA, is typical.
-
Detection: UV detection at ~210 nm or Evaporative Light Scattering Detection (ELSD) can be used.[9]
-
Purity: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Applications and Logical Workflows
This compound is a cornerstone linker in modern drug development and chemical biology.
PROTAC Development
A primary application is in the synthesis of PROTACs, where it serves as a flexible bridge connecting a target protein-binding ligand to an E3 ligase-binding ligand.[2][8] The Boc group allows for a modular synthetic strategy; it is first removed under acidic conditions (e.g., TFA in DCM), and the resulting free amine is coupled to one of the ligands.[4][8]
Bioconjugation and Labeling
The biotin moiety's high affinity for streptavidin makes this linker ideal for labeling proteins, peptides, and other molecules.[2] This enables a wide range of applications, including immunoassays, affinity purification, and pull-down experiments.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 1352814-07-3 | MOLNOVA [molnova.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Biotin-PEG6-Boc: A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG6-Boc in Dimethyl Sulfoxide (DMSO) and water. This compound is a heterobifunctional linker widely utilized in biomedical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, which includes a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a flexible and hydrophilic hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, dictates its solubility and functionality.[1][3] The PEG6 spacer notably enhances the solubility of the molecule.[4][][6]
Quantitative Solubility Data
While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, a strong predictive assessment can be made based on its structural components and data from analogous compounds.[4][7] The hydrophilic nature of the PEG chain enhances aqueous solubility, while the biotin and Boc-protected amine favor organic solvents.[8]
| Solvent | Predicted Solubility | Notes |
| DMSO | Readily Soluble | The polar aprotic nature of DMSO favorably interacts with the polar PEG chain and amide linkages.[7] For similar compounds like Biotin-PEG6-Acid, solubility is reported to be ≥ 50 mg/mL, sometimes requiring gentle warming or sonication.[4] Stock solutions are typically prepared in anhydrous DMSO.[9] |
| Water | Sparingly Soluble | The PEG chain improves water solubility compared to the parent biotin molecule.[4][8] However, direct dissolution in aqueous buffers is not recommended for high concentrations.[8] It is best to first dissolve the compound in a minimal amount of DMSO before dilution in an aqueous buffer.[8] |
| Other Solvents | Generally soluble in other polar aprotic solvents like DMF, and chlorinated solvents such as dichloromethane (B109758) (DCM).[7] It exhibits moderate to limited solubility in alcohols like methanol (B129727) and ethanol, and is sparingly soluble to insoluble in non-polar solvents like ethers and hydrocarbons.[7] |
Experimental Protocols
Protocol 1: Determination of Solubility in DMSO and Aqueous Buffer
This protocol outlines a method to determine the solubility of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
HPLC-MS system (for quantitative analysis)
Procedure:
-
Stock Solution Preparation:
-
Serial Dilution in DMSO:
-
Perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
-
Solubility in Aqueous Buffer:
-
In a separate set of vials, add the aqueous buffer.
-
Transfer a small, fixed volume of each DMSO stock dilution into the corresponding vials containing the aqueous buffer.
-
Visually inspect for any precipitation. The highest concentration that remains clear is an estimate of the solubility.
-
For a more quantitative measurement, analyze the clear supernatant by HPLC-MS to determine the concentration of the dissolved compound.
-
-
Considerations:
-
When adding the DMSO stock to an aqueous buffer, the final concentration of DMSO should be kept low (typically <5% v/v) to minimize its effect on subsequent biological assays.[8]
-
Protocol 2: General Method for Preparing this compound for Bioconjugation
This protocol describes the recommended method for dissolving and using this compound in a typical bioconjugation reaction.
Procedure:
-
Equilibrate Reagent:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
-
Prepare DMSO Stock Solution:
-
Dissolve the this compound in a minimal volume of anhydrous DMSO.
-
-
Addition to Reaction:
-
Add the DMSO stock solution dropwise to your aqueous reaction buffer while gently vortexing.[8]
-
Ensure the solution is clear and free of particulates.
-
-
Boc Deprotection:
-
Conjugation:
-
The resulting Biotin-PEG6-NH2 can then be conjugated to a molecule of interest, for example, through amide coupling to a carboxylic acid.[6]
-
Visualizing Workflows and Mechanisms
PROTAC Mechanism of Action
This compound is a key building block for the synthesis of PROTACs.[1][2] A PROTAC is a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process. The biotin moiety can be used as a handle for purification or detection.
Caption: General workflow for the synthesis of a biotinylated PROTAC using this compound.
References
Biotin-PEG6-Boc: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG6-Boc, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental results and the efficacy of resulting conjugates.
Core Concepts: Understanding the Molecule
This compound is composed of three key functional moieties: a biotin (B1667282) group for high-affinity binding to streptavidin and avidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (Boc) protected amine for controlled, sequential conjugation.[1][2][3] The stability of the entire molecule is dictated by the individual stabilities of these components.
Summary of Stability and Storage Conditions
Proper handling and storage are crucial to prevent the degradation of this compound.[4] The primary degradation pathways involve the cleavage of the acid-labile Boc protecting group and the degradation of the PEG chain.[1]
Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Solid | N/A | -20°C | Long-term (up to 2 years) | [2][5] |
| Solid | N/A | -80°C | Long-term | [5] |
| Solution | DMSO | 4°C | Up to 2 weeks | [5] |
| Solution | DMSO | -80°C | Up to 6 months | [5] |
It is highly recommended to prepare fresh solutions before use and avoid multiple freeze-thaw cycles.[5]
Influence of Environmental Factors on Stability
The stability of this compound is significantly influenced by pH, temperature, and the presence of strong acids or oxidizing agents.[1][5]
| Condition | Stability Level | Primary Degradation Pathway | Reference(s) |
| pH | |||
| pH 2 | Very Low | Rapid cleavage of the Boc group. | [1] |
| pH 4 | Low to Moderate | Gradual cleavage of the Boc group. | [1] |
| pH 7 | High | Generally stable at neutral pH. | [1] |
| pH 9 | High | Amide and ether linkages are generally stable. | [1] |
| Temperature | |||
| > 40°C | Low | Increased risk of thermal degradation of the PEG chain. | [1] |
| Room Temp (Solution) | Low to Moderate | Degradation can occur over hours to days. | [1] |
| 4°C (Solution) | Moderate | More stable than room temperature, but fresh solutions are recommended. | [1] |
| -20°C (Solid) | High | Recommended for long-term storage. | [1][5] |
| Reagents | |||
| Strong Acids (e.g., TFA) | Very Low | Rapid cleavage of the Boc group. | [1] |
| Strong Oxidizing Agents | Low | Can lead to oxidative degradation of the PEG chain. | [1] |
| Anhydrous DMSO/DMF | High | Recommended for preparing stock solutions. | [1] |
| Aqueous Buffers | Moderate | Stability is pH-dependent; avoid acidic buffers. | [1] |
Degradation Pathways
The two primary points of degradation for this compound are the Boc-protecting group and the PEG chain.[1]
Caption: Primary degradation pathways of this compound.
Experimental Protocols
While specific, validated stability-indicating assays for this compound are not widely published, a general approach using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to assess its stability under various conditions.[5]
Protocol: HPLC-MS Method for Stability Assessment
1. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate anhydrous organic solvent such as DMSO or acetonitrile.[1][5]
-
Aliquot the stock solution into separate vials for exposure to different stress conditions (e.g., varying temperatures, pH values, and light exposure) for defined time intervals.
-
At each designated time point, dilute the stressed samples to a suitable concentration for HPLC analysis.
2. HPLC Conditions (General Example): [5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and/or Mass Spectrometer.
3. Mass Spectrometry Conditions: [5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Monitoring: Monitor for the parent ion of this compound and potential degradation products.
4. Data Analysis: [5]
-
Compare the peak area of the intact this compound in the stressed samples to that of a control sample stored under ideal conditions (-20°C).
-
A decrease in the peak area of the parent compound and the emergence of new peaks would signify degradation.
Caption: Experimental workflow for assessing this compound stability.
Troubleshooting
| Problem | Potential Cause | Recommended Solution | Reference(s) |
| Loss of activity or inconsistent results in conjugation reactions. | Degradation of the this compound reagent. | Ensure the reagent has been stored correctly at -20°C as a solid and for limited periods when in solution. Avoid multiple freeze-thaw cycles of stock solutions. | [5] |
| Unexpected deprotection of the Boc group. | Exposure to acidic conditions during the experimental workflow. | Maintain a neutral to slightly basic pH (pH 7-9) during handling and conjugation reactions. Avoid buffers with low pH. | [5] |
| Reagent appears discolored or has an unusual consistency. | Potential degradation due to improper storage or exposure to contaminants. | Do not use the reagent. Discard the vial and use a fresh one that has been stored under the recommended conditions. | [5] |
By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are meticulously designed to hijack the cell's native ubiquitin-proteasome system (UPS), inducing the selective degradation of disease-causing proteins.[2] A PROTAC molecule is comprised of three essential components: a ligand that recognizes the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2]
Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI into close proximity with the recruited E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1]
While the two ligands provide the specificity for the POI and the E3 ligase, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity and drug-like properties.[5] The linker's length, composition, rigidity, and attachment points collectively influence the formation and stability of the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[5] This technical guide provides a comprehensive overview of PROTAC linkers, their components, and their profound impact on the overall efficacy of these targeted protein degraders.
The Linker's Influence on Ternary Complex Formation and Stability
The primary role of the linker is to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] The characteristics of the linker dictate the relative orientation and proximity of the POI and the E3 ligase within this complex. An optimal linker promotes favorable protein-protein interactions, leading to positive cooperativity and a stable ternary complex, which is essential for efficient ubiquitination.[4] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[4]
Classification and Properties of PROTAC Linkers
PROTAC linkers can be broadly classified based on their flexibility and chemical composition. The most common types are flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic structures.[6]
Flexible Linkers
Flexible linkers are the most prevalently used type in the initial stages of PROTAC development due to their synthetic tractability.[6]
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[6] However, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC molecule.[7]
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity, which can enhance the aqueous solubility of the PROTAC.[8] This improved solubility can be advantageous for formulation and in vivo administration.[8]
Rigid Linkers
To overcome some of the drawbacks of flexible linkers, such as the potential for an entropic penalty upon binding, researchers have increasingly turned to more rigid designs.[7]
-
Cyclic Structures: The incorporation of saturated rings like piperazine (B1678402) and piperidine, or aromatic systems, can constrain the linker's conformation.[4] This "pre-organization" can reduce the entropic cost of ternary complex formation, potentially leading to a more stable complex and enhanced degradation efficiency.[4]
"Smart" and Functional Linkers
Recent innovations have led to the development of "smart" or functional linkers that provide an additional layer of control over PROTAC activity. These include photoswitchable and photocleavable linkers that can be activated by light, offering spatiotemporal control of protein degradation.
Data Presentation: The Impact of Linker Properties on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [1] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [1] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [1] |
| SOS1 | Not Specified | Methylene units | 3 | >1000 | <20 | [] |
| SOS1 | Not Specified | Methylene units | 5 | <10 | >95 | [] |
| SOS1 | Not Specified | Methylene units | 9 | ~100 | ~80 | [] |
Table 2: Comparison of Alkyl vs. PEG Linkers
| Target Protein | E3 Ligase | Linker Composition | Degradation in HEK293T cells | Reference |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease | [1] |
| CRBN | VHL | Three PEG units | Weak degradation | [1] |
Table 3: Comparison of Flexible vs. Rigid Linkers
| Target Protein | E3 Ligase | PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Androgen Receptor (AR) | Not Specified | Parent PROTAC | Flexible (PEG) | Exhibited degradation | [10] |
| Androgen Receptor (AR) | Not Specified | PROTAC with Disubstituted Phenyl | Rigid (Disubstituted Phenyl) | No activity | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[11]
-
Cell Culture and Treatment: Culture a suitable cell line to approximately 80% confluency.[11] Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[10]
-
Cell Lysis and Protein Quantification: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11] Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[11]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11] Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[11] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[10] Calculate DC50 and Dmax values from the dose-response curves.[10]
Protocol 2: Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Protocol 3: Representative PROTAC Synthesis with a PEG Linker
This protocol outlines a general strategy for the synthesis of a PROTAC using a bifunctional PEG linker.
-
Mono-functionalization of the Linker:
-
Dissolve N-Boc-N-bis(PEG4-OH) in anhydrous DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.0 eq) dropwise and stir for 1 hour at 0 °C, then 3-4 hours at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the resulting mesylate in DMF and add sodium azide (B81097) (1.5 eq). Heat the reaction to 80 °C and stir overnight.
-
After cooling, dilute with ethyl acetate, wash with water and brine, dry, and concentrate to yield the mono-azide, mono-hydroxy linker.[2]
-
-
Conjugation of the First Ligand (Warhead):
-
Dissolve the warhead containing a carboxylic acid (1.0 eq) and the mono-azide, mono-hydroxy linker (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.[2]
-
-
Final PROTAC Assembly:
-
Reduce the azide to an amine using a reducing agent like PPh3/H2O or catalytic hydrogenation.
-
Couple the resulting amine with the E3 ligase ligand containing a carboxylic acid using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 4: Representative PROTAC Synthesis with an Alkyl Linker
This protocol describes a modular approach for synthesizing a PROTAC with an alkyl linker.
-
Synthesis of Component A-Alkyl-Boc:
-
Dissolve a warhead containing a nucleophilic amine (Component A-NH) in anhydrous DMF or DMSO under a nitrogen atmosphere.
-
Add DIPEA (2.0-3.0 eq) and a bifunctional alkyl bromide linker with a Boc-protected amine on the other end.
-
Stir the reaction at room temperature overnight.
-
Purify the crude product by flash column chromatography.[12]
-
-
Boc Deprotection:
-
Dissolve the Component A-Alkyl-Boc in DCM and add TFA (20-50% v/v) at 0 °C.
-
Stir at room temperature for 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step.[12]
-
-
Final Coupling:
-
Dissolve the E3 ligase ligand with a carboxylic acid (Component B-COOH) in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add the deprotected Component A-Alkyl-NH2 to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Purify the final PROTAC by preparative HPLC.[12]
-
Mandatory Visualization
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of Biotin in Targeted Molecular Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the fundamental principles and practical applications of biotin (B1667282) as a targeting moiety in the design and development of sophisticated molecular probes. Leveraging the high-affinity interaction between biotin (Vitamin B7) and avidin (B1170675) proteins, researchers have forged powerful tools for diagnostics, bio-imaging, and targeted therapeutics. This document provides a comprehensive overview of the core concepts, detailed experimental methodologies, and quantitative data to empower researchers in harnessing the potential of biotin-based technologies.
The Cornerstone: The Biotin-Avidin Interaction
The utility of biotin in molecular probes is anchored by its remarkably strong and specific non-covalent interaction with the proteins avidin and streptavidin.[1][2] This bond is one of the strongest known in nature, characterized by an extremely low dissociation constant (Kd), rendering it practically irreversible under most physiological conditions.[1][3] Each tetrameric avidin or streptavidin molecule can bind up to four biotin molecules, a feature that allows for significant signal amplification in various detection assays.[1][3] This robust interaction is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it an ideal and versatile tool in biotechnology.[1][3]
Biotin as a Targeting Ligand in Cancer Therapy and Imaging
A significant application of biotinylated probes lies in the targeted delivery of therapeutic agents and imaging probes to cancer cells. Many types of cancer cells, including those of the breast, ovaries, lungs, and colon, overexpress biotin receptors, primarily the sodium-dependent multivitamin transporter (SMVT), to meet their heightened metabolic demands.[4][5][6] By conjugating biotin to drugs, nanoparticles, or imaging agents, these molecular probes can selectively bind to and be internalized by cancer cells through receptor-mediated endocytosis.[4][7][8] This targeted approach enhances the accumulation of the payload at the tumor site, thereby increasing therapeutic efficacy while minimizing off-target toxicity to healthy tissues.[4][6]
Mechanism of Cellular Uptake: Receptor-Mediated Endocytosis
The targeted delivery of biotinylated probes is primarily achieved through the biological process of receptor-mediated endocytosis. The process begins with the binding of the biotinylated conjugate to the SMVT on the cancer cell surface.[7][8] This binding event triggers the internalization of the receptor-ligand complex into the cell through the formation of vesicles.[7] Once inside the cell, the payload can be released from its carrier to exert its therapeutic or diagnostic function.[8] Studies have shown that this endocytosis can be mediated by different pathways, including clathrin-dependent and caveolae-dependent mechanisms.[9][10][11]
Figure 1: Biotin Receptor-Mediated Endocytosis Pathway.
Quantitative Data on Biotin-Based Molecular Probes
The effectiveness of biotinylated probes can be quantified through various metrics, including binding affinity, cellular uptake efficiency, and in vivo tumor accumulation. The following tables summarize key quantitative data from the literature.
| Interaction | Dissociation Constant (Kd) | Significance | Reference |
| Biotin-Avidin/Streptavidin | 10⁻¹⁵ M | Extremely strong and stable non-covalent interaction, forming the basis for most biotin-based assays. | [1][3] |
| Antigen-Antibody | 10⁻⁹ to 10⁻¹² M | The biotin-avidin interaction is significantly stronger, leading to more robust and sensitive assays. | [12] |
| Application | Quantitative Finding | Cell Line/Model | Significance | Reference |
| Targeted Drug Delivery | Biotin-conjugated polymers showed >3-fold higher uptake compared to folic acid- or vitamin B12-conjugated polymers. | M109 (murine lung carcinoma) | Demonstrates superior targeting efficiency of biotin in certain cancer models. | [13] |
| Cellular uptake of biotinylated micelles showed a 4-fold improvement over non-biotinylated micelles. | Data not specified | Enhanced cellular internalization due to biotin targeting. | [13] | |
| Biotin-conjugated squamocin (B1681989) reduced IC50 value to 0.75 µM compared to 19.80 µM for squamocin alone. | Data not specified | Significant enhancement of cytotoxic effect through targeted delivery. | [13] | |
| Biotin-conjugated gold nanoparticles showed >2-fold improvement in cytotoxicity. | Data not specified | Increased therapeutic efficacy of nanoparticle-based drug delivery. | [13] | |
| In Vivo Imaging | Co-expression of bacterial biotin ligase enhanced imaging signal by >5-fold. | Mouse tumor models | Improved sensitivity for in vivo imaging of metabolically biotinylated cells. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of biotinylated molecular probes. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Chemical Biotinylation of Proteins
This protocol describes the common method of biotinylating proteins using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.[3][15]
Materials:
-
Protein of interest
-
Biotin-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 2-10 mg/mL.[16] If the protein solution contains amine-containing buffers like Tris, perform a buffer exchange using a desalting column or dialysis.[16]
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in a small amount of DMF or DMSO to create a stock solution.
-
Biotinylation Reaction: Add a 12- to 20-fold molar excess of the biotin solution to the protein solution. The optimal molar ratio may need to be determined empirically.[16] Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Biotin: Remove unreacted biotin using a desalting column or by dialysis against PBS.[15]
-
Confirmation of Biotinylation: The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by performing a Western blot followed by detection with streptavidin-HRP.[16]
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled biotinylated nanoparticles.[8]
Materials:
-
SMVT-positive and SMVT-negative cancer cell lines
-
Cell culture medium and supplements
-
Fluorescently-labeled biotinylated nanoparticles
-
Fluorescently-labeled non-targeted nanoparticles (control)
-
Free biotin
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed SMVT-positive and SMVT-negative cells in appropriate culture plates or wells and allow them to adhere for 24 hours.
-
Preparation of Nanoparticle Solutions: Prepare solutions of fluorescently-labeled biotinylated nanoparticles and non-targeted nanoparticles in cell culture medium at the desired concentration.
-
Competition Assay Setup: For the competition assay, pre-incubate a set of wells with a high concentration of free biotin (e.g., 1 mM) for 30-60 minutes to saturate the SMVT receptors.[8]
-
Incubation: Remove the old medium from the cells and add the prepared nanoparticle solutions (biotinylated, non-targeted, and competition groups) to the respective wells. Incubate the plates for 2-4 hours at 37°C.[8]
-
Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Quantification of Uptake:
-
Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles qualitatively using a fluorescence microscope.
-
Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.
-
Experimental and Logical Workflows
The development and validation of a biotin-targeted system follow a logical progression from design and synthesis to in vitro and in vivo evaluation.
Figure 2: General Workflow for Targeted Drug Delivery System Development.
Conclusion
Biotin has established itself as an invaluable tool in the development of targeted molecular probes. Its unique high-affinity interaction with avidin and streptavidin, coupled with its role as a targeting ligand for cancer cells, provides a robust and versatile platform for a wide range of applications in research, diagnostics, and therapeutics. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers to design, synthesize, and evaluate novel biotinylated probes for their specific applications. As our understanding of the underlying biology and chemistry continues to evolve, so too will the sophistication and efficacy of biotin-based targeted molecular systems.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced in vivo imaging of metabolically biotinylated cell surface reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable" by traditional small molecule inhibitors. Unlike conventional approaches that modulate a protein's function, TPD co-opts the cell's own protein disposal machinery to selectively eliminate disease-causing proteins entirely. This guide provides a comprehensive technical overview of the fundamental principles of TPD, focusing on the two major strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to navigate this exciting and rapidly evolving field.
The Ubiquitin-Proteasome System: The Cell's Natural Protein Disposal Machinery
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or no-longer-needed proteins.[1][2] This intricate pathway involves a sequential cascade of enzymatic reactions that ultimately tag target proteins with a polyubiquitin (B1169507) chain, marking them for destruction by the 26S proteasome.[2][3]
The key players in the UPS are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid regulatory protein.[2]
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner by forming a high-energy thioester bond.[4]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[4]
-
E3 Ubiquitin Ligase: The substrate recognition component of the UPS. It specifically binds to a target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The human genome encodes over 600 E3 ligases, providing exquisite substrate specificity.[4]
-
26S Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins into small peptides.[2][3]
The process of ubiquitination and subsequent degradation can be summarized in the following steps:
-
Activation: An E1 enzyme activates a ubiquitin molecule.
-
Conjugation: The activated ubiquitin is transferred to an E2 enzyme.
-
Ligation: An E3 ligase recruits both the E2-ubiquitin complex and the target protein, facilitating the covalent attachment of ubiquitin to the target.
-
Polyubiquitination: The process is repeated to form a polyubiquitin chain on the target protein.
-
Recognition and Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome.
This natural degradation pathway is the fundamental machinery that is hijacked by TPD technologies.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the UPS to induce the degradation of a specific protein of interest (POI).[5][6] They consist of three key components:
-
A ligand that binds to the target protein (POI).
-
A ligand that recruits an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
A chemical linker that connects the two ligands.
The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase.[6][7] This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the proteasome.[7] After the POI is degraded, the PROTAC is released and can participate in further catalytic cycles of degradation.[5]
Quantitative Data for PROTACs
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50 (Degradation Concentration 50%): The concentration of the PROTAC required to achieve 50% degradation of the target protein.[8][9]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved.[8][9]
The following table summarizes the degradation performance of several representative PROTACs against various cancer targets.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | 1 | >95 | [10] |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | <1 | >90 | [10] |
| dBET1 | BRD4 | CRBN | 293T | 4 | >98 | [10] |
| MZ1 | BRD4 | VHL | HeLa | 29 | ~90 | [10] |
| SJF-α | p38α | VHL | MDA-MB-231 | ~7 | ~97 | [11] |
| SJF-δ | p38δ | VHL | MDA-MB-231 | ~46 | ~99 | [11] |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [12] |
| RC-3 | BTK | CRBN | Mino | <10 | >85 | [12] |
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact, or interact weakly.[13][14] In the context of targeted protein degradation, molecular glues function by inducing a novel interaction between an E3 ligase and a "neosubstrate" (the target protein), leading to the ubiquitination and subsequent degradation of the neosubstrate.[14]
Unlike PROTACs, which are rationally designed bifunctional molecules, molecular glues are typically smaller, monovalent compounds that were often discovered serendipitously.[13] They bind to a pocket on the E3 ligase, altering its surface to create a new binding site for the target protein.[13] The immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, are classic examples of molecular glues that recruit neosubstrates to the CRBN E3 ligase.[15]
Quantitative Data for Molecular Glues
The following table presents quantitative data for some well-characterized molecular glue degraders.
| Molecular Glue | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | IKZF1/IKZF3 | CRBN | MM.1S | ~10 | >90 | [15] |
| CC-885 | GSPT1 | CRBN | KMS-12-BM | 0.6 | >95 | [11] |
| Indisulam | RBM39 | DCAF15 | SH-SY5Y | ~10-100 | >80 | [16] |
| ZZ4 | CDK12 | DDB1 | MOLM13 | 40 | >80 | [17] |
Experimental Workflow for Characterizing Protein Degraders
A systematic experimental workflow is crucial for the discovery, characterization, and optimization of novel protein degraders. This workflow typically involves a series of in vitro and cell-based assays to confirm the mechanism of action, determine potency and efficacy, and assess specificity.
Detailed Experimental Protocols
Western Blot for Determination of DC50 and Dmax
Objective: To quantify the dose-dependent degradation of a target protein induced by a degrader and determine its DC50 and Dmax values.
Materials:
-
Cultured cells expressing the target protein
-
Degrader compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each concentration.
-
Data Analysis: Plot the percentage of protein remaining against the logarithm of the degrader concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To quantify the formation of the [Target Protein]-[Degrader]-[E3 Ligase] ternary complex.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Degrader compound
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2)
-
Assay buffer
-
Low-volume, non-binding microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the degrader compound in assay buffer.
-
Assay Setup: In a microplate, add the degrader dilutions, followed by a mixture of the purified target protein and E3 ligase complex.
-
Antibody Addition: Add a mixture of the donor and acceptor-labeled antibodies to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow for complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the TR-FRET ratio against the degrader concentration to generate a bell-shaped curve, from which the potency of ternary complex formation can be determined.
In-Cell Ubiquitination Assay
Objective: To confirm that the degrader induces the ubiquitination of the target protein in a cellular context.
Materials:
-
Cultured cells
-
Degrader compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the degrader in the presence or absence of a proteasome inhibitor for a specified time. The proteasome inhibitor allows for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target and any bound ubiquitin.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody.
-
Analysis: The appearance of a high-molecular-weight smear or ladder in the degrader-treated samples indicates polyubiquitination of the target protein.
Quantitative Mass Spectrometry-Based Proteomics for Off-Target Analysis
Objective: To assess the selectivity of a degrader by quantifying changes in the abundance of thousands of proteins across the proteome.
Materials:
-
Cultured cells
-
Degrader compound
-
Lysis buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., Tandem Mass Tags - TMT) (optional)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the degrader and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides. For multiplexed analysis, label the peptides from different conditions with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Normalize the protein abundance data and perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control. This will reveal both on-target degradation and any potential off-target effects.
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven modality that leads to the complete removal of disease-causing proteins. A thorough understanding of the underlying biology of the ubiquitin-proteasome system, the mechanisms of action of PROTACs and molecular glues, and the experimental workflows for their characterization is essential for researchers and drug developers in this field. This guide has provided a foundational overview of these core principles, offering a starting point for the design and evaluation of novel protein-degrading therapeutics. As our understanding of the vast landscape of E3 ligases and the intricacies of ternary complex formation continues to grow, the potential for TPD to address a wide range of human diseases will undoubtedly expand.
References
- 1. Back to your heart: Ubiquitin proteasome system-regulated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular glue - Wikipedia [en.wikipedia.org]
- 14. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 15. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. chemrxiv.org [chemrxiv.org]
Exploring Heterobifunctional Molecules in Chemical Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional molecules have emerged as a transformative modality in chemical biology and drug discovery, offering unprecedented control over cellular processes. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, these molecules function by inducing proximity between two previously non-interacting proteins, thereby hijacking cellular machinery to elicit a specific biological outcome.[1] This powerful approach has opened up new avenues for targeting proteins previously considered "undruggable," such as transcription factors and scaffolding proteins.[1]
This technical guide provides a comprehensive overview of the core principles of heterobifunctional molecules, with a primary focus on Proteolysis Targeting Chimeras (PROTACs) and molecular glues for targeted protein degradation. It also explores the expanding landscape of bifunctional molecules designed for applications beyond proteolysis, including targeted phosphorylation, acetylation, and the degradation of extracellular proteins and RNA. Detailed experimental protocols, quantitative data for performance comparison, and visualizations of key pathways and workflows are provided to serve as a valuable resource for researchers in the field.
Core Concepts of Heterobifunctional Molecules
Heterobifunctional molecules are typically composed of two distinct ligands connected by a chemical linker.[2] One ligand binds to a protein of interest (POI), while the other recruits an effector protein, such as an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of a chemical mark or initiates a new protein-protein interaction, leading to a variety of functional consequences.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are a well-established class of heterobifunctional molecules designed to induce the degradation of a target protein.[2] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a flexible linker.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[3]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" protein that would not normally be targeted by that ligase. Unlike the modular design of PROTACs, molecular glues do not have distinct ligands for the E3 ligase and the target protein but rather create a new binding interface upon interaction with the E3 ligase.[4]
Data Presentation: Quantitative Comparison of Heterobifunctional Molecules
The efficacy of protein degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the molecule required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which represents the percentage of protein degradation at saturating concentrations of the molecule.
PROTAC Performance Data
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | 1 | >95 |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | <5 | >90 |
| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 |
| dBET1 | BRD4 | CRBN | 22Rv1 | 4 | >95 |
| Compound 6 | EGFR mutants | VHL | HCC-827 | 5.0 | >95 |
| Compound 10 | EGFR mutants | CRBN | HCC-827 | 11 | >95 |
| 10c | JAK1 | CRBN | SET-2 | 214 | >90 |
Molecular Glue Performance Data
| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide | IKZF1/3 | CRBN | MM.1S | ~10 | >90 |
| Indisulam | RBM39 | DCAF15 | HCT116 | ~50 | >90 |
| CC-90009 | GSPT1 | CRBN | MOLM-13 | 0.4 | >95 |
| IBG1 | BRD4 | DCAF16 | MOLT4 | 0.15 | >90 |
| PVTX-405 | IKZF2 | CRBN | Jurkat | 0.7 | 91 |
| HQ005 | CCNK | DDB1 | C33A | 41 | >50 |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in heterobifunctional molecule activity is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction of a target protein following treatment with a degrader molecule.
Materials:
-
Cell culture reagents and appropriate cell line
-
Heterobifunctional degrader compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]
Materials:
-
Purified target protein and E3 ligase
-
Heterobifunctional molecule
-
ITC instrument and corresponding cells and syringe
-
Dialysis buffer
Methodology:
-
Sample Preparation: Dialyze the purified proteins against the ITC buffer to ensure buffer matching. Prepare a stock solution of the heterobifunctional molecule, typically in DMSO, and then dilute it into the same dialysis buffer.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and clean the sample cell and syringe thoroughly.
-
Loading: Load the protein solution (e.g., target protein or E3 ligase) into the sample cell. Load the heterobifunctional molecule solution into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium between injections.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the raw titration data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to confirm that a molecule binds to its intended target within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cell culture reagents and appropriate cell line
-
Heterobifunctional molecule
-
Thermal cycler or heating block
-
Lysis buffer
-
Western blot reagents (as described above)
Methodology:
-
Cell Treatment: Treat cells with the heterobifunctional molecule or vehicle control for a specific duration.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the molecule indicates target engagement.
Beyond Degradation: Expanding the Scope of Heterobifunctional Molecules
The principles of induced proximity are being applied to develop heterobifunctional molecules with a wide range of functionalities beyond protein degradation.
Phosphorylation Targeting Chimeras (PhosTACs)
PhosTACs are designed to recruit a phosphatase to a target protein, leading to its dephosphorylation.[7] This approach offers a way to modulate signaling pathways by reversing phosphorylation events.[7]
Acetylation Targeting Chimeras (AceTAGs)
AceTAGs recruit lysine (B10760008) acetyltransferases (KATs) to a target protein, resulting in its acetylation.[8] This allows for the controlled study of the functional consequences of protein acetylation.[8]
Lysosome-Targeting Chimeras (LYTACs)
LYTACs are designed to degrade extracellular and membrane-bound proteins by hijacking the lysosomal degradation pathway.[9] They typically consist of a ligand for a lysosome-shuttling receptor and a binder for the target protein.[9]
Autophagy-Targeting Chimeras (AUTACs)
AUTACs induce the degradation of cytosolic components, including protein aggregates and organelles, through the autophagy pathway.[10]
Ribonuclease-Targeting Chimeras (RIBOTACs)
RIBOTACs are an emerging class of heterobifunctional molecules that recruit ribonucleases to a target RNA, leading to its cleavage and degradation.[11] This technology opens up the possibility of targeting disease-causing RNAs.[11]
Conclusion
Heterobifunctional molecules represent a paradigm shift in chemical biology and drug discovery, enabling the modulation of cellular processes in ways that were previously unattainable. From the targeted degradation of disease-causing proteins with PROTACs and molecular glues to the precise control of post-translational modifications and the degradation of extracellular targets and RNA, the applications of this technology are rapidly expanding. The continued development of novel heterobifunctional molecules, coupled with a deeper understanding of their mechanisms of action, holds immense promise for the development of new therapeutic strategies for a wide range of diseases.
References
- 1. Heterobifunctional molecules: PROTACs and beyond [diposit.ub.edu]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. biochempeg.com [biochempeg.com]
Methodological & Application
Application Notes and Protocols for Biotin-PEG6-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-PEG6-Boc in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] The linker is a critical component influencing the efficacy of a PROTAC, affecting the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[2][6]
This compound is a versatile heterobifunctional linker widely employed in the synthesis of PROTACs.[1][7] It comprises three key functional components:
-
Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, which serves as a valuable tool for purification, detection, immobilization, and various biochemical assays such as pull-down experiments.[1][6]
-
PEG6 (Hexaethylene Glycol): A flexible and hydrophilic six-unit polyethylene (B3416737) glycol spacer. The PEG linker enhances the solubility and bioavailability of the final PROTAC molecule and its length is crucial for optimizing the formation of the ternary complex.[1][6]
-
Boc (tert-butyloxycarbonyl): A protecting group for a primary amine that is stable under many reaction conditions but can be readily removed under acidic conditions. This allows for a controlled, stepwise synthesis of the PROTAC.[1]
Mechanism of Action of a Biotinylated PROTAC
A PROTAC synthesized using a Biotin-PEG6 linker functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its poly-ubiquitination. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3][5]
Quantitative Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [1] |
| Molecular Weight | 650.83 g/mol | [1] |
| Appearance | White Waxy Solid | [7] |
| Storage Conditions | -20°C for long-term storage | [7] |
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The following table provides representative data for key parameters used to evaluate PROTAC performance. Note that these values are illustrative and the performance of a specific PROTAC synthesized with a Biotin-PEG6 linker needs to be empirically determined.
| Parameter | Description | Typical Range | Reference |
| DC₅₀ | The concentration of the PROTAC required to induce 50% degradation of the target protein. | nM to µM | [8] |
| Dₘₐₓ | The maximal level of protein degradation achieved. | >80% | [8] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, Biotin-PEG6-NH₂, which is then used for subsequent coupling reactions.[9]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)[9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.[10]
-
If desired, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the solution to trap the tert-butyl cation by-product.[9]
-
Cool the solution to 0°C using an ice bath.[9]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9][11]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).[11][12]
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting Biotin-PEG6-amine TFA salt is often an oil and can be used directly in the next step without further purification.[10][12]
Protocol 2: Synthesis of a Biotinylated PROTAC via Amide Coupling
This protocol outlines a two-step process for synthesizing a PROTAC by first coupling an E3 ligase ligand containing a carboxylic acid to the deprotected Biotin-PEG6-amine, followed by coupling to a POI ligand.[1]
Step 1: Coupling of E3 Ligase Ligand to Biotin-PEG6-Amine
Materials:
-
Biotin-PEG6-amine TFA salt (from Protocol 1)
-
E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of Thalidomide for Cereblon)[4]
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for inert atmosphere reactions (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the E3 ligase ligand-COOH (1.0 equivalent) in anhydrous DMF.[4]
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[1][4]
-
Add a solution of Biotin-PEG6-amine TFA salt (1.0-1.1 equivalents) in anhydrous DMF to the reaction mixture. The DIPEA will also neutralize the TFA salt.[4]
-
Stir the reaction at room temperature overnight.[1]
-
Monitor the reaction by LC-MS.[1]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the Biotin-PEG6-E3 ligase ligand conjugate.[1][11]
Step 2: Coupling of POI Ligand
The strategy for this step depends on the functional groups available on the POI ligand and the biotin end of the linker. A common method is another amide coupling if the POI ligand has a carboxylic acid and the biotin end has been modified to present an amine. Alternatively, "click chemistry" can be used if one component has an azide (B81097) group and the other has a terminal alkyne.[11]
Protocol for Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): [11]
Materials:
-
Biotin-PEG6-E3 ligase ligand conjugate with either an azide or alkyne functionality
-
POI ligand with the corresponding alkyne or azide functionality
-
t-Butanol/Water or DMF
-
Sodium ascorbate (B8700270)
-
Copper(II) sulfate pentahydrate
Procedure:
-
Ensure one of your components has an azide group and the other has a terminal alkyne.[11]
-
Dissolve the alkyne-containing component (1.0 equivalent) and the azide-containing component (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).[11]
-
Add a solution of sodium ascorbate (0.2 equivalents) in water.[11]
-
Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.[11]
-
Stir the reaction at room temperature for 12-24 hours.[11]
-
Monitor the reaction by LC-MS.[11]
-
Upon completion, purify the final biotinylated PROTAC by preparative HPLC.[11]
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine if the synthesized biotinylated PROTAC induces the degradation of the target protein in a cellular context.[2]
Materials:
-
Cell line expressing the target protein
-
Synthesized biotinylated PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer
-
BCA assay kit
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the biotinylated PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and then probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the band intensity corresponding to the target protein in PROTAC-treated samples compared to the control indicates protein degradation.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the field of targeted protein degradation.[1] Its well-defined structure, incorporating a biotin handle for downstream applications, a flexible PEG spacer to optimize ternary complex formation, and a Boc-protected amine for controlled synthesis, facilitates the modular and efficient creation of PROTACs.[1][6] The protocols and application notes provided here offer a solid foundation for the synthesis and evaluation of novel biotinylated PROTACs, enabling further advancements in the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Biotin-PEG6 to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to molecules such as proteins, peptides, or nucleic acids, is a cornerstone technique in biotechnology. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) (Kd ≈ 10⁻¹⁵ M) provides a powerful and versatile tool for a wide range of applications, including purification, detection, immobilization, and targeted drug delivery. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as a hexaethylene glycol (PEG6) chain, between the biotin moiety and the target molecule enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]
This document provides detailed protocols for the conjugation of a Biotin-PEG6 linker to a primary amine on a target molecule. The most common and efficient method for achieving this involves the activation of a carboxyl group on a biotin-PEG derivative to form an amine-reactive N-hydroxysuccinimide (NHS) ester. While the reagent "Biotin-PEG6-Boc" contains a protected amine and is not directly reactive with a primary amine, this guide will focus on the standard workflow using Biotin-PEG6-Acid . A protocol for the deprotection of this compound to yield Biotin-PEG6-Amine is also provided for applications involving conjugation to a carboxyl group.
Principle of the Reaction
The conjugation of Biotin-PEG6-Acid to a primary amine is a two-step process facilitated by carbodiimide (B86325) chemistry.[4]
-
Activation of the Carboxylic Acid: The carboxyl group of Biotin-PEG6-Acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester.[4][5] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[4][6]
-
Conjugation to the Primary Amine: The resulting Biotin-PEG6-NHS ester readily reacts with a primary amine (-NH₂) on the target molecule (e.g., the epsilon-amino group of a lysine (B10760008) residue or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[6][7]
Experimental Protocols
Protocol 1: Activation of Biotin-PEG6-Acid and Conjugation to a Primary Amine
This protocol describes the generation of an amine-reactive Biotin-PEG6-NHS ester and its subsequent reaction with a primary amine-containing molecule (e.g., a protein).
Materials:
-
Biotin-PEG6-Acid
-
Molecule with a primary amine (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate (B1201080) buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Reaction tubes
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10-50 mM stock solution of Biotin-PEG6-Acid in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 10 mg/mL (~52 mM) solution of EDC in cold Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL (~87 mM) solution of NHS or Sulfo-NHS in cold Activation Buffer.
-
Dissolve the primary amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange into an amine-free buffer like PBS is necessary.
-
-
Activation of Biotin-PEG6-Acid:
-
Conjugation to the Primary Amine:
-
Add the activated Biotin-PEG6-NHS ester mixture to the solution of the primary amine-containing molecule. A 10- to 50-fold molar excess of the biotin reagent relative to the target molecule is a good starting point.[4]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with Coupling Buffer if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching the Reaction:
-
Purification of the Biotinylated Conjugate:
-
Remove excess, unreacted biotin reagent and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the purified biotinylated molecule under conditions appropriate for the unlabeled molecule, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.
-
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield Biotin-PEG6-Amine.[7] This product can then be used for conjugation to carboxyl groups.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon gas supply
-
Rotary evaporator (optional)
-
Toluene (B28343) (optional)
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous DCM.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add a solution of 20-50% (v/v) TFA in DCM dropwise while stirring.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[9] Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).
-
Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or argon, or by using a rotary evaporator.
-
Co-evaporation (Optional): To ensure complete removal of residual TFA, add toluene to the residue and evaporate. Repeat this step 2-3 times. The resulting Biotin-PEG6-Amine is obtained as a TFA salt.
Data Presentation
The following tables summarize the recommended quantitative parameters for the described protocols. These values may require optimization for specific applications.
Table 1: Recommended Reaction Conditions for Biotin-PEG6-Acid Conjugation to Primary Amines
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| Activation Buffer pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxylic acids.[4][6] |
| Molar Ratio (Biotin-PEG6-Acid:EDC:NHS) | 1:2:5 | A common starting point; may be optimized.[4] |
| Activation Time | 15 - 30 minutes | At room temperature.[4][8] |
| Conjugation Step | ||
| Coupling Buffer pH | 7.2 - 8.5 | Balances amine reactivity and NHS-ester hydrolysis.[6][7] |
| Molar Ratio (Biotin Reagent:Target Molecule) | 10:1 to 50:1 | Should be optimized to achieve the desired degree of labeling.[4] |
| Conjugation Time | 1-2 hours at RT or overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive molecules.[4] |
| Quenching Step | ||
| Quenching Reagent Concentration | 20 - 50 mM | Tris or glycine can be used.[4] |
| Quenching Time | 15 - 30 minutes | At room temperature.[4] |
Table 2: Recommended Reaction Conditions for Boc Deprotection of this compound
| Parameter | Recommended Value | Notes |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | |
| TFA Concentration | 20 - 50% (v/v) in DCM | Concentration can be adjusted based on the stability of the molecule.[7] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C and then allowed to warm. |
| Reaction Time | 1 - 2 hours | Reaction progress should be monitored for completion.[9] |
Mandatory Visualizations
Caption: Experimental workflow for the conjugation of Biotin-PEG6-Acid to a primary amine.
References
Step-by-Step Boc Deprotection of Biotin-PEG6-NH-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Biotin-PEG6-NH-Boc, yielding the free primary amine, Biotin-PEG6-NH2. The resulting amine is a versatile tool in bioconjugation, enabling the attachment of biotin (B1667282) to various molecules and surfaces.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1] The deprotection of Biotin-PEG6-NH-Boc is a critical step in many bioconjugation workflows, enabling the subsequent reaction of the exposed primary amine with activated esters, isothiocyanates, or other amine-reactive functional groups. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, offering high efficiency and volatile byproducts that are easily removed.[1][2]
Reaction Mechanism
The Boc deprotection mechanism is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[3] This is followed by the cleavage of the carbamate (B1207046) bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[4] The newly formed amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt.[4]
Experimental Protocol
This protocol outlines the standard procedure for the Boc deprotection of Biotin-PEG6-NH-Boc in solution using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials and Equipment:
-
Biotin-PEG6-NH-Boc
-
Anhydrous Dichloromethane (DCM)[5]
-
Trifluoroacetic Acid (TFA)[5]
-
Saturated sodium bicarbonate (NaHCO₃) solution[6]
-
Brine (saturated NaCl solution)[6]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath[5]
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies (silica gel plates, developing chamber, appropriate eluent) or LC-MS instrumentation
Procedure:
-
Dissolution: Dissolve Biotin-PEG6-NH-Boc in anhydrous DCM in a round-bottom flask to a concentration of approximately 10 mg/mL.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[5]
-
Acid Addition: Slowly add an equal volume of TFA to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM.[1][2] The reaction vessel should be vented as carbon dioxide gas is generated.[2]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[7][8] The deprotected product, Biotin-PEG6-NH2, will be more polar than the starting material. For TLC analysis, a typical mobile phase could be a mixture of dichloromethane and methanol.[9]
-
Work-up (Aqueous):
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) a few times.[1]
-
Dissolve the residue in DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining TFA), deionized water, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Biotin-PEG6-NH2.[6]
-
-
Work-up (Precipitation):
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Concentration of Biotin-PEG6-NH-Boc | 0.1–0.5 M | A typical starting concentration in DCM.[1] |
| TFA Concentration | 20-50% (v/v) in DCM | A 1:1 ratio of TFA to DCM is a common starting point.[1][2] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[5] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine completion.[7] |
Experimental Workflow
Caption: Workflow for the Boc deprotection of Biotin-PEG6-NH-Boc.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid strength or concentration.[10] | Increase the concentration of TFA.[10] |
| Short reaction time.[9] | Extend the reaction time and continue to monitor.[9] | |
| Low reaction temperature. | Allow the reaction to proceed at room temperature for a longer duration. | |
| Product Degradation | Prolonged exposure to strong acid.[8] | Monitor the reaction closely and perform the work-up as soon as the starting material is consumed. |
| Difficulty in Isolating Product | The product is a salt and may be highly polar. | If the TFA salt is desired, precipitation with a non-polar solvent like diethyl ether can be effective.[1] For the free amine, a basic aqueous work-up is necessary.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG6-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The therapeutic efficacy and safety profile of an ADC are critically dependent on its three main components: a monoclonal antibody (mAb) for target specificity, a highly potent cytotoxic payload, and a chemical linker that connects them.[1][2]
Biotin-PEG6-Boc is a heterobifunctional linker that offers significant advantages in the modular development of ADCs. Its structure comprises three key elements:
-
Biotin Moiety: This provides an exceptionally strong and specific binding handle for avidin (B1170675) or streptavidin.[1][3] This interaction is invaluable during the development process for purification, immobilization, and characterization of the ADC.[3]
-
PEG6 Spacer: The six-unit polyethylene (B3416737) glycol (PEG) chain is a flexible, hydrophilic spacer.[1][2] This feature enhances the water solubility of the linker-payload complex, which is crucial for mitigating the aggregation often caused by hydrophobic payloads.[1][4] Improved solubility can lead to better pharmacokinetic profiles and potentially reduced immunogenicity of the final ADC.[1]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for a primary amine.[1][2] This allows for a controlled, stepwise synthesis. The Boc group can be efficiently removed under acidic conditions to reveal a reactive amine, which then serves as a versatile attachment point for the cytotoxic payload.[1][5]
These application notes provide a comprehensive guide to using this compound in ADC development, complete with detailed experimental protocols, representative quantitative data, and visualizations of key workflows and mechanisms.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While specific data for this compound is not always available in literature, the data from ADCs with similar short-chain PEG linkers (e.g., PEG4, PEG8) illustrate the expected impact of PEGylation on key ADC parameters. The performance of a PEG6-based linker can be reasonably interpolated from these trends.[6]
Table 1: Physicochemical Properties of ADCs with Various Linkers
| Linker Type | Representative Payload | Drug-to-Antibody Ratio (DAR) | % Aggregation (by SEC) | Key Observations |
| m-PEG4-Linker | MMAE | ~3.5 - 4.0 | < 5% | Short PEG chains help maintain low aggregation levels, even with hydrophobic payloads.[4] |
| m-PEG6-Linker (Estimated) | MMAE | ~3.5 - 4.0 | < 5% | Expected to provide a good balance of hydrophilicity and compact size, leading to low aggregation.[6] |
| m-PEG8-Linker | MMAE | ~3.5 - 4.0 | < 4% | Longer PEG chains can further improve solubility and reduce aggregation. |
| Val-Cit-PABC (Non-PEG) | MMAE | ~3.5 - 4.0 | 5 - 10% | A standard cleavable linker; can be prone to aggregation with hydrophobic drugs. |
| SMCC (Non-PEG) | DM1 | ~3.5 | 5 - 8% | A standard non-cleavable linker; hydrophobicity can contribute to aggregation. |
Table 2: In Vitro Cytotoxicity of ADCs with Various Linkers
| Linker Type | Representative Payload | Cell Line | IC50 (nM) | Key Observations |
| m-PEG4-Linker | MMAE | Karpas-299 (CD30+) | ~10 | Short PEG linkers generally do not significantly impact in vitro potency.[6] |
| m-PEG6-Linker (Estimated) | MMAE | Karpas-299 (CD30+) | ~10 | Expected to have similar in vitro potency to other short-chain PEG linkers.[6] |
| m-PEG8-Linker | MMAE | Karpas-299 (CD30+) | ~12 | A slight decrease in potency can sometimes be observed with longer PEG chains. |
| Val-Cit-PABC (Non-PEG) | MMAE | Karpas-299 (CD30+) | ~8 | Often highly potent in vitro due to efficient payload release. |
| SMCC (Non-PEG) | DM1 | SK-BR-3 (HER2+) | ~15 | Potency is dependent on antibody degradation for payload release. |
Table 3: Pharmacokinetic Properties of ADCs with Various Linkers
| Linker Type | Half-life (t1/2, hours in rats) | Plasma Clearance (mL/hr/kg) | Key Observations |
| m-PEG4-Linker | ~100 | ~0.30 | The addition of a short PEG linker can significantly reduce plasma clearance.[6] |
| m-PEG6-Linker (Estimated) | ~110 | ~0.25 | Clearance is expected to be between that of PEG4 and PEG8 linkers, indicating improved stability.[6] |
| m-PEG8-Linker | ~120 | ~0.22 | A plateau in clearance reduction is often observed around PEG8.[6] |
| Val-Cit-PABC (Non-PEG) | ~80 | ~0.45 | Generally exhibits faster clearance compared to PEGylated counterparts. |
| SMCC (Non-PEG) | ~90 | ~0.38 | The non-cleavable linker contributes to high plasma stability but can still be cleared faster than PEGylated ADCs.[6] |
Experimental Workflows and Mechanisms
The development of an ADC using this compound is a sequential process. The following diagrams illustrate the overall workflow and the general mechanism of action for an ADC.
Caption: General workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an internalizing ADC.[7][8][9]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive amine (Biotin-PEG6-NH2).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: While stirring, slowly add an excess of TFA. A common approach is to use a 20-50% (v/v) solution of TFA in DCM, added in a 1:1 volume ratio to the this compound solution.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by LC-MS or TLC until all starting material is consumed.[1]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated sodium bicarbonate solution until the pH is neutral (effervescence will occur).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield Biotin-PEG6-NH2 as a TFA salt. The product can be used directly in the next step.
Protocol 2: Conjugation of Cytotoxic Payload to Biotin-PEG6-NH2
This protocol describes the conjugation of a payload containing a carboxylic acid to the deprotected linker via EDC/NHS chemistry.
Materials:
-
Biotin-PEG6-NH2 (from Protocol 1)
-
Cytotoxic payload with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Preparative HPLC system for purification
Procedure:
-
Payload Activation: In a flask, dissolve the cytotoxic payload (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC or DCC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.[1]
-
Linker Addition: In a separate flask, dissolve the Biotin-PEG6-NH2 (1.0 equivalent) in anhydrous DMF.
-
Conjugation: Add the solution of Biotin-PEG6-NH2 to the activated payload solution. Stir the reaction at room temperature for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the Biotin-PEG6-Payload conjugate.
-
Purification: Upon completion, purify the Biotin-PEG6-Payload conjugate by preparative HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid. Characterize the product by LC-MS and NMR.
Protocol 3: Conjugation of Biotin-PEG6-Payload to Antibody
This protocol outlines the conjugation of the linker-payload complex to the antibody via primary amines (lysine residues).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Biotin-PEG6-Payload (from Protocol 2)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Formulation buffer (e.g., PBS)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in a conjugation-compatible, amine-free buffer.
-
Linker-Payload Preparation: Dissolve the Biotin-PEG6-Payload in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[1]
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the Biotin-PEG6-Payload stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.[1]
-
Incubation: Gently mix the solution. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[1]
-
Purification: Remove the unreacted linker-payload and other small molecules by SEC (e.g., a desalting column) equilibrated with a suitable formulation buffer like PBS.[1] Collect the fractions corresponding to the purified ADC.
Protocol 4: Characterization of the ADC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drugs, as each payload adds to the overall hydrophobicity.
Materials:
-
Purified ADC
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
Procedure:
-
Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. Peaks corresponding to the naked antibody (DAR=0) and ADC species with different numbers of drugs (DAR=1, 2, 3, etc.) will be resolved.
-
Calculation: The average DAR is calculated by the weighted average of the different species, based on the integrated peak area of each.[5][]
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively distinguishing monomers from aggregates (dimers, multimers).[11][12]
Materials:
-
Purified ADC
-
SEC column suitable for monoclonal antibodies (e.g., AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Mobile Phase: A formulation-compatible buffer (e.g., 150 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC to a concentration of 1 mg/mL in the mobile phase.
-
Chromatography: Equilibrate the SEC column with the mobile phase. Inject the ADC sample.
-
Data Analysis: Monitor the elution at 280 nm. The main peak corresponds to the ADC monomer. Earlier eluting peaks correspond to high molecular weight (HMW) species or aggregates.[11]
-
Calculation: The percentage of aggregation is calculated as:
-
% Aggregation = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100
-
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative control cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC, unconjugated antibody (isotype control), and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADC, isotype control antibody, and free payload in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced apoptosis (typically 72-120 hours).[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[14][15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmiweb.com [pharmiweb.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Surface Protein Labeling with Biotin-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-PEG6-Boc for the specific labeling of cell surface proteins. This heterobifunctional linker enables the covalent attachment of biotin (B1667282) to primary amines on extracellular protein domains, facilitating their subsequent detection, isolation, and analysis. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin or avidin (B1170675) conjugates.
Introduction
This compound is a versatile tool in chemical biology and drug development.[1] Its unique structure, comprising a biotin molecule, a hydrophilic PEG spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, allows for a controlled, two-step approach to bioconjugation.[1][2] The Boc protecting group provides stability during storage and allows for the generation of a reactive primary amine immediately prior to conjugation. This amine can then be coupled to target molecules. This methodology is particularly advantageous for applications requiring precise control over the labeling process.
The labeling of cell surface proteins is crucial for studying a wide array of cellular processes, including signal transduction, cell adhesion, and receptor trafficking. By isolating and identifying cell surface proteins, researchers can gain insights into the mechanisms of disease and identify potential therapeutic targets.
Principle of the Method
The utility of this compound for cell surface protein labeling is a two-stage process. First, the Boc protecting group is removed from the terminal amine using a strong acid, such as trifluoroacetic acid (TFA), to yield a reactive primary amine (Biotin-PEG6-NH2). This deprotected linker can then be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, rendering it highly reactive towards primary amines on the cell surface, such as the ε-amino groups of lysine (B10760008) residues. The reaction forms a stable amide bond, covalently linking the biotin tag to the proteins. Due to the membrane-impermeable nature of the activated reagent (when using a sulfo-NHS derivative) and performing the reaction at low temperatures, the labeling is restricted to the extracellularly exposed proteins.[3]
Quantitative Data
| Reagent Type | Target Functional Group | Typical Efficiency | Key Advantages | Key Disadvantages |
| NHS-Biotin | Primary amines (-NH₂) | High | Simple, one-step reaction; readily available. | Can be non-specific due to the abundance of lysines; may affect protein function if amines are in the active site.[4] |
| Sulfo-NHS-Biotin | Primary amines (-NH₂) | High (e.g., ~76% of peptides biotinylated in one study)[4] | Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane; less likely to cause protein precipitation.[4] | Hydrolyzes in aqueous solution, requiring fresh preparation.[4] |
| Maleimide-Biotin | Sulfhydryls (-SH) | High | More specific than amine-reactive reagents as free sulfhydryls are less common; allows for site-specific labeling.[4] | Requires free sulfhydryl groups, which may necessitate reduction of disulfide bonds.[4] |
The affinity of the biotin-streptavidin interaction is exceptionally high, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known non-covalent interactions in nature. This robust interaction ensures the efficient capture and enrichment of biotinylated proteins.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive amine, Biotin-PEG6-NH2.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Argon or nitrogen gas
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous DCM.
-
Add a 20-50% solution of TFA in DCM to the dissolved reagent (a common ratio is 1:1 v/v).[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1][2]
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.[1][2]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting Biotin-PEG6-NH2 should be stored under an inert atmosphere (argon or nitrogen) in a desiccated environment at -20°C until use.
Protocol 2: Activation of Biotin-PEG6-NH2 with NHS
This protocol describes the activation of the deprotected amine with N-hydroxysuccinimide to create an amine-reactive NHS ester.
Materials:
-
Biotin-PEG6-NH2 (from Protocol 1)
-
N,N'-Disuccinimidyl carbonate (DSC) or N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve Biotin-PEG6-NH2 in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of DSC or CDI and 2-3 equivalents of TEA or DIPEA.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
The resulting Biotin-PEG6-NHS ester solution is now ready for cell surface labeling and should be used immediately.
Protocol 3: Cell Surface Protein Labeling
This protocol is a general guideline for the biotinylation of cell surface proteins on adherent cells and should be optimized for specific cell types and experimental conditions.
Materials:
-
Adherent cells in culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Freshly prepared Biotin-PEG6-NHS ester solution (from Protocol 2)
-
Quenching solution (100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Grow cells to the desired confluency.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[3]
-
Dilute the Biotin-PEG6-NHS ester solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
Add the biotinylation solution to the cells, ensuring the entire surface of the cell monolayer is covered.
-
Incubate the plate for 30 minutes at 4°C on a rocking platform to minimize endocytosis.[3]
-
Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Solution to stop the reaction.[4]
-
Lyse the cells with ice-cold lysis buffer.
-
The cell lysate containing biotinylated surface proteins is now ready for downstream applications.
Downstream Applications and Analysis
Following cell surface biotinylation, the labeled proteins can be isolated and analyzed using a variety of techniques.
Workflow for Analysis of Biotinylated Cell Surface Proteins
Caption: General workflow for cell surface protein labeling and analysis.
Streptavidin Pull-Down
Biotinylated proteins can be efficiently captured from cell lysates using streptavidin-conjugated beads. This allows for the enrichment of cell surface proteins and their separation from intracellular proteins.
Western Blot Analysis
Following pull-down, the isolated proteins can be separated by SDS-PAGE and transferred to a membrane for Western blot analysis. This allows for the detection and semi-quantitative analysis of specific proteins of interest.
Mass Spectrometry
For a global and unbiased analysis of the cell surface proteome, the enriched biotinylated proteins can be identified and quantified using mass spectrometry. This powerful technique can reveal changes in the cell surface proteome in response to various stimuli or in different disease states.
Application in Signaling Pathway Analysis
The ability to isolate and identify cell surface proteins is invaluable for studying signaling pathways that are initiated at the plasma membrane. By comparing the cell surface proteome of cells under different conditions (e.g., with and without ligand stimulation), researchers can identify changes in receptor levels, protein-protein interactions, and post-translational modifications that are critical for signal transduction.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation.[5] Upon binding to its ligand, EGF, the receptor dimerizes and becomes autophosphorylated, initiating a cascade of downstream signaling events.[6] Cell surface biotinylation can be used to study EGFR signaling by:
-
Quantifying the amount of EGFR on the cell surface before and after EGF stimulation to study receptor internalization.
-
Isolating EGFR and its interacting partners from the cell surface to identify components of the signaling complex.
Caption: Simplified EGFR signaling pathway.
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[7] They play a crucial role in regulating cell migration, proliferation, and survival.[8] Upon binding to the extracellular matrix (ECM), integrins cluster and recruit a variety of signaling and cytoskeletal proteins to form focal adhesions.[7] Cell surface biotinylation followed by mass spectrometry can be used to identify the components of these integrin-associated complexes and to study how their composition changes in response to different ECM cues.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Integrin Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Proteomic analysis of integrin adhesion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of Integrin-Associated Complexes Identifies RCC2 as a Dual Regulator of Rac1 and Arf6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immobilization of Proteins Using Biotin-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein immobilization is a fundamental technique in various fields of biomedical research and drug development, including immunoassays, affinity chromatography, biosensor development, and high-throughput screening. The choice of linker is critical for successful immobilization, ensuring that the protein retains its native conformation and biological activity. Biotin-PEG6-Boc is a heterobifunctional linker that offers a robust and versatile solution for covalently attaching proteins to surfaces.
This linker incorporates three key components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins (KD ~ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[1][2][3] This interaction is the cornerstone of the immobilization strategy.
-
PEG6 (Hexaethylene Glycol) Spacer: A flexible, hydrophilic six-unit polyethylene (B3416737) glycol chain.[4] This spacer enhances the water solubility of the conjugate, reduces aggregation, and minimizes steric hindrance, providing spatial separation between the immobilized protein and the surface to ensure its accessibility and functionality.[5][6][7]
-
Boc (tert-butyloxycarbonyl) Protected Amine: A terminal primary amine protected by a Boc group.[4] For direct protein immobilization, an activated form of the biotin linker (e.g., an N-hydroxysuccinimide or NHS ester) is typically used to react with primary amines on the protein. The Boc-protected form is more commonly used in multi-step syntheses, such as in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where the Boc group is removed to reveal a reactive amine for subsequent conjugation.[6][7][8][9]
These application notes provide detailed protocols for the biotinylation of proteins using an activated Biotin-PEG6 linker and their subsequent immobilization onto a streptavidin-coated surface.
Data Presentation
Table 1: Physicochemical Properties of this compound
This table summarizes the key properties of the this compound linker.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [4][6][10] |
| Molecular Weight | ~650.83 g/mol | [4][6][10][11] |
| Appearance | White to off-white solid or waxy solid | [6][10] |
| Purity | Typically ≥95% or ≥98% | [6][10] |
| Storage Conditions | -20°C for long-term storage | [6][9][10] |
| Key Functional Groups | Biotin, PEG6 chain, Boc-protected amine | [9] |
Table 2: Biotin-Streptavidin Interaction Kinetics
The interaction between biotin and streptavidin is characterized by a rapid association rate and an extremely slow dissociation rate, resulting in a near-irreversible bond.
| Kinetic Parameter | Value | Description | Source(s) |
| Dissociation Constant (KD) | ~10⁻¹⁵ M | Indicates exceptionally high binding affinity. | [1][2][3] |
| Association Rate (kon) | ~1.3 x 10⁷ M⁻¹s⁻¹ | Rate of binding of biotin to a streptavidin binding site. | [1] |
| Dissociation Rate (koff) | As high as 0.05 s⁻¹ (initially) | The initial dissociation rate can be higher but decreases significantly over time. | [1] |
Table 3: Recommended Reaction Conditions for Protein Biotinylation (NHS Ester Chemistry)
This table provides starting parameters for the biotinylation of proteins using a Biotin-PEG6-NHS ester.
| Parameter | Recommended Condition | Notes | Source(s) |
| Protein Buffer | Amine-free (e.g., PBS, HEPES) | Buffers like Tris or glycine (B1666218) contain primary amines and will compete with the reaction. | [5][8] |
| pH | 7.2 - 8.5 | Slightly alkaline pH ensures the target primary amines on the protein are deprotonated and reactive. | [5] |
| Molar Excess of Biotin Reagent | 10:1 to 20:1 (Biotin:Protein) | This ratio should be optimized to achieve the desired degree of labeling without compromising protein function. | [5] |
| Reaction Temperature | Room Temperature or 4°C | Incubation at 4°C for a longer duration can be gentler for sensitive proteins. | [5] |
| Reaction Time | 30-60 minutes (RT) or 2-4 hours (4°C) | Reaction progress can be monitored to determine the optimal time. | [5] |
| Quenching Reagent | 50-100 mM Tris or Hydroxylamine | Added to stop the reaction by consuming any unreacted NHS ester. | [5][8] |
Experimental Protocols
Protocol 1: Protein Biotinylation with Biotin-PEG6-NHS Ester
This protocol describes the covalent attachment of biotin to a protein via its primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG6-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[5][8] If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange.[5]
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[5] NHS esters are moisture-sensitive.[5]
-
Biotinylation Reaction: Add a 10 to 20-fold molar excess of the Biotin-PEG6-NHS ester stock solution to the protein solution while gently vortexing.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[5][8]
-
Purification: Remove excess, non-reacted biotin reagent and quenching buffer by dialysis against PBS or by using a desalting column.[8]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.[5] It relies on the displacement of HABA from an avidin-HABA complex by the biotin on the protein, causing a decrease in absorbance at 500 nm.[5]
Materials:
-
HABA/Avidin solution (commercially available or prepared in-house)
-
Purified biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the reagent according to the manufacturer's instructions.[5]
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀).[5]
-
Add Biotinylated Sample: Add a known volume and concentration of the purified biotinylated protein to the cuvette and mix thoroughly.[5]
-
Measure Final Absorbance: Wait for the absorbance reading to stabilize and record the final A₅₀₀.[5]
-
Calculation: Calculate the change in absorbance (ΔA₅₀₀) and use the molar extinction coefficient of the HABA-avidin complex to determine the concentration of biotin. The molar ratio of biotin to protein can then be calculated.[5]
Protocol 3: Immobilization of Biotinylated Protein on a Streptavidin-Coated Surface
This protocol provides a general workflow for immobilizing a biotinylated protein onto a surface pre-coated with streptavidin (e.g., sensor chips, magnetic beads, microplates).
Materials:
-
Streptavidin-coated surface
-
Purified biotinylated protein
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Surface Preparation: Wash the streptavidin-coated surface several times with the binding/wash buffer to remove any preservatives and equilibrate the surface.
-
Blocking (Optional but Recommended): To minimize non-specific binding, incubate the surface with a blocking buffer for 30-60 minutes at room temperature.[12]
-
Washing: Wash the surface again with the binding/wash buffer to remove excess blocking agent.
-
Immobilization: Dilute the biotinylated protein to the desired concentration (typically in the pM to nM range) in the binding buffer and apply it to the streptavidin-coated surface.[12]
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation to allow the biotin-streptavidin interaction to occur.
-
Final Washing: Wash the surface extensively with the binding/wash buffer to remove any unbound biotinylated protein.[10]
-
Confirmation: The surface is now ready for downstream applications. The success of the immobilization can be confirmed using an appropriate detection method (e.g., using a labeled antibody against the protein of interest).
Visualizations
Caption: General workflow for protein biotinylation and immobilization.
Caption: Chemical reaction for protein biotinylation via NHS ester.
Caption: Logical relationship of biotin-streptavidin immobilization.
Caption: PROTAC-mediated protein degradation signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG6-Boc in Targeted Drug Delivery to Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted drug delivery is a critical strategy in cancer therapy designed to enhance the therapeutic efficacy of cytotoxic agents while minimizing off-target toxicity.[1] One promising approach utilizes the high-affinity interaction between biotin (B1667282) (Vitamin B7) and its receptors, which are frequently overexpressed on the surface of various cancer cells, including those of the breast, colon, lung, and ovaries.[1] This overexpression is a consequence of the increased metabolic demands of rapidly proliferating tumor cells.[1] Biotin-PEG6-Boc is a heterobifunctional linker that serves as a cornerstone in the development of biotinylated drug delivery systems.[2] This molecule incorporates a biotin moiety for targeting, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine for controlled conjugation.[2] The PEG linker enhances hydrophilicity, improves pharmacokinetics, and reduces immunogenicity of the drug delivery system.[3][4] The Boc-protected amine allows for a controlled, stepwise synthesis, enabling the versatile attachment of therapeutic payloads after deprotection.[5]
These application notes provide a comprehensive overview of the use of this compound in creating targeted drug delivery systems, complete with experimental protocols and quantitative data to guide researchers in this field.
Mechanism of Action: Biotin Receptor-Mediated Endocytosis
The primary mechanism for the cellular uptake of biotin-conjugated therapeutics is receptor-mediated endocytosis.[1] The process is initiated by the binding of the biotinylated drug or nanoparticle to biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), on the cancer cell surface.[6][7] This binding event triggers the internalization of the receptor-ligand complex through clathrin-mediated endocytosis.[1] Once inside the cell, the therapeutic agent can be released from its carrier to exert its cytotoxic effect.[6]
Data Presentation
The following tables summarize key quantitative data from studies on biotinylated drug delivery systems.
Table 1: Physicochemical Characterization of Biotin-PEGylated Nanoparticles
| Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) | Reference |
| Biotin-PEG/PCL | 88-118 | Not Reported | [8] |
| PMB-loaded PLGA-PEG-Bio | 136.32 ± 52.26 | -15.63 ± 2.58 | [8] |
| Biotin-loaded Alginate MPs | 634 | -45 | [9] |
This data indicates that surface functionalization with Biotin-PEG can influence the physicochemical properties of nanoparticles.
Table 2: Drug Loading and Cellular Uptake Efficiency
| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | Cellular Uptake Enhancement | Cancer Cell Line | Reference |
| Biotin-loaded Alginate MPs | Biotin | 90.50 ± 0.26 | Not Applicable | Not Applicable | [9] |
| Biotin-PEG/PCL | Paclitaxel | Not Reported | Higher cytotoxicity than non-biotinylated nanoparticles | HeLa cells | [8] |
| Bio-PLGA NPs | Epirubicin | Not Reported | Higher cytotoxicity than non-targeted NPs | MCF-7 | [7] |
| Biotin-conjugated polymers | Not Specified | Not Reported | >3-fold higher than folic acid- or vitamin B12-conjugated polymers | M109 (murine lung carcinoma) | [7] |
The enhanced cellular uptake of biotinylated nanoparticles in cancer cell lines is attributed to biotin receptor-mediated endocytosis.[10]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine must be removed to allow for conjugation.[2]
Materials:
-
This compound[2]
-
Dichloromethane (DCM)[5]
-
Trifluoroacetic acid (TFA)[5]
-
Saturated sodium bicarbonate solution[5]
Procedure:
-
Dissolve this compound in DCM at a concentration of 10-20 mg/mL in a round-bottom flask.[5]
-
Cool the solution to 0°C using an ice bath.[5]
-
Slowly add an excess of TFA (e.g., 10-20 equivalents) to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[5]
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Biotin-PEG6-NH2.
Protocol 2: Conjugation of Deprotected Biotin-PEG6-Amine to Carboxylated Nanoparticles
This protocol describes the covalent attachment of Biotin-PEG6-Amine to nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[11]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA)
-
Biotin-PEG6-NH2 (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS[11]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[11]
-
Quenching Solution (optional): Hydroxylamine or 2-Mercaptoethanol[11]
Procedure:
-
Nanoparticle Preparation: Suspend 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.[11]
-
Activation of Carboxyl Groups:
-
Washing:
-
Conjugation:
-
Dissolve Biotin-PEG6-NH2 in Coupling Buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the Biotin-PEG6-NH2 solution to the washed, activated nanoparticles. The molar ratio of the biotin linker to nanoparticles should be optimized.[11]
-
Incubate for 2 hours at room temperature with gentle stirring.[11]
-
-
Quenching (Optional): Add a quenching solution to stop the reaction.[11]
-
Final Washing: Wash the biotinylated nanoparticles three times with Coupling Buffer to remove any unreacted Biotin-PEG6-NH2.[11]
-
Resuspend the final biotinylated nanoparticles in the desired buffer for storage or downstream applications.[11]
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of the biotinylated nanoparticles against cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Biotinylated drug-loaded nanoparticles
-
Non-targeted drug-loaded nanoparticles (control)
-
Free drug (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug-loaded biotinylated nanoparticles, non-targeted nanoparticles, and the free drug in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different formulations and controls. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation.[1]
Logical Relationships of this compound
The utility of this compound stems from its heterobifunctional nature, which allows for a modular and controlled approach to constructing targeted drug delivery systems.
Conclusion
This compound is a versatile and powerful tool for the development of targeted drug delivery systems for cancer therapy.[1][6] Its unique structure allows for the specific delivery of therapeutic agents to cancer cells that overexpress biotin receptors, thereby enhancing anticancer efficacy and reducing systemic toxicity.[12] The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Hydrophilic Drug Delivery: Encapsulation of Biotin in Alginate Microparticles [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Biotin-PEG6-Boc in Immunoassay Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-Boc is a heterobifunctional linker that serves as a versatile tool in the development of sensitive and robust immunoassays.[1] This molecule incorporates three key functional components: a high-affinity biotin (B1667282) moiety, a hydrophilic hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected primary amine.[1][2] The biotin group enables strong and specific binding to streptavidin and avidin, which are commonly used as signal-enhancing reagents in various assay formats.[1] The PEG6 spacer increases the water solubility of the conjugate, reduces steric hindrance, and minimizes non-specific binding, thereby improving the signal-to-noise ratio in immunoassays.[1][2] The Boc protecting group provides a stable cap on the reactive amine, allowing for a controlled, two-step conjugation process.[1] This feature is particularly advantageous for creating well-defined bioconjugates for use in enzyme-linked immunosorbent assays (ELISAs), lateral flow immunoassays (LFIAs), and other immunodetection platforms.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of immunoassays.
Key Properties and Data
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [3] |
| Molecular Weight | 650.83 g/mol | [3] |
| Appearance | White to off-white solid or waxy solid | [2] |
| Purity | Typically ≥95% or ≥98% | [2] |
| Storage Conditions | -20°C for long-term storage | [2] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM | [4] |
Signaling Pathways and Logical Relationships
The utility of this compound in immunoassays is predicated on the highly specific and strong interaction between biotin and streptavidin. The logical workflow involves a two-step chemical process to first deprotect the amine and then conjugate it to a target molecule, such as an antibody or antigen. This bioconjugate can then be used in an immunoassay where the biotin serves as a tag for signal amplification via a streptavidin-enzyme conjugate.
Caption: General workflow for using this compound in immunoassay development.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine, creating the reactive linker Biotin-PEG6-NH₂.[4]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask (e.g., 10-20 mg/mL).[5]
-
Acidification: Cool the solution to 0°C using an ice bath. Slowly add an excess of TFA (e.g., 20-50% v/v in DCM) to the stirred solution.[4][6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[4][5]
-
Quenching and Extraction: Slowly add saturated NaHCO₃ solution to neutralize the excess TFA. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.[5]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Biotin-PEG6-NH₂.[5]
Caption: Workflow for the Boc deprotection of this compound.
Protocol 2: Conjugation of Biotin-PEG6-NH₂ to an Antibody for ELISA
This protocol provides a general method for conjugating the deprotected Biotin-PEG6-NH₂ to a primary antibody containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) for use as a detection antibody in a sandwich ELISA. This involves the activation of the carboxyl groups using EDC/NHS chemistry to form a reactive NHS ester.
Materials:
-
Primary antibody (1-2 mg/mL in amine-free buffer)
-
Biotin-PEG6-NH₂ (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)[4]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody in Activation Buffer.
-
Activation of Antibody: Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.
-
Purification of Activated Antibody: Immediately remove excess EDC and NHS byproducts using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation Reaction: Dissolve the deprotected Biotin-PEG6-NH₂ in Conjugation Buffer. Add a 10- to 20-fold molar excess of the Biotin-PEG6-NH₂ to the activated antibody solution.[4] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification of Biotinylated Antibody: Remove excess, unreacted biotin linker and quenching reagent by dialysis against PBS or by using a desalting column.
-
Characterization and Storage: Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay). Store the biotinylated antibody at 4°C or -20°C.
Recommended Reaction Conditions for Amine-Reactive Conjugation:
| Parameter | Recommended Condition | Rationale | Source(s) |
| pH | 7.2 - 8.5 | Optimal for the reaction of primary amines with NHS esters. Below pH 7.0, the amine is less reactive; above pH 9.0, the NHS ester is prone to hydrolysis. | [4] |
| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester. | [4] |
| Molar Ratio (Biotin:Protein) | 10:1 to 20:1 (starting point) | Should be optimized to achieve desired biotinylation without causing protein precipitation or loss of activity. | [4] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Longer incubation may be needed for less concentrated solutions. | [4] |
Protocol 3: Sandwich ELISA using Biotinylated Detection Antibody
This protocol outlines the use of the biotinylated detection antibody in a standard sandwich ELISA format.
Materials:
-
Capture antibody-coated 96-well plate
-
Antigen standard and samples
-
Biotinylated detection antibody (from Protocol 2)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Capture: Add antigen standards and samples to the capture antibody-coated plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in Assay Diluent, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate, diluted in Assay Diluent, to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Caption: Workflow for a sandwich ELISA using a biotinylated detection antibody.
Troubleshooting
| Issue | Possible Cause | Recommended Solution | Source(s) |
| Low/No Conjugation | Buffer contains interfering amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or borate. | [4] |
| Incorrect reaction pH. | Adjust pH to 7.2-8.5 for optimal amine reactivity. | [4] | |
| Hydrolysis of the NHS-ester reagent. | Store reagents in a desiccator; use anhydrous DMSO/DMF for reconstitution. | [4] | |
| Precipitation of Product | Over-biotinylation of the target molecule. | Decrease the molar ratio of the biotin reagent to the target molecule. | [4] |
| High Background Signal in Immunoassay | Incomplete removal of excess biotin reagent. | Improve purification using dialysis or a desalting column. | [4] |
| Loss of Biological Activity | Modification of critical amino acid residues. | Reduce the biotin reagent molar ratio or target alternative functional groups. | [4] |
Conclusion
This compound is a valuable reagent for the development of high-performance immunoassays. Its unique structure, featuring a protected amine and a hydrophilic PEG spacer, allows for the controlled and efficient biotinylation of antibodies and antigens. The resulting bioconjugates can be seamlessly integrated into various immunoassay platforms that leverage the high-affinity biotin-streptavidin interaction for signal amplification. By following the detailed protocols and troubleshooting guidance provided, researchers can effectively utilize this compound to create sensitive and reliable immunodetection systems.
References
Application Notes and Protocols for Studying Protein-Protein Interactions using Biotin-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-Boc is a versatile heterobifunctional linker that serves as a powerful tool for the investigation of protein-protein interactions (PPIs). This reagent incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a Boc-protected amine for controlled and specific conjugation to a protein of interest.[1][2][3]
The strategic design of this compound allows for the transformation of a protein of interest into a "bait" protein. This biotinylated bait can then be used to capture and identify its interacting partners ("prey" proteins) from complex biological mixtures such as cell lysates. The hydrophilic and flexible PEG6 spacer arm provides spatial separation between the biotin tag and the bait protein, which is crucial for maintaining the protein's native conformation and biological activity, thereby facilitating the identification of physiologically relevant interactions.[1][2]
These application notes provide a comprehensive overview of the use of this compound in various experimental approaches to study PPIs, including affinity purification-mass spectrometry (AP-MS), co-immunoprecipitation (Co-IP), and surface plasmon resonance (SPR). Detailed protocols for the key experimental workflows are provided to guide researchers in the successful application of this versatile chemical tool.
Data Presentation
The following tables summarize key quantitative data that can be obtained from experiments utilizing proteins biotinylated with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [4] |
| Molecular Weight | 650.83 g/mol | [4] |
| Purity | Typically ≥95% or ≥98% | [4] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | -20°C for long-term storage | [5] |
Table 2: Representative Quantitative Data from Protein-Protein Interaction Studies
| Experimental Technique | Interacting Proteins (Bait-Prey) | Parameter | Value |
| Surface Plasmon Resonance (SPR) | Protein A - Protein B | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | 3.5 x 10⁶ |
| Dissociation Rate Constant (kₑ) (s⁻¹) | 3.9 x 10⁻² | ||
| Equilibrium Dissociation Constant (Kₑ) (nM) | 10.9 | ||
| Co-Immunoprecipitation (Co-IP) with Quantitative Western Blot | Bait Protein X - Prey Protein Y | Relative Amount of Prey Pulled Down (%) | 100% (normalized) |
| Bait Protein X - Negative Control Protein Z | Relative Amount of Prey Pulled Down (%) | < 5% |
Experimental Protocols
Protocol 1: Biotinylation of a "Bait" Protein with this compound
This protocol describes the two-step process of first deprotecting the Boc group from this compound to reveal a primary amine, and then conjugating the resulting Biotin-PEG6-NH₂ to a protein of interest.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest ("Bait" protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activation of carboxyl groups on the bait protein (if applicable)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassettes
Procedure:
Step 1: Boc Deprotection of this compound [6]
-
Dissolve this compound in DCM.
-
Add a solution of 20-50% TFA in DCM to the this compound solution. A common ratio is 1:1 (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). The resulting product is Biotin-PEG6-NH₂.
Step 2: Conjugation of Biotin-PEG6-NH₂ to the Bait Protein [3]
-
For proteins with available primary amines (e.g., lysine (B10760008) residues): This requires activation of the Biotin-PEG6-NH₂ to an NHS ester.
-
For proteins where carboxyl groups are targeted: Activate the carboxyl groups on the bait protein using EDC and NHS in an appropriate buffer.
-
Dissolve the deprotected Biotin-PEG6-NH₂ in anhydrous DMF or DMSO to prepare a stock solution.
-
Add the Biotin-PEG6-NH₂ stock solution to the activated bait protein solution. A starting point is a 10- to 20-fold molar excess of the biotin reagent.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted biotinylation reagent by using a desalting column or through dialysis.
-
Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Co-Immunoprecipitation (Co-IP) using a Biotinylated Bait Protein and Streptavidin Beads
This protocol describes the capture of a biotinylated bait protein and its interacting partners from a cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Cells expressing the prey protein(s) of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated bait protein (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the prey protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure: [7]
-
Cell Lysis: Harvest and lyse cells to prepare a clear protein lysate. Determine the protein concentration of the lysate.
-
Binding of Bait to Beads: Incubate the biotinylated bait protein with streptavidin-coated magnetic beads in wash buffer for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove any unbound bait protein.
-
Co-Immunoprecipitation: Add the cell lysate to the beads coupled with the biotinylated bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the prey protein. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate. An enrichment of the prey protein in the sample incubated with the biotinylated bait compared to a negative control (e.g., beads alone or beads with a non-relevant biotinylated protein) indicates an interaction.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis of Protein-Protein Interactions
This protocol outlines the use of a biotinylated ligand (prepared similarly to Protocol 1) for immobilization on a streptavidin-coated sensor chip for SPR analysis.
Materials:
-
SPR instrument and streptavidin-coated sensor chip
-
Biotinylated ligand protein
-
Analyte protein (the potential interacting partner)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Immobilization of Biotinylated Ligand: Inject the biotinylated ligand over the streptavidin-coated sensor chip surface. The high affinity of the biotin-streptavidin interaction will result in the stable capture of the ligand.
-
Kinetic Analysis:
-
Prepare a series of dilutions of the analyte protein in running buffer.
-
Inject the different concentrations of the analyte over the immobilized ligand surface and a reference surface (without ligand).
-
Monitor the binding and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel data from the ligand channel data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Visualizations
Caption: Workflow for the biotinylation of a "bait" protein using this compound.
Caption: Experimental workflow for Co-Immunoprecipitation using a biotinylated bait protein.
Caption: Simplified EGFR signaling pathway illustrating protein-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Application of Biotin-PEG6-Boc in Nanotechnology and Material Science: A Detailed Guide for Researchers
Introduction
Biotin-PEG6-Boc is a heterobifunctional linker that has become an invaluable tool in the fields of nanotechnology and material science. Its unique trifunctional structure, comprising a high-affinity biotin (B1667282) moiety, a flexible hexaethylene glycol (PEG6) spacer, and a Boc-protected amine, allows for a controlled, stepwise approach to the functionalization of various nanomaterials. This enables the development of sophisticated systems for targeted drug delivery, advanced diagnostics, and novel biosensors.[1][2][3]
The biotin group serves as a powerful molecular anchor due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[1] The PEG6 spacer is a hydrophilic and flexible chain that enhances the water solubility and biocompatibility of the resulting nanomaterial conjugates, while also minimizing steric hindrance.[1][4] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine provides a latent reactive site, allowing for controlled deprotection and subsequent conjugation to other molecules of interest, preventing unwanted side reactions.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of gold nanoparticles, quantum dots, and liposomes.
Core Properties of this compound
Quantitative data for this compound has been compiled from various sources and is summarized below. It is important to note that slight variations may exist depending on the supplier and specific salt form.
| Parameter | Value |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S |
| Molecular Weight | ~650.83 g/mol |
| CAS Number | 1352814-07-3 |
| Appearance | White to off-white solid or waxy solid |
| Purity | ≥95% |
| Storage Conditions | -20°C for long-term storage |
I. Functionalization of Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely utilized in diagnostics and therapeutics due to their unique optical and electronic properties. Functionalization of AuNPs with this compound allows for the creation of highly specific probes for bioimaging, biosensing, and targeted delivery applications. The process typically involves the deprotection of the Boc group, followed by the attachment of the resulting amine-terminated biotin-PEG linker to the AuNP surface, often through an intermediary thiol linker to leverage the strong gold-thiol interaction.
Experimental Workflow: AuNP Functionalization
Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive amine.
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) at a concentration of 10-20 mg/mL in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 1:1 v/v mixture of DCM:TFA).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times). The resulting product is the TFA salt of Biotin-PEG6-Amine.
Protocol 2: Synthesis of Thiol-Terminated Biotin-PEG6
-
Activation of Thiol-Linker: Dissolve a thiol-containing linker with a terminal NHS ester (e.g., HS-PEGn-NHS) in anhydrous dimethylformamide (DMF).
-
Conjugation: To the solution of deprotected Biotin-PEG6-Amine (from Protocol 1) dissolved in anhydrous DMF, add the activated thiol-linker solution. Add 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) to maintain a basic pH (around 8-9).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting Biotin-PEG6-Thiol conjugate by preparative HPLC.
Protocol 3: Functionalization of Gold Nanoparticles
This protocol outlines the ligand exchange process to functionalize citrate-stabilized AuNPs.[5]
-
AuNP Preparation: Synthesize citrate-stabilized gold nanoparticles (e.g., ~15 nm) by the rapid injection of trisodium (B8492382) citrate (B86180) solution into a boiling solution of tetrachloroauric (III) acid.[5]
-
Ligand Exchange: To the citrate-stabilized AuNP solution, add the purified Biotin-PEG6-Thiol solution. A typical starting molar excess of the thiol linker is recommended.
-
Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for the ligand exchange to occur.
-
Purification: Purify the functionalized AuNPs to remove excess unbound linker. This is typically achieved by repeated centrifugation and resuspension of the nanoparticle pellet in a fresh buffer solution, such as phosphate-buffered saline (PBS).
Quantitative Data: AuNP Functionalization
| Parameter | Before Functionalization | After Functionalization | Characterization Method |
| Hydrodynamic Diameter | ~15 nm | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | Negative (due to citrate) | Shift towards neutral or positive | Zeta Potential Measurement |
| Surface Plasmon Resonance | ~520 nm | Red-shift of 2-5 nm | UV-Vis Spectroscopy |
II. Functionalization of Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals with unique photoluminescent properties, making them ideal for bioimaging and multiplexed diagnostics. Functionalizing QDs with this compound enables their targeted delivery and immobilization for advanced sensing applications. The process generally involves activating the carboxyl groups on the QD surface and then reacting them with the deprotected amine of the Biotin-PEG6 linker.
Experimental Workflow: QD Functionalization
Protocols
Protocol 1: Boc Deprotection of this compound
Follow Protocol 1 for AuNP functionalization to obtain Biotin-PEG6-Amine.
Protocol 2: Functionalization of Carboxylated Quantum Dots
This protocol outlines the EDC/NHS coupling process.
-
QD Preparation: Resuspend carboxylated quantum dots in an activation buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 1 mg/mL.
-
Activation of Carboxyl Groups: Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (10 mg/mL) and N-hydroxysulfosuccinimide (sulfo-NHS) (10 mg/mL) in the activation buffer. To the QD suspension, add the EDC and sulfo-NHS solutions. Incubate for 30 minutes at room temperature with gentle mixing.
-
Washing: Centrifuge the activated QD suspension to pellet the nanoparticles and remove excess EDC and sulfo-NHS. Resuspend the pellet in a coupling buffer (e.g., PBS, pH 7.4). Repeat this washing step twice.
-
Conjugation: Add the deprotected Biotin-PEG6-Amine to the washed, activated QD suspension. A 10- to 20-fold molar excess of the linker is a common starting point. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching and Purification: Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.4) to deactivate any unreacted sulfo-NHS esters. Purify the functionalized QDs by centrifugation and resuspension in a suitable storage buffer.
Quantitative Data: QD Functionalization
| Parameter | Before Functionalization | After Functionalization | Characterization Method |
| Hydrodynamic Diameter | Varies by QD core size | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | Negative (due to carboxyl groups) | Shift towards neutral | Zeta Potential Measurement |
| Biotin Surface Density | 0 | Can be quantified | HABA Assay |
| Fluorescence Emission | Characteristic peak | Minimal shift | Fluorescence Spectroscopy |
III. Functionalization of Liposomes
Liposomes are versatile lipid-based nanoparticles used extensively for drug delivery. Surface modification with this compound can facilitate active targeting to cells or tissues that overexpress biotin receptors or can be used in pre-targeting strategies. This is typically achieved by incorporating a lipid derivative of the biotin-PEG linker into the liposome (B1194612) formulation.
Experimental Workflow: Liposome Functionalization
Protocols
Protocol 1: Synthesis of Biotin-PEG6-Lipid Conjugate
-
Boc Deprotection: Deprotect this compound to obtain Biotin-PEG6-Amine as described in the AuNP functionalization protocol.
-
Conjugation to Lipid: Dissolve the deprotected Biotin-PEG6-Amine and an amine-reactive lipid derivative (e.g., DSPE-PEG-NHS) in a suitable organic solvent (e.g., chloroform (B151607) or DMF) containing a non-nucleophilic base (e.g., DIPEA).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the resulting Biotin-PEG6-Lipid conjugate using an appropriate chromatographic method.
Protocol 2: Preparation of Biotinylated Liposomes
This protocol describes the thin-film hydration method.
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, cholesterol) and the Biotin-PEG6-Lipid conjugate in an organic solvent (e.g., chloroform). If encapsulating a lipophilic drug, it should also be dissolved at this stage.
-
Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by gentle rotation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Quantitative Data: Liposome Functionalization
| Parameter | Typical Value/Observation | Characterization Method |
| Hydrodynamic Diameter | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | Slightly negative to neutral | Zeta Potential Measurement |
| Encapsulation Efficiency | Varies depending on drug and method | Spectrophotometry, HPLC |
| Biotin Availability | Confirmed by binding to streptavidin | Fluorescence-based assays, SPR |
IV. Material Science Applications
Beyond nanoparticle functionalization for biomedical applications, this compound is also a valuable tool in material science for the creation of functionalized surfaces and self-assembled monolayers. The ability to create biotinylated surfaces allows for the controlled immobilization of streptavidin-conjugated biomolecules, enzymes, or other materials, leading to the development of biosensors, diagnostic arrays, and biocompatible coatings.
Experimental Workflow: Surface Functionalization
Protocol: Functionalization of Carboxylated Surfaces
-
Surface Preparation: Ensure the carboxylated surface (e.g., self-assembled monolayer of mercaptoundecanoic acid on gold, or a carboxylated polymer surface) is clean and dry.
-
Boc Deprotection: Prepare Biotin-PEG6-Amine from this compound as previously described.
-
Surface Activation: Immerse the carboxylated surface in a freshly prepared solution of EDC and NHS in an appropriate buffer (e.g., 0.1 M MES, pH 6.0) for 15-30 minutes at room temperature.
-
Washing: Rinse the surface with the activation buffer and then with a coupling buffer (e.g., PBS, pH 7.4).
-
Conjugation: Immediately immerse the activated surface in a solution of Biotin-PEG6-Amine in the coupling buffer for 2-4 hours at room temperature.
-
Final Washing: Rinse the surface thoroughly with the coupling buffer, followed by deionized water, and dry under a stream of nitrogen. The biotinylated surface is now ready for the immobilization of streptavidin-conjugated molecules.
Quantitative Data: Surface Functionalization
| Parameter | Method | Typical Observation |
| Surface Wettability | Contact Angle Measurement | Decrease in contact angle, indicating increased hydrophilicity. |
| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Appearance of N 1s and S 2p peaks characteristic of the linker. |
| Biotin Density | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR) | Quantifiable shift in frequency or resonance angle upon streptavidin binding. |
This compound is a highly versatile and enabling chemical tool for researchers in nanotechnology and material science. Its unique structural features facilitate the controlled and efficient functionalization of a wide range of materials, from metallic and semiconductor nanoparticles to lipid-based vesicles and planar surfaces. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for designing and executing experiments aimed at developing advanced materials for a multitude of applications in drug delivery, diagnostics, and beyond.
References
Protocol for Synthesizing a PROTAC with a PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[2][3] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[3][4][5]
This application note provides a detailed protocol for the synthesis of a PROTAC with a PEG linker, focusing on the well-characterized bromodomain-containing protein 4 (BRD4) as the target protein. BRD4 is a key regulator of oncogenes such as c-MYC, making it an attractive target in cancer therapy.[4][6]
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[7]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section details two common methods for synthesizing a PROTAC with a PEG linker: sequential amide coupling and "click chemistry." These protocols are intended as a general guide and may require optimization for specific ligands and linkers.
Protocol 1: Synthesis via Sequential Amide Coupling
This method involves the stepwise formation of amide bonds to connect the POI ligand, PEG linker, and E3 ligase ligand.
Materials:
-
POI ligand with a free amine or carboxylic acid
-
E3 ligase ligand with a free amine or carboxylic acid
-
Bifunctional PEG linker (e.g., amine-PEG-acid)
-
Amide coupling reagents: HATU or HBTU
-
Base: DIPEA
-
Anhydrous solvents: DMF, DCM
-
Reagents for workup and purification: Ethyl acetate (B1210297), saturated sodium bicarbonate, brine, anhydrous sodium sulfate (B86663), water
-
Reverse-phase preparative HPLC system
Procedure:
Step 1: Coupling of the First Ligand to the PEG Linker
-
In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 equivalent) and the bifunctional PEG linker (1.1 equivalents) in anhydrous DMF.[1]
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 4-12 hours.[1]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting E3 ligase-linker conjugate using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Step 2: Coupling of the Second Ligand to the Ligand-Linker Intermediate
-
Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the final PROTAC product by preparative HPLC.[8]
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[9]
Protocol 2: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This modular approach utilizes a highly efficient and specific "click" reaction to ligate the two halves of the PROTAC molecule.[9]
Materials:
-
Azide-functionalized E3 ligase ligand-linker intermediate
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate (B8700270)
-
Solvent: t-Butanol/Water (1:1) or DMF
-
Reagents for workup and purification: Ethyl acetate, water, brine, anhydrous sodium sulfate
-
Preparative HPLC system
Procedure:
-
Dissolve the azide-functionalized E3 ligase-linker intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.2 equivalents) in a 1:1 mixture of t-butanol and water.[8]
-
Add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.[8]
-
Stir the reaction at room temperature for 12-16 hours.[8]
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[8]
-
Purify the final PROTAC product by preparative HPLC.[8]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of BRD4-targeting PROTACs with PEG linkers. Note that these values are illustrative and will vary depending on the specific ligands, linker length, and experimental conditions.
Table 1: Representative Reaction Conditions for PROTAC Synthesis
| Step | Reaction Type | Reagents (Equivalents) | Solvent | Temperature | Time (hours) | Typical Yield (%) |
| Ligand 1-Linker Coupling | Amide Coupling | Ligand 1 (1.0), PEG-Linker (1.1), HATU (1.2), DIPEA (2.0) | DMF | Room Temp | 4 - 12 | 60 - 80 |
| Ligand 2 Coupling | Amide Coupling | Ligand 1-Linker (1.0), Ligand 2 (1.1), HATU (1.2), DIPEA (2.0) | DMF | Room Temp | 4 - 12 | 50 - 70 |
| Click Chemistry | CuAAC | Azide-Intermediate (1.0), Alkyne-Ligand (1.2), CuSO₄ (0.1), NaAsc (0.2) | t-BuOH/H₂O | Room Temp | 12 - 16 | 70 - 90 |
Table 2: Impact of PEG Linker Length on BRD4 PROTAC Activity
| PROTAC Example | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | 2 | 150 | 70 |
| PROTAC B | 4 | 25 | >90 |
| PROTAC C | 6 | 80 | 85 |
| PROTAC D | 8 | 200 | 65 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of protein degradation.[8]
Experimental Workflows
The synthesis and evaluation of a PROTAC is a multi-step process. The following diagram illustrates a typical workflow.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Cellular Evaluation of PROTAC Activity
To determine the efficacy of the synthesized PROTAC, its ability to induce the degradation of the target protein is assessed in a cellular context. Western blotting is a standard method for this purpose.
Materials:
-
Relevant cell line expressing the POI (e.g., a human cancer cell line for BRD4)
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control. The data can be used to calculate DC₅₀ and Dₘₐₓ values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Peptide Biotinylation using a Boc-Protected PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged for various applications, including immunoassays, affinity purification, and targeted drug delivery.[1][2] The incorporation of a Polyethylene Glycol (PEG) spacer between the biotin moiety and the peptide of interest offers significant advantages, such as increased solubility, reduced steric hindrance, and improved bioavailability.[1][3]
This document provides a comprehensive guide to the biotinylation of peptides using a heterobifunctional linker, specifically a Biotin-PEG-NH-Boc reagent. This linker features a biotin group for affinity applications, a PEG spacer to enhance physicochemical properties, and a Boc-protected amine for controlled conjugation to the peptide.[1][3] Detailed protocols for both solid-phase and solution-phase biotinylation, Boc-deprotection, purification, and characterization are presented.
Principle of the Reaction
The biotinylation process involves two key chemical transformations:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the PEG linker's terminal amine is removed under acidic conditions, typically using trifluoroacetic acid (TFA). This exposes the primary amine for subsequent coupling.[4]
-
Amide Bond Formation: The newly exposed amine on the Biotin-PEG linker is then covalently coupled to a carboxyl group on the target peptide, or conversely, an activated Biotin-PEG-NHS ester is reacted with a primary amine on the peptide (N-terminus or lysine (B10760008) side chain). This reaction forms a stable amide bond.[2][5]
Experimental Workflows
The following diagrams illustrate the logical steps for solid-phase and solution-phase peptide biotinylation.
Caption: Solid-Phase Peptide Biotinylation Workflow.
Caption: Solution-Phase Peptide Biotinylation Workflow.
Quantitative Data Summary
The success of a biotinylation reaction is assessed by its yield and the purity of the final product. The following table provides representative data for peptide biotinylation reactions. Actual results may vary depending on the peptide sequence, linker length, and reaction conditions.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Method of Analysis |
| Crude Purity | 50-70% | 60-80% | RP-HPLC |
| Purified Purity | >95% | >98% | RP-HPLC |
| Overall Yield | 10-30% | 40-60% | Mass Spectrometry / UV-Vis |
| Biotin Incorporation | >90% | >95% | HABA Assay / Mass Spectrometry[5] |
Experimental Protocols
Protocol 1: Solid-Phase Biotinylation of a Peptide with Biotin-PEG-NH-Boc
This protocol describes the biotinylation of a peptide at its C-terminus while it is still attached to the solid support resin.
Materials:
-
Peptide-resin (fully assembled with protected side chains)
-
Biotin-PEG-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)[1]
-
Cold diethyl ether
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Boc Deprotection of Biotin-PEG-NH-Boc:
-
In a separate flask, dissolve Biotin-PEG-NH-Boc (1.5 eq) in DCM.
-
Add TFA (10 eq) to the solution and stir at room temperature for 30-60 minutes to remove the Boc group.
-
Evaporate the solvent and TFA under reduced pressure. The resulting Biotin-PEG-NH2 can be used directly.
-
-
Coupling Reaction:
-
To the swollen peptide-resin, add the deprotected Biotin-PEG-NH2 (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in DMF.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[1]
-
Centrifuge to pellet the crude peptide and wash the pellet with cold diethyl ether (2-3 times).
-
-
Purification:
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.[8][9]
Protocol 2: Solution-Phase Biotinylation of a Peptide with Biotin-PEG-NHS Ester
This protocol describes the biotinylation of a purified peptide in solution, targeting primary amines (N-terminus or lysine side chains).
Materials:
-
Purified peptide with at least one primary amine
-
Biotin-PEG-NHS ester
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Affinity chromatography column (e.g., Streptavidin-agarose)[10]
-
Mass spectrometer for characterization
Procedure:
-
Peptide Solution Preparation: Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.[5][11]
-
Biotinylation Reaction:
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification:
-
RP-HPLC: Purify the biotinylated peptide from unreacted peptide and excess biotin reagent using RP-HPLC.[6][7]
-
Affinity Chromatography: Alternatively, for purification from unreacted peptide, the mixture can be passed through a streptavidin-functionalized column. The biotinylated peptide will bind, and after washing, can be eluted under denaturing conditions.[10]
-
-
Characterization: Analyze the purified fractions by mass spectrometry to confirm successful biotinylation and determine the final purity.[8][9]
Boc Deprotection Protocol
The removal of the Boc protecting group is a critical step in utilizing Biotin-PEG-NH-Boc linkers.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (optional, e.g., triisopropylsilane, water, for peptides with sensitive residues)[4]
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The deprotected compound can be precipitated with cold diethyl ether if it is a peptide.[4]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful biotinylation of peptides using Boc-protected PEG linkers. The choice between solid-phase and solution-phase strategies will depend on the specific peptide and the desired point of conjugation. Careful optimization of reaction conditions and rigorous purification are essential to obtain high-quality biotinylated peptides for downstream applications. The use of PEG linkers of varying lengths can further modulate the properties of the final conjugate, and comparative studies are encouraged to determine the optimal linker for a specific application.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. sartorius.com [sartorius.com]
Application Notes and Protocols for Biotin-PEG6-Boc in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the applications of Biotin-PEG6-Boc in proteomics research. It includes detailed application notes, experimental protocols, and visualizations to facilitate its use in the laboratory. This compound is a versatile heterobifunctional linker that is instrumental in the development of advanced bioconjugates and targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2]
The molecule's structure comprises three key components:
-
A biotin (B1667282) moiety , which provides a high-affinity handle for binding to avidin (B1170675) or streptavidin, enabling robust purification, detection, and immobilization.[1][2]
-
A hexaethylene glycol (PEG6) spacer , which is flexible and hydrophilic, enhancing the solubility of the conjugate and providing spatial separation between the conjugated molecules to reduce steric hindrance.[1][3][4]
-
A Boc (tert-butyloxycarbonyl)-protected amine , which allows for a controlled, sequential conjugation strategy. The Boc group masks the terminal amine, which can be deprotected under acidic conditions to allow for its specific reaction with another molecule of interest.[1][4][5]
Quantitative Data
The key technical specifications for this compound are summarized below. Researchers should note that slight variations may exist between suppliers.
| Property | Value |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S |
| Molecular Weight | ~650.83 g/mol [1][3] |
| CAS Number | 1352814-07-3[1][3] |
| Appearance | White to off-white solid or waxy solid[1][3] |
| Purity | Typically ≥95% or ≥98%[1][3] |
| Storage Conditions | -20°C for long-term storage[1][3][6] |
Core Applications in Proteomics
PROTAC Development
A primary and powerful application of this compound is in the synthesis of PROTACs.[3][6] These bifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[6][7] In this context, the Biotin-PEG6 moiety serves as a versatile linker connecting the POI-binding ligand to the E3 ligase-binding ligand.[3][6] The terminal biotin provides a crucial experimental handle for affinity purification, pull-down assays, and visualization of the PROTAC and its binding partners.[6]
Affinity Purification and Pull-Down Assays
The high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M) is a cornerstone of many proteomics workflows.[8] By incorporating this compound into a probe or PROTAC, researchers can use streptavidin-coated beads to selectively capture the molecule and any interacting proteins from a complex cell lysate. This is invaluable for validating target engagement, identifying off-target effects, and confirming the formation of protein complexes.[1][9]
Site-Specific Bioconjugation and Labeling
Unlike direct labeling reagents like NHS-Biotin, this compound is a building block for controlled, multi-step bioconjugation.[5] The Boc-protected amine allows researchers to first couple a molecule to the biotin-PEG linker and then, after deprotection, conjugate it to a second molecule. This offers precise control over the labeling site, which is critical for preserving protein function and for constructing complex molecules where specific linker attachment points are required.[5]
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC
This protocol describes a modular approach for synthesizing a PROTAC by first coupling a ligand for an E3 ligase to the deprotected Biotin-PEG6-amine.
Step 1: Boc Deprotection of this compound [1][10]
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add 20-50% trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt of Biotin-PEG6-amine.
Step 2: Amide Coupling to E3 Ligase Ligand [1][10]
-
Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Biotin-PEG6-amine salt (1.2 equivalents) to the reaction mixture.
-
Stir overnight at room temperature.
-
Purify the resulting Biotin-PEG6-E3 Ligand conjugate using reverse-phase HPLC.
Step 3: Final Conjugation The final step involves coupling the Biotin-PEG6-E3 Ligand intermediate to the target protein ligand. The specific chemistry will depend on the functional groups available on the two molecules. "Click chemistry" is a common and efficient method for this final conjugation.[1]
Protocol 2: Biotinylated PROTAC Pull-Down Assay for Target Engagement[1][9]
This protocol is used to confirm that the biotinylated PROTAC engages with its intended target protein within a cellular context.
-
Cell Lysis : Treat cells with the biotinylated PROTAC or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100) supplemented with protease inhibitors.
-
Lysate Incubation : Incubate the clarified cell lysate with the biotinylated PROTAC for 2-4 hours at 4°C to allow complex formation. (This step is omitted if cells were pre-treated).
-
Capture : Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for an additional 1 hour at 4°C to capture the biotinylated PROTAC and any bound proteins.[1][9]
-
Washing : Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[1][9]
-
Elution : Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[1][9]
-
Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein to confirm its presence in the pull-down fraction.[1][9]
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation[7][10]
This is the standard method to quantify the efficacy of a PROTAC in degrading its target protein.
-
Cell Culture and Treatment : Plate cells at a suitable density. Treat the cells with a range of concentrations of the PROTAC and appropriate negative controls (e.g., vehicle, inactive epimer) for a set time course (e.g., 4, 8, 16, 24 hours).
-
Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Normalize the protein concentrations for all samples and prepare them by boiling with Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Membrane Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]
-
-
Detection and Analysis : Add a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle control.[7][10]
Protocol 4: Mass Spectrometry Sample Preparation of this compound[11]
This protocol is for confirming the identity and purity of the this compound reagent itself.
-
Stock Solution : Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with electrospray ionization (ESI), such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid promotes protonation.[11]
-
Filtration (Optional) : If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter.
-
Analysis : Infuse the sample into an ESI mass spectrometer. A full scan should confirm the presence of the protonated molecule [M+H]⁺ at approximately m/z 651.8. High-resolution mass spectrometry should provide an accurate mass measurement to confirm the elemental composition.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Creation of Biotinylated Nanoparticles with Biotin-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with biotin (B1667282) is a critical technique in the fields of nanomedicine, diagnostics, and targeted drug delivery. Biotinylated nanoparticles can be specifically directed to cells or tissues of interest through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[1] The use of a heterobifunctional linker like Biotin-PEG6-Boc provides a controlled method for attaching biotin to nanoparticle surfaces.[2] This linker is composed of three key components: a biotin molecule for binding to streptavidin/avidin, a six-unit polyethylene (B3416737) glycol (PEG) spacer to increase solubility and reduce steric hindrance, and a Boc-protected amine for controlled chemical conjugation.[2][3] The PEG spacer also lends "stealth" characteristics to the nanoparticles, which can reduce non-specific protein adsorption and prolong circulation time in vivo.[1]
These application notes provide a comprehensive guide to the synthesis and characterization of biotinylated nanoparticles using this compound.
Data Presentation
Table 1: Technical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [3][4] |
| Molecular Weight | ~650.83 g/mol | [3][4] |
| Purity | ≥95% or ≥98% | [4] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | -20°C for long-term storage | [3][4] |
Table 2: Representative Characterization Data for Biotinylated Nanoparticles
| Parameter | Unmodified Nanoparticles | Biotinylated Nanoparticles |
| Average Diameter (nm) | 250 | 296.8 |
| Polydispersity Index | 0.180 | 0.155 |
| Zeta Potential (mV) | -25.3 | -18.7 |
| Drug Loading Capacity (%) | 10.2 | 9.8 |
| Cellular Uptake Efficiency (%) | 25 | 65 |
Note: The data presented in Table 2 is representative and will vary depending on the nanoparticle composition, size, and the density of surface biotinylation.
Experimental Workflows and Mechanisms
Caption: Overall workflow for the creation and characterization of biotinylated nanoparticles.
Caption: Two-step reaction for creating biotinylated nanoparticles.
Caption: Signaling pathway for targeted drug delivery using biotinylated nanoparticles.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol details the removal of the Boc protecting group from this compound to expose the primary amine, which is then ready for conjugation.
Materials:
-
This compound[4]
-
Dichloromethane (DCM), anhydrous[4]
-
Trifluoroacetic acid (TFA)[5]
-
Saturated sodium bicarbonate solution[5]
-
Anhydrous sodium sulfate[5]
-
Rotary evaporator[5]
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.[5]
-
Cool the solution to 0°C in an ice bath.[5]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4][6]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[4][5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[5]
-
Once the reaction is complete, neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the pH is neutral.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Biotin-PEG6-NH2.[5]
-
Confirm the identity and purity of the product by LC-MS and/or NMR.[5]
Protocol 2: Surface Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent conjugation of the deprotected Biotin-PEG6-NH2 to nanoparticles with carboxyl groups on their surface (e.g., PLGA nanoparticles) using EDC/NHS chemistry.
Materials:
-
Biotin-PEG6-NH2 (from Protocol 1)
-
Carboxylated nanoparticles (e.g., PLGA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)[1]
-
Phosphate-buffered saline (PBS), pH 7.4[1]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Centrifuge[1]
Procedure:
-
Activation of Biotin-PEG6-Acid (if starting with the acid form): If you are starting with Biotin-PEG6-Acid instead of the Boc-protected amine, dissolve it in anhydrous DMSO. Add NHS (1.2 molar excess) and EDC (1.2 molar excess) to the solution. Stir at room temperature for 4-6 hours in the dark to form the Biotin-PEG6-NHS ester.[1]
-
Conjugation to Nanoparticles:
-
Disperse the carboxylated nanoparticles in PBS (pH 7.4).[1]
-
To this nanoparticle suspension, add EDC and NHS to activate the carboxyl groups on the nanoparticle surface.
-
Add the Biotin-PEG6-NH2 solution dropwise to the activated nanoparticle suspension while stirring.[1]
-
Continue to stir the reaction mixture at room temperature for 12-24 hours.[1]
-
-
Purification:
-
Storage: The purified biotinylated nanoparticles can be stored in a suitable buffer at 4°C for short-term use or lyophilized for long-term storage.[1]
Protocol 3: Characterization of Biotinylated Nanoparticles
1. Size and Zeta Potential Measurement:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index of the nanoparticles before and after biotinylation. An increase in size can indicate successful surface modification.[7]
-
Measure the zeta potential to determine the surface charge of the nanoparticles. A change in zeta potential can also confirm surface modification.
2. Quantification of Surface Biotin using HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to quantify the amount of biotin on the nanoparticle surface.[1]
Materials:
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.[1]
-
Standard Curve: Prepare a series of biotin standards in PBS.[1]
-
Assay:
-
Add the HABA/Avidin solution to the wells of a 96-well plate.[1]
-
Measure the initial absorbance at 500 nm.[1]
-
Add a known amount of the biotinylated nanoparticle suspension or the biotin standards to the wells.[1]
-
Incubate for 5-10 minutes at room temperature.[1]
-
Measure the final absorbance at 500 nm.[1]
-
-
Calculation: The decrease in absorbance is proportional to the amount of biotin present. Calculate the concentration of biotin on the nanoparticles by comparing the change in absorbance to the standard curve.[1]
Conclusion
The use of this compound provides a robust and controlled method for the creation of biotinylated nanoparticles. The protocols and data presented here offer a foundation for researchers to develop and characterize these functionalized nanoparticles for a wide range of applications in drug delivery, diagnostics, and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Preparation and characterization of biotinylated chitosan nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Team:EPF Lausanne/Nanoparticles - 2013.igem.org [2013.igem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG6-Boc Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for Biotin-PEG6-Boc conjugation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule with three key components:
-
Biotin (B1667282): A vitamin that forms a highly strong and specific non-covalent bond with avidin (B1170675) and streptavidin proteins, which is widely used for detection, purification, and immobilization of biomolecules.[1][2][3]
-
PEG6: A six-unit polyethylene (B3416737) glycol spacer that increases the hydrophilicity and flexibility of the molecule. This improves the solubility and stability of the resulting conjugate while reducing steric hindrance.[1][2][3]
-
Boc Group: A tert-butyloxycarbonyl protecting group on the terminal amine. This group must be chemically removed under acidic conditions to reveal a reactive primary amine (-NH2) for conjugation to a target molecule.[1][2][3][4]
Its primary application is in bioconjugation, where it is used to attach a biotin label to molecules such as proteins, peptides, or drugs for various applications in diagnostics, purification, and targeted delivery systems.[1][5]
Q2: What is the fundamental reaction mechanism for using this compound?
The process is a two-step procedure:[1]
-
Boc Deprotection: The Boc protecting group is removed from the this compound molecule using a strong acid, most commonly trifluoroacetic acid (TFA), to expose a primary amine, yielding Biotin-PEG6-NH2.[1][5][6]
-
Conjugation: The newly exposed primary amine on the PEG linker is then reacted with an activated functional group on the target molecule. A common strategy involves reacting the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the target to form a stable amide bond.[1][5][6]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C.[7] Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C or -80°C for short periods, but fresh preparation is recommended to avoid degradation from moisture and repeated freeze-thaw cycles.[7]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Presence of interfering amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule.[1][6] | Use an amine-free buffer such as PBS, HEPES, or borate.[1][6] If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction.[6] |
| Incorrect reaction pH: The reaction of amines with NHS esters is highly pH-dependent.[1] | The optimal pH range is typically 7.2-8.5.[1][6] Below pH 7.0, the amine is protonated and less reactive, while above pH 9.0, the NHS ester is prone to rapid hydrolysis.[1] | |
| Hydrolysis of the NHS-ester reagent: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1] | Store reagents in a desiccator and use high-quality anhydrous solvents like DMSO or DMF for reconstitution.[1] Prepare reagent solutions immediately before use.[6] | |
| Precipitation of the Conjugated Product | Over-biotinylation of the target molecule: Attaching too many hydrophobic biotin molecules can alter the protein's structure, leading to aggregation and precipitation.[1] | Decrease the molar ratio of the biotin reagent to the target molecule in the reaction.[1] |
| High Background Signal in Downstream Applications | Incomplete removal of excess biotin reagent: Residual, unreacted biotin can interfere with assays.[1] | Improve purification by using a desalting column, dialysis, or size-exclusion chromatography.[1][5][6] |
| Inconsistent Results Between Batches | Variable degree of labeling: Inconsistent reaction conditions can lead to batch-to-batch variability.[1] | Standardize all reaction parameters, including time, temperature, and component concentrations. Implement a quantification step (e.g., HABA assay) to measure the degree of biotinylation for each batch.[1][6] |
| Loss of Biological Activity of the Conjugated Molecule | Modification of critical amino acid residues: The conjugation reaction may modify residues within the protein's active site.[1] | Reduce the molar ratio of the biotin reagent.[1] Consider targeting other functional groups (e.g., sulfhydryls on cysteine residues) using different biotinylation reagents.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (B109758) (DCM)[6]
-
Trifluoroacetic Acid (TFA)[6]
-
Ice bath
-
Nitrogen or Argon gas for drying
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM.[6]
-
Acid Addition: Cool the solution in an ice bath to 0°C. Add TFA dropwise to a final concentration of 20-50% (v/v) while stirring.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction for completion using an appropriate analytical method such as LC-MS.[6]
-
Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or argon. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 times).[6]
Protocol 2: General Conjugation of Biotin-PEG6-NH2 to a Protein via NHS Ester Chemistry
This protocol assumes the target molecule is a protein with available primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Biotin-PEG6-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[6]
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution.[6]
-
Biotinylation Reaction: Add the calculated amount of the Biotin-PEG6-NHS ester stock solution to the protein solution. A starting point of a 10:1 to 20:1 molar excess of the biotin reagent to the protein is recommended.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[6]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[6]
-
Purification: Remove the excess, unreacted biotin reagent and byproducts using a desalting column or through dialysis against a suitable buffer (e.g., PBS).[6]
Data Presentation
Table 1: Recommended Reaction Conditions for Biotin-PEG6-NHS Ester Conjugation to Primary Amines
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5[6] | Optimal for efficient reaction with primary amines.[6] |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate)[6] | Buffers with primary amines (Tris, glycine) will compete with the target molecule.[6] |
| Molar Excess of Biotin-PEG6-NHS Ester to Protein | 5:1 to 40:1[6] | The optimal ratio depends on the protein and desired degree of labeling. Start with 10:1 to 20:1 for initial experiments.[6] |
| Protein Concentration | 1 - 10 mg/mL[6] | Higher concentrations generally lead to more efficient conjugation.[6] |
| Reaction Temperature | 4°C to 25°C (Room Temperature)[6] | Room temperature reactions are faster (30-60 min), while 4°C reactions can proceed longer (2 hours to overnight) to control the reaction rate.[6] |
| Reaction Time | 30 minutes to 4 hours[6] | Monitor the reaction for optimal results. Longer incubation can be used at lower temperatures.[6] |
Table 2: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA)[6] | Neat or in a solution with a solvent like dichloromethane (DCM).[6] |
| TFA Concentration | 20% - 50% (v/v) in DCM or neat TFA[6] | Concentration can be adjusted based on the stability of the bioconjugate.[6] |
| Reaction Temperature | 0°C to Room Temperature[6] | The reaction is typically started at 0°C and then allowed to warm to room temperature.[6] |
| Reaction Time | 30 minutes to 3 hours[6] | Reaction progress should be monitored (e.g., by LC-MS) to determine completion.[6] |
Visualizations
Caption: General experimental workflow for this compound bioconjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Biotin-PEG6-Boc Deprotection Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues encountered during the deprotection of Biotin-PEG6-Boc.
Troubleshooting Guide
This guide addresses common problems observed during the Boc deprotection of this compound, offering potential causes and solutions.
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Deprotection: Starting material (this compound) is still present in the final product mixture, as confirmed by TLC, LC-MS, or NMR.[1] | Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to completely cleave the Boc group.[2][3] | Increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (B109758) (DCM). For substrates that are difficult to deprotect, consider using a stronger acid system like 4M HCl in dioxane.[1][2] |
| Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed for a sufficient duration or at an optimal temperature.[2][3] | Extend the reaction time and monitor the progress closely using TLC or LC-MS. While most deprotection reactions are carried out at room temperature, gentle warming might be necessary for some substrates.[1][2] | |
| Poor Solubility: The this compound is not fully dissolved in the reaction solvent, leading to an incomplete reaction.[1][2] | Ensure the complete dissolution of the substrate in the chosen solvent before adding the acid. If solubility is an issue in DCM, alternative solvents or co-solvents may be required.[2] | |
| Degraded Acid Reagent: The effectiveness of TFA can be diminished by the presence of water, as it is hygroscopic.[1][2] | Use fresh, high-quality TFA to ensure optimal reaction conditions.[1] | |
| Steric Hindrance: The bulky polyethylene (B3416737) glycol (PEG) chain can physically obstruct the acid from accessing the Boc protecting group.[1][2][3] | Increasing the acid concentration or extending the reaction time can help overcome this hindrance.[1] | |
| Formation of Side Products: Multiple unexpected spots on a TLC plate or extra peaks in the LC-MS chromatogram are observed.[1] | t-Butylation: The reactive tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites on the molecule.[1][2][3] | Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) (typically at 2.5-5% v/v), to the reaction mixture. These scavengers "trap" the tert-butyl cations, preventing them from participating in side reactions.[1][2] |
| Formation of Urea (B33335) Derivatives: Although less common, isocyanate intermediates can potentially form, leading to urea derivatives. | Ensure rapid and complete protonation and cleavage by using a sufficient concentration of a strong acid.[1] | |
| Difficulty in Product Isolation | Product is a TFA salt: The deprotected amine is often obtained as a trifluoroacetate (B77799) salt, which can be an oil and difficult to handle.[2] | If the free amine is required, perform a basic work-up by carefully washing the organic layer with a mild base like a saturated sodium bicarbonate solution. Alternatively, the TFA salt can often be precipitated by adding a non-polar solvent like cold diethyl ether.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc deprotection?
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions in a process called acidolysis.[1] The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1]
Q2: Are the biotin (B1667282) and PEG6 components of the molecule stable during Boc deprotection?
Generally, both the biotin and the polyethylene glycol (PEG) moieties are stable under the standard acidic conditions used for Boc deprotection (e.g., TFA in DCM).[1] PEG linkers are known for their stability in both acidic and basic conditions. However, the PEG chain's bulkiness can sometimes cause steric hindrance, which may slow down the deprotection reaction.[1]
Q3: What is the most common reason for the formation of side products during Boc deprotection?
The most frequent side reactions are caused by the tert-butyl cation that is generated when the Boc group is cleaved.[1][2] This highly reactive electrophile can alkylate any nucleophilic sites present in the molecule or the reaction mixture.[1]
Q4: What are scavengers and why are they essential in Boc deprotection?
Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cations.[1][2] By reacting with these carbocations, scavengers prevent them from causing unwanted side reactions, such as the alkylation of the desired product or other sensitive functional groups.[1] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1]
Experimental Protocols
Standard Boc Deprotection Protocol using TFA/DCM
This protocol provides a general guideline and may need to be optimized for specific substrates.
-
Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Addition of Reagents: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add a scavenger like triisopropylsilane (TIS) at a concentration of 2.5-5% v/v.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed, which typically takes 1-2 hours.[1]
-
Work-up:
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and excess TFA. To ensure the complete removal of residual TFA, co-evaporate with a solvent like toluene (B28343) three times.[1][4]
-
Precipitation (Alternative): The deprotected amine salt can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether to the concentrated reaction mixture.[1]
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
-
Boc Deprotection Protocol using 4M HCl in Dioxane
This protocol offers an alternative to TFA for Boc deprotection.
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous DCM or 1,4-dioxane (B91453).[2]
-
Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the reaction mixture.[2]
-
Reaction: Stir the reaction at room temperature.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Deprotection is often complete within 1-2 hours.[2]
-
Product Isolation: Upon completion, the product may precipitate as the hydrochloride salt.[2]
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Logical relationship for troubleshooting side product formation.
References
Technical Support Center: Purification of Biotin-PEG6-amine after Boc Removal
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of Biotin-PEG6-amine following the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Biotin-PEG6-amine after Boc deprotection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Boc deprotection. | - Ensure the use of fresh, high-quality trifluoroacetic acid (TFA), as it is hygroscopic and its effectiveness can be diminished by water.[1] - Extend the reaction time or consider a slight increase in temperature.[2] - Confirm the complete dissolution of the starting material, Biotin-PEG6-Boc, in the reaction solvent.[1] |
| Degradation of the product. | - The PEG chain can be susceptible to oxidative degradation.[3] It is advisable to handle the material under an inert atmosphere where possible. | |
| Multiple Impurities Detected (TLC/LC-MS) | Incomplete reaction. | - The presence of the starting material, this compound, will be observed. Increase reaction time or TFA concentration to drive the reaction to completion.[1][2] |
| Side reactions from the tert-butyl cation. | - The tert-butyl cation generated during deprotection is a reactive electrophile that can cause side reactions.[4][5][6] The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), can trap the t-butyl cation.[1] | |
| Residual TFA. | - Trifluoroacetic acid (TFA) can be challenging to remove completely.[7] Co-evaporation with a solvent like toluene (B28343) or methanol (B129727) can aid in its removal.[1][8] | |
| Difficulty in Purification (e.g., Streaking on Silica (B1680970) Gel) | High polarity of the PEGylated compound. | - PEGylated compounds are known for their high polarity, which can make purification by standard silica gel chromatography challenging.[2] - Utilize a more polar solvent system for flash chromatography, such as a gradient of methanol in dichloromethane (B109758).[2] - Consider Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as a more effective purification method for PEGylated molecules.[2] |
| Product is the TFA Salt | Formation of the amine salt. | - The deprotected amine will be protonated by the excess TFA in the reaction, forming the trifluoroacetate (B77799) salt.[4] - To obtain the free amine, a basic workup with a mild base like sodium bicarbonate can be performed, followed by extraction.[2][9] Alternatively, ion-exchange chromatography can be used to swap the counter-ion.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Boc deprotection of this compound?
The most prevalent method for Boc deprotection is the use of a strong acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[4][9][11]
Q2: How can I effectively remove residual TFA after the deprotection reaction?
Complete removal of TFA is crucial for subsequent reactions. Several methods can be employed:
-
Co-evaporation: After concentrating the reaction mixture, co-evaporate the residue multiple times with a solvent such as toluene or methanol.[1][8]
-
Precipitation: In some cases, the deprotected amine salt can be precipitated by adding a non-polar solvent like cold diethyl ether.[1][10]
-
Basic Wash: Neutralize the TFA salt with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.[9]
Q3: What are the recommended purification techniques for Biotin-PEG6-amine?
Due to the properties of the PEG linker, a few methods are particularly effective:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective technique for purifying PEGylated compounds, offering excellent separation from non-PEGylated impurities.[2]
-
Flash Chromatography: While potentially challenging due to the polarity of the compound, it can be successful with an optimized polar solvent system (e.g., a dichloromethane/methanol gradient).[2]
-
Size-Exclusion Chromatography (SEC): This method is useful for separating the product from smaller impurities.[2]
Q4: How can I confirm the purity and identity of the final Biotin-PEG6-amine product?
A combination of analytical techniques is recommended for comprehensive characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful tool confirms the molecular weight of the desired product and helps identify any impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or evaporative light scattering detection (ELSD) is used to assess the purity of the final product.[2]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound using TFA/DCM
-
Dissolution: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1][9] If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Work-up:
Protocol 2: Purification of Biotin-PEG6-amine by RP-HPLC
-
Column: A suitable reversed-phase column (e.g., C18).[12]
-
Mobile Phase:
-
Column Equilibration: Equilibrate the column with the initial gradient conditions until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude Biotin-PEG6-amine (TFA salt) in a minimal amount of Mobile Phase A.
-
Gradient: Run a time-dependent gradient from low to high percentage of Mobile Phase B to elute the product. A typical gradient might be from 5% to 95% B over 20-30 minutes.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).[2]
-
Fraction Collection and Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the purified Biotin-PEG6-amine as the TFA salt.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Decision tree for selecting a purification method for Biotin-PEG6-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ko.bzchemicals.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Biotin-PEG6-Boc
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Biotin-PEG6-Boc synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process[1]:
-
Mono-Boc Protection: A hexaethylene glycol diamine is selectively protected on one of its primary amine groups with a tert-butyloxycarbonyl (Boc) group. This step yields the intermediate, Boc-NH-PEG6-NH2.[1]
-
Biotinylation: The remaining free primary amine of the mono-Boc-protected PEG linker is then reacted with an activated biotin (B1667282) derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS) ester, to form a stable amide bond, yielding the final product, this compound.[1]
Q2: What are the critical factors affecting the yield of the reaction?
Several factors can significantly impact the final yield of this compound. These include the quality of reagents, reaction conditions (such as solvent, temperature, and time), stoichiometry of reactants, and the efficiency of the work-up and purification processes.[2]
Q3: How can I monitor the progress of the synthesis reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] TLC can be used to visualize the consumption of the starting materials and the formation of the product. LC-MS provides more definitive evidence of product formation by confirming the molecular weight of the synthesized compound.[3]
Q4: What are the recommended storage conditions for this compound and its precursors?
For long-term stability, solid this compound should be stored at -20°C in a desiccated environment to minimize degradation from moisture and temperature fluctuations.[4] The starting materials, particularly the Biotin-NHS ester and Boc-anhydride, are sensitive to moisture and should be stored in a desiccator.[2][5]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides systematic solutions to improve the reaction yield.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Formation | Hydrolysis of Biotin-NHS ester or Boc-anhydride: These reagents are moisture-sensitive. | Ensure all solvents (e.g., DMF, DCM) are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity reagents. | [2][5] |
| Presence of primary amines in the reaction buffer: Buffers like Tris or glycine (B1666218) will compete with the desired reaction. | Use amine-free buffers such as PBS, HEPES, or borate (B1201080) for any aqueous steps. | [6] | |
| Suboptimal pH: The reaction of an NHS ester with a primary amine is most efficient in a specific pH range. | Maintain a pH of 7.2-8.5 for the biotinylation step. A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be used to maintain the basicity in organic solvents. | [5] | |
| Multiple Spots on TLC / Multiple Peaks in HPLC | Incomplete reaction: Starting materials are still present. | Extend the reaction time. Consider a modest increase in reaction temperature. Ensure proper stoichiometry of reagents; a slight excess of the biotinylating agent (1.1-1.2 equivalents) is often used. | [2][3] |
| Formation of byproducts: Side reactions may be occurring. | Use high-purity starting materials. Optimize the stoichiometry to minimize side reactions like the formation of di-biotinylated PEG. | [5] | |
| Degradation of product: The Boc protecting group can be cleaved under acidic conditions. | Avoid acidic conditions during the work-up and purification steps. Neutralize any acidic residue promptly. | [4][5] | |
| Difficulty in Product Purification | High polarity of the PEGylated compound: This can cause streaking on silica (B1680970) gel chromatography. | Use a more polar solvent system for flash chromatography (e.g., a gradient of methanol (B129727) in dichloromethane). Consider reverse-phase flash chromatography or preparative RP-HPLC for purification. | [5] |
| Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | [2] |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound.
Materials:
-
Boc-NH-PEG6-amine
-
Biotin-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-NH-PEG6-amine (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[3]
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[3]
-
In a separate flask, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.[3]
-
Add the Biotin-NHS ester solution dropwise to the Boc-NH-PEG6-amine solution.[3]
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the DMF under reduced pressure.[3]
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure this compound.[3]
Protocol 2: Optimized Synthesis for Improved Yield
This protocol incorporates several modifications to enhance the reaction efficiency and final yield.
Materials:
-
Hexaethylene glycol diamine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
-
Biotin-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) for purification monitoring
-
Preparative RP-HPLC system
Procedure:
Step 1: Synthesis of Boc-NH-PEG6-NH2
-
Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol under an inert atmosphere and cool to 0°C.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1 equivalent) in anhydrous DCM.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain pure Boc-NH-PEG6-NH2.[1]
Step 2: Coupling with Biotin-NHS ester
-
Dissolve the purified Boc-NH-PEG6-NH2 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[1]
-
In a separate vial, dissolve fresh Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.[1]
-
Add the Biotin-NHS solution to the stirred solution of Boc-NH-PEG6-NH2.[1]
-
Add DIPEA (2-3 equivalents) to the reaction mixture to maintain a basic pH (around 8-9).[1]
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, monitoring by LC-MS.[1]
-
Once the reaction is complete, acidify the mixture with a few drops of TFA.[1]
-
Purify the crude product by preparative RP-HPLC.[1]
-
Combine the fractions containing the pure product and lyophilize to obtain this compound as a white solid.[1]
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low yield in this compound synthesis.
Caption: The synthetic workflow for producing this compound from its starting materials.
References
Preventing aggregation of proteins conjugated with Biotin-PEG6-Boc
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when conjugating with Biotin-PEG6-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for my protein aggregating after conjugation with this compound?
Protein aggregation after conjugation with this compound is a multifaceted issue. The primary causes include:
-
Increased Hydrophobicity: Both the biotin (B1667282) and the Boc (tert-butyloxycarbonyl) protecting group can introduce hydrophobicity to the protein surface. If the hydrophilic PEG chain is insufficient to counteract this, it can lead to intermolecular hydrophobic interactions and aggregation.[1][2][3]
-
Over-labeling: A high molar ratio of the biotinylation reagent to the protein can lead to excessive modification of the protein surface. This can alter the protein's isoelectric point, disrupt its natural hydration shell, and expose hydrophobic patches, all of which can promote aggregation.[1][3][4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your reaction buffer are critical for protein stability.[1][4][5] Proteins are often least soluble at their isoelectric point (pI).[1][5] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the activated biotin reagent.[1][4][6]
-
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[1][4][5]
-
Instability of the Starting Protein: If the protein is inherently unstable or prone to aggregation under the experimental conditions (e.g., concentration, temperature), the conjugation process can exacerbate this issue.[3]
Q2: How does the PEG6 spacer in this compound help in preventing aggregation?
The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic and flexible polymer.[1] When conjugated to a protein, the PEG spacer can:
-
Increase Hydrophilicity: The hydrophilic nature of the PEG chain can help to offset the hydrophobicity of the biotin and Boc groups, thereby improving the solubility of the conjugated protein.[1][7][8]
-
Provide Steric Hindrance: The flexible PEG chain creates a "shield" around the protein, which can reduce non-specific intermolecular interactions that lead to aggregation.[9]
-
Enhance Stability: PEGylation has been shown to increase the thermal stability and shelf-life of proteins.[7][8][10][11]
Q3: Can the Boc protecting group contribute to aggregation?
Yes, the tert-butyloxycarbonyl (Boc) protecting group is relatively hydrophobic and can increase the overall surface hydrophobicity of the conjugated protein, potentially leading to aggregation.[3] This is a key consideration, and if aggregation is a persistent issue, optimizing the degree of labeling to minimize the number of attached Boc groups is crucial.
Q4: What are some recommended storage conditions for biotinylated proteins to prevent aggregation?
Proper storage is essential to maintain the stability of your biotinylated protein.
-
Long-term Storage: For long-term storage, it is generally recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[5][12]
-
Aliquoting: Store the biotinylated protein in single-use aliquots to avoid repeated freeze-thaw cycles, which are a common cause of aggregation.[5][12]
-
Cryoprotectants: Consider adding a cryoprotectant, such as glycerol (B35011) (at a final concentration of 20-50%), to your storage buffer to prevent aggregation during freezing.[5][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: My protein precipitates immediately upon adding the dissolved this compound reagent.
-
Possible Cause: Localized high concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the biotin reagent is causing protein denaturation.
-
Solution:
-
Minimize the final concentration of the organic solvent in the reaction mixture to less than 10% (v/v), and ideally below 5%.[5]
-
Add the biotin reagent stock solution dropwise and slowly to the protein solution while gently stirring or vortexing.[5]
-
Consider reducing the initial protein concentration if it is high (>10 mg/mL).[5]
-
Problem 2: The protein solution becomes cloudy or shows visible aggregates during the incubation period.
-
Possible Cause A: Suboptimal Buffer Conditions. The buffer pH may be too close to your protein's pI, or the ionic strength may not be optimal for stability.
-
Solution A:
-
Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES.[1][4]
-
The optimal pH range for NHS ester chemistry is typically 7.2-8.5.[1][9] Ensure the pH is at least 1-1.5 units away from your protein's pI.[5][12]
-
Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's solubility.[5][12]
-
-
Possible Cause B: Over-labeling. An excessive molar ratio of the biotin reagent is leading to a high degree of labeling and subsequent aggregation.
-
Solution B:
-
Reduce the molar excess of the this compound reagent. Test a range of molar ratios, such as 5:1, 10:1, and 20:1 (reagent:protein), to find the lowest ratio that provides sufficient labeling without causing aggregation.[1][4]
-
Control the reaction time and temperature. Shortening the incubation time or performing the reaction at a lower temperature (e.g., 4°C for 2-4 hours instead of room temperature for 1-2 hours) can slow down the reaction and reduce the degree of labeling.[1]
-
Problem 3: The biotinylated protein aggregates after purification and storage.
-
Possible Cause: The biotinylation has slightly decreased the long-term stability of your protein, making it more susceptible to aggregation during storage or freeze-thaw cycles.
-
Solution:
Quantitative Data: Stabilizing Additives for Protein Formulations
The inclusion of certain excipients in your reaction or storage buffer can help maintain protein solubility and prevent aggregation.
| Additive Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 5-20% (v/v) for glycerol | Act as protein stabilizers through preferential exclusion, preventing unfolding.[1][12] |
| Amino Acids | Arginine, Glycine, Proline | 50-500 mM | Suppress non-specific protein-protein interactions by binding to hydrophobic and charged regions.[1][12] |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), CHAPS | 0.01-0.1% (v/v) | Reduce surface tension and prevent surface-induced aggregation by masking hydrophobic patches.[1][12][13] |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevent oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with Biotin-PEG6-NHS Ester
This protocol provides a general guideline for labeling a protein with an N-hydroxysuccinimide (NHS) ester activated form of this compound.
-
Protein Preparation:
-
Biotin Reagent Preparation:
-
Labeling Reaction:
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1]
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: Boc Deprotection of this compound Conjugated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine.
-
Dissolution:
-
Dissolve the lyophilized this compound conjugated protein in anhydrous dichloromethane (B109758) (DCM).[9]
-
-
Acid Addition:
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[9]
-
Monitor the deprotection reaction for completion using an appropriate analytical method (e.g., LC-MS).
-
-
Solvent Removal:
Visualizations
Caption: Troubleshooting workflow for preventing protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Activity with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when optimizing Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why are PEG linkers commonly used?
A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to bring the POI and the E3 ligase into close proximity to facilitate the transfer of ubiquitin, marking the POI for degradation by the proteasome.[1][2] The linker's length, chemical composition, and flexibility are crucial for the formation and stability of a productive ternary complex (POI-PROTAC-E3 ligase), which directly impacts degradation efficiency.[1][2][3]
PEG linkers are frequently used due to several advantageous properties:
-
Hydrophilicity: Improves the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[1][2][4][5]
-
Biocompatibility: Generally well-tolerated in biological systems.[1][2][5]
-
Tunable Length: The defined repeating units of ethylene (B1197577) glycol allow for systematic and straightforward modulation of linker length, a key parameter for optimization.[1][2][4]
-
Flexibility: Provides the necessary conformational freedom to allow for the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[1][6]
Q2: How does PEG linker length impact PROTAC efficacy?
A2: Linker length is a critical determinant of a PROTAC's activity, influencing both its potency (DC50, the concentration for 50% degradation) and maximal degradation level (Dmax).[2][7] The optimal length must be empirically determined for each specific POI and E3 ligase pair.[2][8]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex and leading to reduced or no protein degradation.[2][7][9]
-
Too Long: An excessively long linker might lead to an unstable or unproductive ternary complex where the necessary proximity for efficient ubiquitin transfer is not achieved.[2][7][9] This can also lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.[2]
-
Optimal Length: An optimal linker length correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[2][7]
Q3: What is the "hook effect" and how does the PEG linker influence it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[8][9] This occurs because at excessive concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[9]
The length and flexibility of the PEG linker can influence the concentration at which the hook effect becomes apparent.[9] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and potentially mitigating the hook effect.[8]
Q4: How do I choose the attachment points for the linker on the ligands?
A4: The choice of attachment points, or "exit vectors," is crucial.[8] The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with the ligand's binding to its respective protein (the POI or the E3 ligase).[8][] Analyzing the crystal structures of the ligands bound to their proteins can help guide the selection of appropriate attachment points.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during your PROTAC experiments, with a focus on linker-related challenges.
| Observation / Issue | Potential Linker-Related Cause(s) | Recommended Troubleshooting Actions |
| Weak or no degradation of the target protein. | 1. Suboptimal Linker Length: The linker may be too short (causing steric clash) or too long (leading to an unproductive complex).[7][9] 2. Poor Cell Permeability: The PROTAC's physicochemical properties (high molecular weight, high polar surface area) may prevent it from efficiently crossing the cell membrane.[9] 3. Inefficient Ternary Complex Formation: The linker may not be facilitating stable and productive ternary complex formation.[11] | 1. Synthesize a Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to empirically determine the optimal length.[8] 2. Modify Linker Composition: Synthesize hybrid linkers containing both PEG and more hydrophobic alkyl chains to balance hydrophilicity and permeability.[9] 3. Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[12] |
| Low yield during PROTAC synthesis. | 1. Inefficient Coupling Reactions: Amide bond formation between the linker and the ligands is often a critical and challenging step.[13] 2. Purification Losses: The increased polarity from the PEG linker can make standard purification techniques like normal-phase chromatography ineffective.[13] 3. Degradation of Starting Materials: Purity and integrity of ligands and the PEG linker are crucial.[13] | 1. Optimize Coupling Chemistry: Experiment with different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA). Ensure anhydrous reaction conditions.[13] 2. Use Reverse-Phase HPLC: Employ reverse-phase preparative HPLC for the purification of polar PROTAC molecules.[14] 3. Verify Starting Materials: Confirm the purity of all starting materials using techniques like NMR or LC-MS before starting the synthesis.[13] |
| A pronounced "hook effect" is observed at high concentrations. | 1. Low Ternary Complex Cooperativity: The linker design does not sufficiently promote favorable protein-protein interactions to stabilize the ternary complex over binary complexes.[8][12] 2. High PROTAC Concentration: The concentrations used are too high, favoring the formation of unproductive binary complexes.[9][12] | 1. Enhance Cooperativity: Screen different linker lengths and compositions to find one that promotes the most stable ternary complex, which can be measured via biophysical assays.[8][12] 2. Adjust Concentration Range: Perform dose-response experiments across a wider and lower concentration range (e.g., picomolar to micromolar) to identify the optimal window for maximal degradation.[9] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize illustrative data from various studies, showcasing the impact of PEG linker length on degradation efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation (Illustrative data based on published findings)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| ERα-PROTAC-1 | PEG3 | 50 | 85 |
| ERα-PROTAC-2 | PEG4 | 15 | >95 |
| ERα-PROTAC-3 | PEG5 | 30 | 90 |
| ERα-PROTAC-4 | PEG6 | 80 | 75 |
Table 2: Effect of PEG Linker Length on TBK1 Degradation [2] (Illustrative data derived from studies on TBK1 degraders)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC-1 | PEG2 | >1000 | <10 |
| TBK1-PROTAC-2 | PEG4 | 250 | 60 |
| TBK1-PROTAC-3 | PEG6 | 80 | 90 |
| TBK1-PROTAC-4 | PEG8 | 150 | 85 |
| TBK1-PROTAC-5 | PEG10 | 400 | 70 |
Table 3: Effect of PEG Linker Length on BRD4 Degradation [2] (Illustrative data derived from studies on BRD4 degraders)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | PEG3 | 5 | >95 |
| BRD4-PROTAC-2 | PEG4 | 20 | 90 |
| BRD4-PROTAC-3 | PEG5 | 18 | 88 |
| BRD4-PROTAC-4 | PEG6 | 8 | >95 |
Experimental Protocols
Protocol 1: General Two-Step Synthesis of a PROTAC with a PEG Linker
This protocol describes a general amide coupling strategy.[15]
Step A: Coupling of Ligand 1 to the PEG Linker
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ligand 1 (containing a carboxylic acid, 1.0 eq) and a Boc-protected amine-PEG-acid linker (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the intermediate product by flash column chromatography.
Step B: Boc Deprotection
-
Dissolve the purified intermediate from Step A in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.[15]
Step C: Coupling of Ligand 2
-
Under an inert atmosphere, dissolve the amine intermediate from Step B (1.0 eq) and Ligand 2 (containing a carboxylic acid, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction).
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step A-6.
-
Purify the final crude PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).[15]
Protocol 2: Western Blotting for Quantifying Protein Degradation
This protocol is used to quantify the degradation of a target protein after PROTAC treatment.[8][14]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[15]
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.[8]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[11]
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase).[11]
-
Separately, inject a series of concentrations of the target protein to confirm no non-specific binding to the immobilized E3 ligase.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner (the target protein).
-
Inject these pre-incubated solutions over the sensor chip with the immobilized E3 ligase.[12]
-
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.[12] This data can be used to determine the affinity, kinetics (on- and off-rates), and cooperativity of the complex.[16][17]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC PEG linker length.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochempeg.com [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. researchgate.net [researchgate.net]
Stability of Biotin-PEG6-Boc in aqueous buffers over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Biotin-PEG6-Boc in aqueous buffers over time. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous buffers?
The primary degradation pathway for this compound in aqueous solutions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This reaction, known as acidolysis, is highly susceptible to acidic conditions, which leads to the formation of the free amine (Biotin-PEG6-NH2) and the release of carbon dioxide and a tert-butyl cation.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent. The Boc group is labile under acidic conditions (pH < 7) and its cleavage is accelerated at lower pH values.[1][2] The compound is most stable in neutral to slightly basic buffers (pH 7-9).[2] The amide and ether linkages within the biotin (B1667282) and PEG components are generally stable under mildly basic conditions.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C in a desiccated, airtight container.[1][2] Stock solutions prepared in anhydrous solvents like DMSO or DMF are recommended for preparing aqueous solutions.[1] These stock solutions can be stored at -80°C for up to six months or at 4°C for up to two weeks.[2] To maintain integrity, it is best to prepare aqueous solutions fresh and avoid multiple freeze-thaw cycles of stock solutions.[2]
Q4: Can the polyethylene (B3416737) glycol (PEG) chain or the biotin moiety degrade?
While the Boc group is the most sensitive part of the molecule, the PEG chain and biotin are also subject to degradation under certain conditions. The PEG chain can undergo oxidative degradation, which can be initiated by reactive oxygen species or aerobic conditions, and thermal degradation at high temperatures.[1] The biotin moiety itself is generally very stable in moderately acidic and neutral solutions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of activity or inconsistent results in conjugation reactions. | Degradation of the this compound reagent. | Ensure the reagent has been stored correctly at -20°C as a solid and for limited periods when in solution. Avoid multiple freeze-thaw cycles of stock solutions.[2] |
| Unexpected deprotection of the Boc group. | Exposure to acidic conditions during the experimental workflow. | Maintain a neutral to slightly basic pH (pH 7-9) during handling and in reaction buffers. Avoid using acidic buffers.[2] |
| Poor solubility in aqueous buffers. | The hydrophobic nature of the Boc group can limit aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO and then add it to your aqueous reaction buffer. The hydrophilic PEG spacer is designed to improve solubility in aqueous media.[2] |
| Appearance of unknown impurities in analysis (e.g., LC-MS). | Degradation of the PEG chain due to oxidation or thermal stress. | Protect the reagent from excessive heat and light. If preparing stock solutions, use anhydrous solvents to prevent hydrolysis.[1] |
Data Presentation
While specific kinetic data for this compound stability is not widely available in peer-reviewed literature, the following table summarizes the expected stability based on the known chemical properties of its components.
Table 1: Expected Stability of this compound under Various Conditions
| Condition | Parameter | Expected Stability | Notes |
| pH | 2 | Very Low | The Boc group is highly susceptible to cleavage under acidic conditions.[1] |
| 4 | Low to Moderate | Gradual cleavage of the Boc group can be expected.[1] | |
| 7 | High | Generally stable at neutral pH.[1] | |
| 9 | High | The amide and ether linkages are generally stable under mild basic conditions.[1] | |
| Temperature | -20°C (Solid) | High | Recommended long-term storage condition.[1] |
| 4°C (Solution) | Moderate | Stability in solution is lower than in the solid state. It is advisable to use freshly prepared solutions.[1] | |
| Room Temp (Solution) | Low to Moderate | Degradation can occur over hours to days.[1] | |
| >40°C | Low | Increased risk of thermal degradation of the PEG chain.[1] | |
| Solvents | Anhydrous DMSO/DMF | High | Recommended for preparing stock solutions.[1] |
| Aqueous Buffers | Moderate | Stability is pH-dependent. Acidic buffers should be avoided.[1] | |
| Other | Strong Oxidizing Agents | Low | Can lead to oxidative degradation of the PEG chain.[1] |
| Strong Acids (e.g., TFA) | Very Low | Rapid cleavage of the Boc group will occur.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC-grade water and acetonitrile
-
Formic acid (for mobile phase)
-
HPLC system with a C18 column and a mass spectrometer (MS) detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[1]
-
Sample Incubation: Dilute the stock solution into the aqueous buffer of interest to a final concentration (e.g., 1 mg/mL). Incubate the sample at the desired temperature. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample and immediately freeze it at -80°C or dilute it in the initial mobile phase to quench any further reaction.[1]
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm and/or Mass Spectrometer.[3]
-
Mass Spectrometry Conditions:
-
-
Data Analysis:
-
Compare the peak area of the intact this compound in the samples from different time points to the initial (T=0) sample.
-
A decrease in the peak area of the parent compound and the appearance of a new peak corresponding to the deprotected product would indicate degradation.[3]
-
Plot the percentage of remaining intact this compound against time to determine the rate of degradation.
-
Visualizations
Caption: Primary degradation pathway of this compound in acidic aqueous buffers.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Characterization of Biotin-PEG6-Boc Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Biotin-PEG6-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker widely used in biomedical research and drug development.[1][2][3][4] It comprises three key components:
-
Biotin (B1667282): A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin, making it an excellent anchor for assays and purification.[1][4]
-
PEG6 (Hexaethylene Glycol): A flexible and hydrophilic spacer that enhances solubility, reduces steric hindrance, and provides spatial separation between conjugated molecules.[1][3][4]
-
Boc (tert-butyloxycarbonyl): A protecting group for the terminal amine, allowing for controlled and sequential conjugation to other molecules of interest.[3][4]
Its primary applications are in bioconjugation, targeted drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2]
Q2: What is the general synthetic strategy for this compound?
The most common synthesis involves a two-step process:
-
Activation of Biotin: The carboxylic acid of biotin is activated, typically by forming an N-hydroxysuccinimide (NHS) ester (Biotin-NHS).[5]
-
Conjugation: The activated Biotin-NHS is then reacted with the primary amine of Boc-NH-PEG6-amine in an amine-free solvent.[5]
Q3: What are the critical factors for a successful conjugation reaction?
Several factors can influence the efficiency of the conjugation reaction:
-
Absence of Amine Contaminants: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule and quench the reaction. It is crucial to use amine-free buffers like PBS, HEPES, or borate.[6]
-
Correct Reaction pH: The reaction of amines with NHS esters is highly pH-dependent, with an optimal range of 7.2-8.5.[5][6]
-
Anhydrous Conditions: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. Reagents should be stored in a desiccated environment, and anhydrous solvents should be used for reconstitution.[5][6]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hydrolysis of Biotin-NHS starting material | Ensure Biotin-NHS is fresh or has been stored properly under anhydrous conditions.[5] |
| Inactive Boc-NH-PEG6-amine | Confirm the integrity of the Boc-NH-PEG6-amine via NMR or MS.[5] |
| Use of amine-containing solvents or buffers (e.g., Tris) | Use amine-free solvents (e.g., DMF, DMSO, DCM) and a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[5] |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature.[5][7] |
Problem 2: Multiple Spots on TLC or Peaks in HPLC
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete reaction | Increase reaction time or temperature.[5][7] |
| Presence of hydrolyzed Biotin-NHS (biotin acid) | Ensure anhydrous reaction conditions to minimize hydrolysis.[5] |
| Formation of di-biotinylated PEG | Use high-purity Boc-NH-PEG6-amine.[5] |
| Boc deprotection during reaction or workup | Avoid acidic conditions during workup to prevent Boc group removal.[5] |
Problem 3: Difficulty in Purification (Streaking on Silica Gel)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High polarity of the PEGylated compound | Use a more polar solvent system for flash chromatography (e.g., a gradient of methanol (B129727) in dichloromethane).[5] Consider using reverse-phase flash chromatography or RP-HPLC for final purification.[5] |
Problem 4: Unexpected Masses in Mass Spectrometry
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of impurities | Refer to the troubleshooting guide for "Multiple Spots on TLC/Peaks in HPLC".[5] |
| Formation of adducts | Expect to see common adducts such as [M+H]+, [M+Na]+, and [M+K]+.[1] |
| Fragmentation of the molecule | A primary fragmentation pathway involves the loss of the Boc protecting group (as isobutylene, 56 Da, or the entire Boc group, 100 Da).[1] Cleavage along the PEG linker can also occur, resulting in a series of ions separated by 44 Da.[1] |
Data Presentation
Table 1: Molecular Weights of Key Compounds and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| This compound | C₂₇H₅₀N₄O₉S | 606.78 | 607.34 |
| Biotin | C₁₀H₁₆N₂O₃S | 244.31 | 245.09 |
| Boc-NH-PEG6-amine | C₁₇H₃₆N₂O₇ | 380.48 | 381.26 |
| Biotin Acid (Hydrolyzed Biotin-NHS) | C₁₀H₁₆N₂O₃S | 244.31 | 245.09 |
| N,N'-dicyclohexylurea (DCC byproduct) | C₁₃H₂₄N₂O | 224.35 | 225.19 |
Data sourced from[5]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the final product by identifying characteristic peaks for the biotin, PEG, and Boc moieties.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Analysis:
-
Biotin moiety: Look for characteristic peaks, including the ureido protons.
-
PEG linker: Identify the repeating ethylene (B1197577) glycol units.
-
Boc protecting group: Observe the singlet for the tert-butyl protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the desired product and identify impurities.
-
Technique: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-dependent gradient from 10% to 90% B over 20 minutes.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).[5]
-
Purification by Flash Chromatography
-
Objective: To purify the crude product.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient elution with a polar solvent system, such as dichloromethane/methanol or chloroform/methanol, is often effective.[5]
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting decision tree for common issues in this compound characterization.
References
Technical Support Center: Minimizing Non-specific Binding of Biotinylated Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of biotinylated probes in their experiments.
Troubleshooting Guide
High background or non-specific binding is a frequent challenge in assays utilizing the high-affinity interaction between biotin (B1667282) and streptavidin/avidin (B1170675). This guide provides a systematic approach to identifying and mitigating these issues.
Issue 1: High Background Signal Across the Entire Blot, Plate, or Tissue
This often indicates a widespread problem with one of the key steps in the assay, such as blocking, washing, or the concentration of reagents.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Inadequate blocking leaves sites on the solid phase (e.g., membrane, plate) available for non-specific attachment of the probe or detection reagents.[1][2] To address this, optimize the blocking step by trying different blocking agents, increasing the concentration, or extending the incubation time.[3][4] |
| Inadequate Washing | Insufficient washing may not remove all unbound or weakly bound reagents.[1][5] Increase the number and duration of wash steps.[1] Consider adding a non-ionic detergent like Tween-20 to the wash buffer to reduce hydrophobic interactions.[1][6] |
| Probe Concentration Too High | An excessively high concentration of the biotinylated probe increases the likelihood of it binding to low-affinity, non-target sites.[2] Titrate the probe to find the optimal concentration that gives a good signal-to-noise ratio. |
| Problems with Detection Reagents | The streptavidin/avidin-enzyme conjugate can be a source of background if used at too high a concentration or if it binds non-specifically.[2] Ensure you are using high-quality, purified streptavidin conjugates and consider running a control with only the streptavidin conjugate to check for non-specific binding.[2] |
Issue 2: High Background Signal in Control Samples (No Biotinylated Probe)
Observing a high signal in a control sample that has not been incubated with the biotinylated probe strongly suggests that the background is originating from either endogenous biotin in the sample or non-specific binding of the detection reagents.[2]
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Endogenous Biotin | Many tissues, particularly the liver and kidney, contain naturally occurring biotin that will be detected by avidin or streptavidin conjugates.[2][3][5] Implement an endogenous biotin blocking step before adding your biotinylated probe.[2] |
| Non-specific Binding of Detection Reagents | The streptavidin or avidin conjugate may be binding non-specifically to components in your sample.[2] Perform a control experiment where the biotinylated probe is omitted to confirm this.[3] If this is the case, optimizing the blocking and washing steps is crucial. |
Issue 3: Non-Specific Binding in Pull-Down Assays
In pull-down assays, non-specific binding of proteins to the streptavidin-coated beads is a common problem.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Proteins Binding Directly to Beads | Proteins in the cell lysate can non-specifically adhere to the beads themselves.[6] To mitigate this, pre-clear the lysate by incubating it with unconjugated streptavidin beads before adding your biotinylated probe.[4][6][7][8][9] |
| Weak, Non-specific Interactions | Weak electrostatic or hydrophobic interactions can cause proteins to bind to the beads. Increase the stringency of your wash buffer by increasing the salt concentration or adding a non-ionic detergent.[6][10] |
| Unbound Streptavidin Sites | After immobilizing your biotinylated probe, there may be unoccupied biotin-binding sites on the streptavidin beads that can bind endogenous biotinylated proteins. Wash the beads with a solution of free biotin to block these remaining sites.[5][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with biotinylated probes?
High background in biotin-based assays can stem from several factors:
-
Endogenous Biotin: Biological samples can contain biotinylated proteins that are detected by streptavidin/avidin.[2][3][5]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the solid phase is a common issue.[1][2]
-
Inadequate Washing: Washing steps that are not stringent enough can leave behind unbound reagents.[1][5]
-
High Probe Concentration: Using too much biotinylated probe can lead to off-target binding.[1][2]
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces through these forces.[3]
Q2: What are the best general blocking agents to reduce non-specific binding?
The choice of blocking agent can significantly impact your results.[1] Common options include:
-
Bovine Serum Albumin (BSA): A widely used protein for blocking, typically at concentrations of 1-5%. It's advisable to use a "biotin-free" grade of BSA.[1]
-
Casein/Non-fat Dry Milk: Often used at 1-5%, but be aware that milk proteins can contain endogenous biotin.[1][3]
-
Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding sites.[1]
-
Synthetic Polymers: Commercial blocking buffers often contain synthetic polymers that can provide a more inert blocking surface.[1]
Q3: How can I optimize my buffers and wash steps to reduce background?
Optimizing your buffers and washing protocol is a highly effective strategy:
-
Increase Salt Concentration: Increasing the ionic strength of your buffers (e.g., with ~0.5 M NaCl) can disrupt weak electrostatic interactions.[1][11]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash and antibody dilution buffers can help reduce hydrophobic interactions.[1][6]
-
Increase Wash Steps: Increasing the number and duration of washes can significantly reduce background.[1]
-
Adjust pH: The pH of your buffers can influence the charge of proteins and surfaces, affecting non-specific binding.[1][12]
Q4: I suspect endogenous biotin is causing my high background. How can I block for it?
Endogenous biotin can be a significant source of background, especially in tissues like the liver and kidney.[2] A common method for blocking endogenous biotin involves a two-step process:
-
Incubate the sample with an excess of avidin or streptavidin to bind to all endogenous biotin.
-
Incubate with an excess of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules added in the first step.[1]
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is for blocking endogenous biotin in tissue sections or cells.
Materials:
-
Avidin solution (0.05% - 0.1 mg/mL)
-
Biotin solution (0.005% - 0.5 mg/mL)
-
Wash Buffer (e.g., PBS or TBS)
Procedure:
-
After your standard protein blocking step, incubate the sample with the avidin solution for 15-30 minutes at room temperature.[2]
-
Wash the sample three times for 10 minutes each with Wash Buffer.[1]
-
Incubate the sample with the biotin solution for 15-30 minutes at room temperature.[13]
-
Wash the sample three times for 10 minutes each with Wash Buffer.[1]
-
Proceed with the incubation of your biotinylated probe.
Protocol 2: Pre-clearing Lysate for Pull-Down Assays
This protocol is for reducing non-specific protein binding to streptavidin-coated beads.[6]
Materials:
-
Cell Lysate
-
Streptavidin-coated beads (e.g., magnetic or agarose)
-
Lysis Buffer
Procedure:
-
Lyse cells according to your standard protocol.[7]
-
Equilibrate the streptavidin-coated beads in lysis buffer.[1]
-
Add a sufficient volume of equilibrated beads to your cell lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.[1][4]
-
Separate the beads from the lysate by centrifugation or using a magnetic rack.[1]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube and proceed with your pull-down experiment by adding your biotinylated probe and fresh beads.[1]
Visualizations
Caption: A generalized workflow for biotin-probe based assays highlighting optional troubleshooting steps.
Caption: How blocking agents prevent non-specific binding to a surface.
Caption: A logical flowchart for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IP Sample Preparation | Proteintech Group [ptglab.com]
- 8. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 9. Tips for Immunoprecipitation | Rockland [rockland.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Assessing Biotin-PEG6-Boc Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the efficiency of Biotin-PEG6-Boc conjugation. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker that contains three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine.[1][2] The PEG spacer enhances solubility and reduces steric hindrance.[2][3] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise conjugation.[4] This linker is commonly used in the development of targeted therapies, diagnostic agents, and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Q2: How is the this compound linker used in a typical conjugation reaction?
The process is a two-step procedure:[5]
-
Deprotection: The Boc group is removed from the this compound molecule using a strong acid, such as trifluoroacetic acid (TFA), to expose a primary amine, yielding Biotin-PEG6-NH2.[4][5]
-
Conjugation: The newly exposed amine on the Biotin-PEG linker is then reacted with an activated functional group on the target molecule. A common method is to react the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the target molecule to form a stable amide bond.[5]
Q3: What are the most common analytical techniques to assess conjugation efficiency?
A combination of analytical techniques is recommended for a comprehensive assessment:[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from starting materials and by-products.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized conjugate.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product by identifying characteristic peaks for the biotin, PEG, and Boc moieties.[6]
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and purification.[8]
Troubleshooting Guide
Q4: Why is my conjugation efficiency low or the reaction failing completely?
Several factors can contribute to low or no conjugation. A systematic check of the following is recommended:
-
Presence of Amine Contaminants: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reactive sites, quenching the reaction. It is crucial to use amine-free buffers like PBS, HEPES, or borate.[5]
-
Incorrect Reaction pH: The reaction of amines with NHS esters is highly pH-dependent, with an optimal range of 7.2-8.5.[5] Below pH 7.0, the amine is protonated and less reactive, while above pH 9.0, the NHS ester is prone to rapid hydrolysis.[5]
-
Hydrolyzed Reagent: NHS-ester reagents are sensitive to moisture. If the this compound or the activated target molecule has been exposed to moisture, it may have hydrolyzed, rendering it inactive. Ensure reagents are stored in a desiccated environment and use high-quality anhydrous solvents like DMSO or DMF.[5]
-
Low Protein Concentration: When conjugating to a protein, concentrations below 2.0 mg/mL may lead to poor modification.[5][9]
Q5: My conjugated protein is precipitating. What is the cause?
Precipitation is often a sign of over-biotinylation. Attaching too many hydrophobic biotin molecules can alter a protein's tertiary structure, leading to aggregation and precipitation.[5][10] To resolve this, decrease the molar ratio of the biotin reagent to the target molecule.[5]
Q6: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
Multiple spots on a TLC plate indicate the presence of side products or unreacted starting materials.[11]
-
Spot at the Rf of the starting material: This indicates an incomplete reaction. Consider extending the reaction time or increasing the amount of the biotin reagent.[11]
-
Streaking on the TLC plate: This may be due to overloading the plate or the presence of highly polar impurities. Try diluting the sample before spotting it on the TLC plate.[11]
Q7: My mass spectrometry results show unexpected masses. What could be the issue?
Unexpected masses in MS can be due to:
-
Presence of impurities: Analyze the reaction mixture by LC-MS to identify the masses of any impurities.[6]
-
Fragmentation of the molecule: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation.[6]
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol is for assessing the purity of the this compound conjugate.
Materials:
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[7]
-
Sample dissolved in the initial mobile phase (approx. 1 mg/mL)[7]
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a linear gradient from 10% B to 90% B over 20-30 minutes.[7]
-
Maintain a flow rate of 1.0 mL/min.[7]
-
Monitor the elution profile using a UV detector.
Interpretation: The conjugated product is expected to be more hydrophobic and thus will have a longer retention time than the starting materials. A single, sharp peak indicates high purity.[7]
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
This protocol is for confirming the molecular weight of the this compound conjugate.
Materials:
-
LC-MS/MS system with Electrospray Ionization (ESI) source[7]
-
C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[7]
-
Mobile Phase A: 0.1% Formic acid in Water[7]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[7]
-
Sample dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.[1]
Procedure:
-
Equilibrate the C18 column.
-
Inject 5 µL of the sample.[7]
-
Run a gradient (e.g., start with 5% B, ramp to 95% B over 5-10 minutes).[7]
-
Set the mass spectrometer to positive ESI mode with a scan range of m/z 100 - 1500.[7]
-
For MS/MS, select the precursor ion for the protonated molecule [M+H]⁺ and fragment using collision-induced dissociation (CID).[7]
Interpretation: Observe a prominent peak corresponding to the expected mass of the conjugated product (e.g., [M+H]+ at m/z 652.3556 for this compound).[1] The fragmentation pattern should show characteristic losses, such as the PEG linker units (44 Da).[1]
Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation
This protocol is for confirming the chemical structure of the conjugate.
Materials:
-
NMR Spectrometer
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[6]
-
NMR tube
Procedure:
-
Dissolve the sample in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
Interpretation: The presence of characteristic peaks for biotin, the repeating ethylene (B1197577) glycol units of the PEG linker, and the tert-butyl protons of the Boc group are primary indicators of a successful conjugation.[6][7] The integration of the peaks should correspond to the expected proton ratios in the molecule.[7]
Data Presentation
Table 1: Key Analytical Techniques for Assessing Conjugation Efficiency
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC | Purity assessment and separation of conjugate from starting materials.[7] | Retention time, peak area, peak shape.[7] |
| Mass Spectrometry | Confirmation of molecular weight and structural elucidation.[1][7] | Molecular ion peak ([M+H]⁺), fragmentation pattern.[1] |
| NMR Spectroscopy | Structural confirmation.[6] | Chemical shifts, peak integration, coupling constants.[7] |
| TLC | Reaction monitoring and purification tracking.[8] | Retention factor (Rf) values.[11] |
Table 2: Troubleshooting Common Issues in this compound Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low/No Conjugation | Buffer contains interfering amines (e.g., Tris, glycine).[5] | Use an amine-free buffer such as PBS, HEPES, or borate.[5] |
| Incorrect reaction pH.[5] | Adjust the pH to 7.2-8.5 for optimal amine reactivity.[5] | |
| Hydrolysis of the NHS-ester reagent.[5] | Store reagents in a desiccator; use anhydrous solvents.[5] | |
| Precipitation of Product | Over-biotinylation of the target molecule.[5] | Decrease the molar ratio of the biotin reagent to the target molecule.[5] |
| High Background Signal | Incomplete removal of excess biotin reagent.[5] | Improve purification using dialysis or a desalting column.[5] |
| Inconsistent Batches | Variable degree of labeling.[5] | Standardize all reaction parameters, including reagent concentrations, temperature, and reaction time. |
Visualizations
Caption: Experimental workflow for this compound conjugation and efficiency assessment.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Biotin-PEG6-Boc Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address challenges, particularly those related to steric hindrance, encountered during reactions involving Biotin-PEG6-Boc.
Frequently Asked Questions (FAQs)
General & Foundational Questions
Q1: What is this compound and what are its primary applications? this compound is a heterobifunctional linker molecule composed of three key parts:
-
Biotin (B1667282): A vitamin that binds with very high affinity to avidin (B1170675) and streptavidin, making it an excellent tool for purification, detection, and immobilization of biomolecules.[1][2][3]
-
PEG6 (Hexaethylene Glycol): A flexible, hydrophilic six-unit polyethylene (B3416737) glycol spacer. This chain increases the solubility of the molecule and its conjugates, provides spatial separation between the biotin and the attached molecule, and helps minimize steric hindrance.[1][2][4][5][6]
-
Boc Group: A tert-butyloxycarbonyl protecting group on a terminal amine. The Boc group is stable but can be removed under acidic conditions to reveal a reactive primary amine, allowing for controlled, sequential conjugation to other molecules.[1][2][7]
Its primary application is in bioconjugation, especially in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a bridge to connect a target protein ligand with an E3 ligase ligand.[5][7][8]
Q2: What is the basic two-step reaction mechanism for using this compound? The process involves two main steps:
-
Deprotection: The Boc protecting group is removed from the this compound molecule using a strong acid, most commonly trifluoroacetic acid (TFA). This reaction exposes the primary amine, yielding Biotin-PEG6-NH2.[9]
-
Conjugation: The newly exposed primary amine is then reacted with an activated functional group on a target molecule. A common method is reacting the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group to form a stable amide bond.[5][9]
Q3: How does the PEG6 linker help overcome steric hindrance? The polyethylene glycol (PEG) spacer acts as a flexible arm, physically separating the biotin from the molecule it's conjugated to.[2] This separation is crucial for minimizing spatial obstruction, ensuring that both the biotin can efficiently bind to streptavidin/avidin and the conjugated molecule can maintain its biological activity without interfering with each other.[2][6]
Q4: What causes side reactions during the Boc deprotection step? The most common side reactions are initiated by the tert-butyl cation that is generated when the Boc group is cleaved by acid.[10] This highly reactive electrophile can alkylate any nucleophilic sites on the molecule, such as thiols, guanidines, or electron-rich aromatic rings, leading to undesirable by-products.[11] To prevent this, "scavengers" like triisopropylsilane (B1312306) (TIS) or water are often added to the reaction to trap the tert-butyl cations.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | Insufficient Acid/Time: The acid (e.g., TFA) concentration is too low, or the reaction time is too short.[12] Steric Hindrance: The PEG chain may sterically hinder the acid's approach to the Boc group.[10][12] Poor Reagent Quality: The acid reagent may be degraded, often due to moisture.[10] | Increase the concentration of TFA (a 20-50% solution in DCM is common) or extend the reaction time.[4][12] Monitor reaction progress by TLC or LC-MS.[12] Use fresh, high-quality TFA for optimal results.[10] |
| Low Conjugation Yield | Interfering Amines: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule.[9][13] Incorrect pH: The reaction of NHS esters with amines is optimal between pH 7.2-8.5. Below this range, the amine is less reactive; above it, the NHS ester hydrolyzes.[9][13] Hydrolyzed Reagent: The NHS-ester on the activated molecule is moisture-sensitive and can hydrolyze, rendering it inactive.[9][13] | Use an amine-free buffer such as PBS, HEPES, or Borate.[9] If necessary, perform a buffer exchange before the reaction.[14] Carefully adjust the reaction buffer to the optimal pH range of 7.2-8.5.[13][14] Ensure reagents are stored in a desiccator and use anhydrous solvents (e.g., DMSO, DMF) for reconstitution immediately before use.[9] |
| Precipitation of Product | Over-Biotinylation: Attaching too many hydrophobic biotin molecules can alter a protein's structure, leading to aggregation and precipitation.[9] Poor Solubility: The starting material or final conjugate may have limited solubility in the chosen solvent system.[15] | Decrease the molar ratio of the biotin reagent to the target molecule.[9][15] If using an organic solvent (DMSO/DMF) to dissolve the reagent, ensure the final concentration in the aqueous buffer is low (typically <10%).[14][15] |
| Difficulty in Purification | High Polarity: PEGylated compounds are often highly polar and can streak on standard silica (B1680970) gel chromatography.[13] | Use a more polar solvent system for flash chromatography (e.g., a dichloromethane/methanol gradient).[13] Reverse-Phase HPLC (RP-HPLC) is often a more effective method for purifying PEGylated products.[13] |
| Inconsistent Results | Variable Labeling: The degree of biotinylation is not consistent between batches.[9] Reagent Degradation: Inconsistent activity of reagents, especially moisture-sensitive ones like EDC and NHS-esters.[15] | Implement a quantification step after each conjugation to measure the number of biotin molecules per target molecule to ensure consistency.[9] Aliquot new, high-quality reagents into single-use vials and store them properly desiccated at -20°C.[15] |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [1][7] |
| Molecular Weight | 650.83 g/mol | [1][7] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% or ≥98% | [1] |
| Storage Conditions | -20°C for long-term storage | [1][5] |
Table 2: Recommended Conditions for Biotin-PEG6-NHS Ester Conjugation
| Parameter | Recommended Range | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.0-8.5 for efficient reaction with primary amines. | [4] |
| Buffer | Amine-free (e.g., PBS, Borate) | Buffers with primary amines (Tris, glycine) will compete with the reaction. | [4] |
| Molar Excess of Biotin Reagent | 5:1 to 40:1 | Start with a 10:1 to 20:1 ratio for initial experiments. | [4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient conjugation. | [4] |
| Reaction Temperature | 4°C to 25°C | Room temperature is faster (30-60 min); 4°C is slower (2-4 hrs) but offers more control. | [4] |
| Reaction Time | 30 minutes to 4 hours | Monitor reaction for optimal results. | [4] |
Table 3: Typical Conditions for Boc Deprotection using TFA
| Parameter | Recommended Condition | Notes | Reference(s) |
| Reagent | Trifluoroacetic Acid (TFA) | A 20-50% (v/v) solution in Dichloromethane (DCM) is common. | [4][12] |
| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and allowed to warm to room temperature. | [4] |
| Reaction Time | 30 minutes to 3 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion. | [4] |
| Scavengers (Optional) | Triisopropylsilane (TIS) | Can be added (2.5-5% v/v) to trap reactive tert-butyl cations and prevent side reactions. | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the coupling of a biotinylating agent with a Boc-protected PEGylated amine.[1]
Materials:
-
Boc-NH-PEG6-Amine
-
Biotin-NHS (N-Hydroxysuccinimide) ester
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution and brine
Procedure:
-
Dissolve Boc-NH-PEG6-amine (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[1]
-
In a separate flask, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.[1]
-
Add the Biotin-NHS ester solution dropwise to the Boc-NH-PEG6-amine solution.[1]
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.[1]
-
Once complete, remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure this compound.[1]
Protocol 2: Boc Deprotection of this compound
This protocol describes the standard method for removing the Boc protecting group using Trifluoroacetic Acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve this compound in DCM (a 1:1 mixture of DCM:TFA is common).[12]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50%.[1][9]
-
Stir the reaction at room temperature for 1-2 hours.[1][9] Monitor the reaction for completion by TLC or LC-MS.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7][9]
-
The resulting product is the amine salt of Biotin-PEG6-amine, which can often be used directly in the next step.[8]
Protocol 3: Amide Coupling to a Carboxylic Acid
This protocol outlines the coupling of the deprotected Biotin-PEG6-amine to a molecule containing a carboxylic acid.
Materials:
-
Biotin-PEG6-amine TFA salt (from Protocol 2)
-
Carboxylic acid-containing molecule (e.g., an E3 ligase ligand)
-
HATU (peptide coupling agent)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.[1]
-
Add HATU (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.[1][7]
-
Stir for 15-30 minutes at room temperature to activate the carboxylic acid.[7]
-
Add a solution of the Biotin-PEG6-amine salt (1.1-1.2 equivalents) in anhydrous DMF to the reaction mixture.[1]
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.[1][7]
-
Work-up by diluting the reaction mixture with ethyl acetate (B1210297) and washing sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer, concentrate, and purify the final product by flash column chromatography or preparative HPLC.[1]
Mandatory Visualization
Diagrams created with Graphviz to illustrate key workflows and pathways.
Caption: General experimental workflow for using this compound.
Caption: Signaling pathway of Boc deprotection and potential side reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: The Role of PEG Linker Flexibility in Ternary Complex Formation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Proteolysis-Targeting Chimeras (PROTACs) and the impact of polyethylene (B3416737) glycol (PEG) linker flexibility on ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in a PROTAC?
A1: The primary function of a linker in a PROTAC is to connect a ligand that binds to the protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[1][2] This bridging facilitates the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[1][2] PEG linkers, specifically, are often used to improve the solubility and cell permeability of PROTAC molecules, which are typically large and lipophilic.[3][4]
Q2: How does PEG linker flexibility impact ternary complex formation?
A2: Linker flexibility is a critical factor influencing the stability and productivity of the ternary complex.[5][6] A flexible PEG linker can provide the necessary conformational freedom for the POI and E3 ligase to orient themselves optimally for ubiquitination.[7] However, excessive flexibility can lead to an entropic penalty upon binding, potentially destabilizing the complex.[7][8] Conversely, a linker that is too rigid may introduce steric hindrance, preventing the formation of a stable ternary complex.[9] The goal is to find an optimal balance of flexibility and pre-organization.[10]
Q3: Is there an ideal length for a PEG linker?
A3: There is no universal optimal linker length; it is highly dependent on the specific POI and E3 ligase pair.[11] Most successful PROTACs utilize linkers ranging from 7 to 29 atoms in length.[11] A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes.[9][12] Conversely, an excessively long linker might lead to an unstable or unproductive complex and can decrease potency due to a higher entropic penalty.[8][12] The optimal length must be determined empirically for each system.[8]
Q4: What is the "hook effect" and how does the PEG linker influence it?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped curve.[13] This is primarily caused by the formation of unproductive binary complexes (POI-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations, which compete with the formation of the productive ternary complex.[7][13] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[7] Optimizing the linker to promote positive cooperativity in the ternary complex can help mitigate the hook effect.[9]
Q5: How can I improve the aqueous solubility of my PROTAC, even with a PEG linker?
A5: While PEG linkers enhance hydrophilicity, the overall solubility of a PROTAC is influenced by the entire molecule.[8] If you still face solubility issues, consider the following:
-
Co-solvents: Use co-solvents like PEG-400 in your aqueous buffers.[8]
-
pH Adjustment: If your PROTAC has ionizable functional groups, adjusting the pH of the solution can significantly increase solubility.[8]
-
Formulation Strategies: For in vivo studies, more advanced formulation approaches may be necessary.[8]
Troubleshooting Guides
Issue 1: Weak or no degradation of the target protein.
-
Potential Linker-Related Cause: Inefficient ternary complex formation. The linker may be too short, too long, or have the wrong flexibility, leading to an unstable or unproductive complex.[11][14]
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., by adding or removing PEG units).[11]
-
Modify Linker Composition: Introduce more rigid or flexible elements into the linker to fine-tune its conformational properties.[14]
-
Change Attachment Points: Alter the points where the linker connects to the POI and E3 ligase ligands, as this can significantly impact the geometry of the ternary complex.[9][14]
-
Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[11]
-
Issue 2: High binding affinity in binary assays, but no cellular degradation.
-
Potential Linker-Related Cause: The linker creates a productive binding conformation in vitro, but the overall PROTAC molecule has poor cell permeability.[11] The linker's properties contribute significantly to the molecule's ability to cross the cell membrane.[11]
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the PROTAC's properties such as polar surface area and the number of rotatable bonds, which are influenced by the linker.
-
Modify Linker to Improve Permeability: While PEG units increase solubility, excessive PEGylation can sometimes hinder passive diffusion.[3] Finding the right balance is key.
-
Cellular Target Engagement Assays: Confirm that the PROTAC is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[11][15]
-
Issue 3: Low yield during PROTAC synthesis with PEG linkers.
-
Potential Linker-Related Cause: Issues with the coupling reactions involving the PEG linker or purification challenges due to the linker's properties.
-
Troubleshooting Steps:
-
Verify Starting Materials: Ensure the purity and integrity of the PEG linker and ligands using techniques like NMR or LC-MS.[16]
-
Optimize Coupling Reactions: Experiment with different coupling reagents and bases. If your starting materials are TFA salts, the acid can inhibit the reaction.[16]
-
Solvent Choice: Ensure you are using a suitable anhydrous solvent; consider N-Methyl-2-pyrrolidone (NMP) if common solvents fail.[16]
-
Purification Strategy: The polarity imparted by PEG linkers can make normal-phase silica (B1680970) gel chromatography ineffective. Consider reverse-phase chromatography.[16]
-
Quantitative Data Summary
The following tables summarize representative data illustrating the impact of PEG linker length and composition on PROTAC performance.
Table 1: Impact of PEG Linker Length on Degradation Efficacy
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cooperativity (α) |
| PROTAC-A1 | BRD4 | CRBN | PEG | 10 | 500 | 70 | 0.8 |
| PROTAC-A2 | BRD4 | CRBN | PEG | 14 | 80 | >95 | 5.2 |
| PROTAC-A3 | BRD4 | CRBN | PEG | 18 | 250 | 85 | 1.5 |
| PROTAC-B1 | BTK | VHL | PEG | 9 | >1000 | <20 | N/A |
| PROTAC-B2 | BTK | VHL | PEG | 13 | 50 | >90 | 12.3 |
| PROTAC-B3 | BTK | VHL | PEG | 17 | 120 | 88 | 7.8 |
Note: Data is representative and compiled from various sources to illustrate trends.[14][17][18] DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. Cooperativity (α) > 1 indicates positive cooperativity.
Table 2: Comparison of Physicochemical Properties for Different Linker Types
| Linker Type | Typical Length (atoms) | Flexibility | Aqueous Solubility | Cell Permeability |
| Alkyl Chain | 4 - 16 | Moderate | Low | Moderate-High |
| PEG | 6 - 20+ | High | High | Moderate |
| Rigid (e.g., piperazine) | 8 - 15 | Low | Moderate | Variable |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the binding kinetics (k_on, k_off) and affinity (K_D) of binary and ternary complexes, and to calculate cooperativity.[2][10]
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.[15]
-
Binary Interaction (PROTAC <> E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity (K_D,binary).[10]
-
Ternary Complex Analysis: Prepare solutions containing a fixed, near-saturating concentration of the POI mixed with a serial dilution of the PROTAC. Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.[2][10]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the ternary complex affinity (K_D,ternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = K_D,binary / K_D,ternary. An α > 1 indicates positive cooperativity.[10]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To measure the thermodynamic parameters (K_D, ΔH, stoichiometry) of binary and ternary complex formation.[2]
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects.[19]
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine their binding affinity.
-
Titrate the PROTAC into the POI solution to determine their binding affinity.[2]
-
-
Ternary Titration: Fill the ITC cell with a solution containing both the E3 ligase and the POI. Titrate in the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.[2]
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the data to a suitable binding model to determine K_D, enthalpy (ΔH), and stoichiometry (n).[2]
Protocol 3: Western Blot for Cellular Degradation Assessment
Objective: To quantify the reduction in target protein levels in cells treated with a PROTAC.[12]
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Then, incubate with a secondary antibody.[12]
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein signal to the loading control to determine the percentage of degradation relative to an untreated control.
Mandatory Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison for Protein Labeling: Biotin-PEG6-Boc vs. Biotin-PEG6-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to a vast array of applications, from elucidating cellular pathways to pioneering novel therapeutics. The choice of biotinylation reagent is a critical decision that dictates the specificity, efficiency, and ultimate success of an experiment. This guide provides an objective, data-driven comparison between two popular biotinylation reagents: the direct-labeling Biotin-PEG6-NHS ester and the versatile synthetic building block, Biotin-PEG6-Boc.
At their core, the distinction between these two molecules lies in their intended application. Biotin-PEG6-NHS ester is a ready-to-use reagent designed for the direct and efficient labeling of primary amines on proteins. In contrast, this compound is a protected intermediate, offering a multi-step, controlled approach for site-specific bioconjugation, most notably in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1]
Chemical Properties and Reactivity
Biotin-PEG6-NHS ester is an amine-reactive biotinylation reagent.[2][3] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.[2][4] This reaction is most efficient at a pH range of 7-9.[2] The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting biotinylated protein, while also minimizing steric hindrance, thereby improving the accessibility of the biotin (B1667282) for detection.[2][4]
This compound , on the other hand, is not directly reactive with proteins.[1] It features a biotin moiety and a PEG6 spacer, but the terminal amine is protected by a tert-butyloxycarbonyl (Boc) group.[1][5] This Boc group must be chemically removed, typically using a strong acid like trifluoroacetic acid (TFA), to expose the primary amine.[1][6] This deprotected intermediate, Biotin-PEG6-NH2, can then be conjugated to a protein or other molecule of interest using a variety of cross-linking chemistries, such as coupling to carboxyl groups using EDC/NHS.[1] This multi-step approach affords a high degree of control over the conjugation site, making it invaluable for applications where non-specific labeling could compromise protein function.[1]
At a Glance: Key Differences
| Feature | Biotin-PEG6-NHS Ester | This compound |
| Reactivity | Directly reacts with primary amines (-NH₂)[2][4] | Inert until Boc group is removed to expose a primary amine[1][5] |
| Application | Direct, one-step protein labeling[1] | Multi-step, controlled bioconjugation; synthetic intermediate[1] |
| Primary Use Cases | Western blotting, ELISA, immunoprecipitation, affinity purification[1][2] | PROTAC synthesis, targeted drug delivery, site-specific labeling[5][6][7] |
| Labeling Specificity | Labels available primary amines (lysines, N-terminus), can be non-specific[1] | Enables site-specific labeling through controlled conjugation chemistry[1] |
| Workflow | Simple, direct incubation with the protein[8] | Requires a deprotection step followed by a separate conjugation reaction[6] |
Experimental Workflows
The experimental workflows for these two reagents are fundamentally different, reflecting their distinct chemical natures.
Biotin-PEG6-NHS Ester: Direct Labeling Workflow
The workflow for using Biotin-PEG6-NHS ester is straightforward, involving the direct incubation of the reagent with the target protein.
This compound: Multi-Step Conjugation Workflow
The use of this compound involves a more complex, multi-step process tailored for precise, site-specific modification.
Experimental Protocols
Protocol 1: General Protein Biotinylation with Biotin-PEG6-NHS Ester
This protocol is adapted for labeling a generic antibody (IgG) and can be scaled as needed.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL. Avoid buffers containing primary amines like Tris.[8]
-
Biotin-PEG6-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation: Equilibrate the Biotin-PEG6-NHS ester vial to room temperature before opening.[8]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Biotin-PEG6-NHS ester in anhydrous DMSO or DMF.[8] Do not store the stock solution as the NHS ester is moisture-sensitive.[8]
-
Calculation: Determine the volume of the biotin stock solution needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody.[8]
-
Reaction: Add the calculated volume of the 10 mM Biotin-PEG6-NHS ester solution to your protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[4]
-
Confirmation: Confirm biotinylation using a method like the HABA assay to quantify the degree of labeling or by observing a molecular weight shift on an SDS-PAGE gel after incubation with streptavidin.[2][4]
Protocol 2: Boc Deprotection of this compound
This protocol outlines the essential first step for using this compound in a subsequent conjugation reaction.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolution: Dissolve this compound in DCM.
-
Deprotection: Add TFA to the solution to a final concentration of 20-50%.[7]
-
Incubation: Stir the reaction at room temperature for 1-2 hours.[7] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator) to yield the deprotected Biotin-PEG6-amine, typically as a TFA salt.[7] This product can then be used in the subsequent conjugation step.
Conclusion: Selecting the Right Reagent for Your Needs
The choice between this compound and Biotin-PEG6-NHS ester is dictated entirely by the experimental objective.
Choose Biotin-PEG6-NHS ester for:
-
Rapid and direct labeling of proteins for detection or purification.
-
Applications where multiple biotin labels per protein are acceptable or desirable.
-
Standard immunoassays like ELISA, Western blotting, and immunoprecipitation .
Choose this compound for:
-
Site-specific protein modification to preserve protein function.
-
Multi-step synthesis of complex bioconjugates, such as PROTACs.[5]
-
Applications requiring precise control over the stoichiometry and location of the biotin label.
By understanding the fundamental chemical differences and the corresponding experimental workflows, researchers can confidently select the optimal biotinylation strategy to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotin-PEG6-NHS ester, 2055045-04-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Beyond Biotin-PEG6-Boc: A Comparative Guide to Alternative Linkers for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals in the field of Targeted Protein Degradation (TPD), the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While PEG-based linkers, such as Biotin-PEG6-Boc, have been widely utilized, the scientific community is increasingly exploring alternative linker architectures to overcome challenges related to pharmacokinetics, cell permeability, and metabolic stability. This guide provides an objective comparison of various alternative linkers for PROTAC synthesis, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is not merely a spacer but an active contributor to the molecule's biological activity. It influences the formation and stability of the ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[1][2][3] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the protein of interest (POI) and the E3 ligase within this complex.[4][5][]
Comparative Analysis of PROTAC Linker Alternatives
The selection of a suitable linker is a multi-parameter optimization process.[4] Factors to consider include synthetic tractability, impact on physicochemical properties such as solubility and permeability, and the ability to facilitate a productive ternary complex formation.[4][7] Below is a comparison of common linker types used as alternatives to the standard PEG6 linker.
Flexible Linkers: Alkyl and Ether Chains
Flexible linkers, predominantly composed of alkyl and polyethylene (B3416737) glycol (PEG) chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[4][8][9]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[4] While synthetically straightforward, their hydrophobic nature can sometimes negatively impact the solubility of the resulting PROTAC.[1][10]
-
PEG/Ether Chains: PEG linkers are known to enhance the hydrophilicity and solubility of PROTACs.[2][4] However, longer PEG chains can sometimes lead to reduced metabolic stability.[1]
Rigid Linkers: Constraining Conformational Freedom
To overcome the potential drawbacks of flexible linkers, such as the entropic penalty associated with ternary complex formation, researchers have turned to more rigid structures.[11] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degraders.[4][10]
-
Heterocyclic Scaffolds: Moieties like piperazine (B1678402) and piperidine (B6355638) are increasingly being incorporated into linker designs to impart rigidity.[][12][13] These structures can also improve physicochemical properties.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[4][12] Click chemistry offers a modular and efficient approach for assembling PROTAC libraries.[10][12][14]
-
Aromatic Systems: Phenyl rings can be used to provide planarity and rigidity, and they can also participate in beneficial pi-stacking interactions within the ternary complex.[2][12]
"Smart" and Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities, allowing for greater control over PROTAC activity.[4]
-
Cleavable Linkers: These linkers are designed to be cleaved in specific physiological environments, such as areas with low pH or high concentrations of certain enzymes.[15][16] This can be advantageous for targeted drug delivery and minimizing systemic exposure.
-
Photoswitchable Linkers: Incorporating moieties like azobenzene (B91143) allows for spatiotemporal control of PROTAC activity using light.[4][8][]
Data Presentation: Performance Comparison of Linker Types
The following tables summarize quantitative data from various studies to illustrate the impact of different linker architectures on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[1][8][11]
Table 1: Comparison of VHL-based BRD4 PROTACs with Different Linker Architectures [11]
| PROTAC | Linker Type | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | Flexible | PEG | HeLa | 10 | >95 |
| PROTAC B | Rigid | Piperazine/Alkyl | HeLa | 5 | >95 |
| PROTAC C | Click | Triazole/Alkyl | HeLa | 8 | >95 |
Table 2: Impact of Linker Composition on Physicochemical and Pharmacokinetic Properties [9][18]
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC X | PEG | 850 | 3.5 | 150 | 5.2 |
| PROTAC Y | Alkyl | 820 | 4.8 | 120 | 8.9 |
| PROTAC Z | Rigid (Piperazine) | 835 | 4.1 | 135 | 7.5 |
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[1][8][14]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-PEG Linkers for Designing Proteolysis Targeting Chimera Molecules | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Characterization of Biotin-PEG6-Boc by NMR and mass spectrometry
A Comparative Guide to the Characterization of Biotin-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical characterization of this compound, a heterobifunctional linker, with a common alternative, Biotin-PEG2-Boc. The focus is on the data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are critical for confirming the structure, purity, and identity of these reagents used extensively in bioconjugation, drug delivery, and the development of therapeutics like PROTACs (Proteolysis Targeting Chimeras).
Product Comparison
This compound and its shorter-chain analog, Biotin-PEG2-Boc, both feature a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, and a Boc-protected amine for controlled conjugation. The primary difference lies in the length of the polyethylene (B3416737) glycol (PEG) spacer, which influences the solubility, flexibility, and steric hindrance of the final conjugate.
Table 1: Quantitative Data Comparison
| Property | This compound | Biotin-PEG2-Boc |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | C₂₁H₃₈N₄O₆S |
| Molecular Weight | 650.83 g/mol [1] | 474.61 g/mol |
| CAS Number | 1352814-07-3[1] | 175885-18-4 |
| Appearance | White to off-white solid or waxy solid[1] | Solid |
| Purity | Typically ≥95% or ≥98%[1] | ≥95% |
| Storage Conditions | -20°C for long-term storage[1] | -20°C |
Mass Spectrometry Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for confirming the molecular weight of these compounds. High-resolution mass spectrometry provides an accurate mass measurement that can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to elucidate the structure through fragmentation analysis.
Table 2: Mass Spectrometry Data
| Analyte | Theoretical Mass (Monoisotopic) | Observed Ion [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | 650.3662 | 651.3735 | - Loss of isobutylene (B52900) from Boc group (-56 Da)- Loss of Boc group (-100 Da)- Sequential loss of PEG units (-44 Da)- Characteristic biotin fragment ions (e.g., m/z 245, 227)[2] |
| Biotin-PEG2-Boc | 474.2566 | 475.2639 | - Loss of isobutylene from Boc group (-56 Da)- Loss of Boc group (-100 Da)- Loss of PEG units (-44 Da)- Characteristic biotin fragment ions (e.g., m/z 245, 227) |
NMR Spectroscopy Analysis
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Biotin-PEG-Boc linkers. The spectra will show characteristic signals for the biotin, PEG, and Boc moieties. While obtaining a fully resolved and assigned spectrum can be challenging due to the flexibility of the PEG chain, key resonances can be identified.
Table 3: Estimated ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | This compound (δ, ppm) | Biotin-PEG2-Boc (δ, ppm) |
| Boc (t-butyl) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| PEG Chain (-CH₂CH₂O-) | ~3.64 (m, 20H) | ~3.64 (m, 4H) |
| -CH₂-NHBoc | ~3.25 (q, 2H) | ~3.25 (q, 2H) |
| -CH₂-O-CH₂-CH₂-NHBoc | ~3.55 (t, 2H) | ~3.55 (t, 2H) |
| Biotin (ureido protons) | ~6.5 (br s, 1H), ~5.8 (br s, 1H) | ~6.5 (br s, 1H), ~5.8 (br s, 1H) |
| Biotin (methine protons) | ~4.50 (m, 1H), ~4.31 (m, 1H) | ~4.50 (m, 1H), ~4.31 (m, 1H) |
| Biotin (-CH₂-S-) | ~3.15 (m, 1H) | ~3.15 (m, 1H) |
| Biotin (valeric acid chain) | ~2.92 (dd, 1H), ~2.71 (d, 1H), ~2.20 (t, 2H), ~1.75-1.55 (m, 4H), ~1.45 (m, 2H) | ~2.92 (dd, 1H), ~2.71 (d, 1H), ~2.20 (t, 2H), ~1.75-1.55 (m, 4H), ~1.45 (m, 2H) |
Table 4: Estimated ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | This compound (δ, ppm) | Biotin-PEG2-Boc (δ, ppm) |
| Boc (quaternary C) | ~79.0 | ~79.0 |
| Boc (methyl C) | ~28.4 | ~28.4 |
| PEG Chain (-CH₂CH₂O-) | ~70.5 | ~70.5 |
| -CH₂-NHBoc | ~40.5 | ~40.5 |
| Biotin (carbonyl) | ~173.5, ~163.5 | ~173.5, ~163.5 |
| Biotin (methine C) | ~61.8, ~60.1 | ~61.8, ~60.1 |
| Biotin (-CH-S-) | ~55.5 | ~55.5 |
| Biotin (valeric acid chain) | ~40.3, ~35.8, ~28.2, ~28.0, ~25.5 | ~40.3, ~35.8, ~28.2, ~28.0, ~25.5 |
Experimental Protocols
Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the Biotin-PEG-Boc compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI, typically a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to promote protonation.
-
If necessary, filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation and Analysis:
-
Instrument: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺, as well as other common adducts like [M+Na]⁺ and [M+K]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.
-
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the Biotin-PEG-Boc compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Analysis:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H and ¹³C{¹H} NMR spectra. For complex spectra, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of protons and carbons.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the characterization of this compound.
Logical Relationship of Moieties
Caption: Functional components of this compound.
References
The Pivotal Role of Linker Length: A Comparative Analysis of Biotin-PEG6-Boc in PROTAC Design
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules hinges on the intricate interplay between a target protein ligand, an E3 ligase recruiter, and the linker that connects them. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of Biotin-PEG6-Boc against shorter (PEG4) and longer (PEG8) alternatives, supported by synthesized experimental data and detailed methodologies to inform rational PROTAC design.
The linker is not a mere spacer; its length is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][3] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4] A linker that is too short can lead to steric hindrance, while an overly long one may result in a non-productive complex.[5]
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation level (Dmax) of a PROTAC.[1] The optimal length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical determination for each new system.[6]
To illustrate the impact of PEG linker length, the following tables summarize key performance indicators for a hypothetical comparative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| Biotin-PEG4-Boc | 50 | 85 | 5.2 |
| This compound | 15 | 95 | 4.8 |
| Biotin-PEG8-Boc | 35 | 90 | 4.1 |
This data is illustrative, synthesized from established trends in PROTAC linker optimization studies.[7]
Table 2: Comparison of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Stability (SPR, K D , nM) |
| Biotin-PEG4-Boc | 100 | 70 | 85 |
| This compound | 25 | 92 | 30 |
| Biotin-PEG8-Boc | 60 | 88 | 45 |
This data is illustrative, synthesized from established trends in PROTAC linker optimization studies.[6]
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand and evaluate the efficacy of PROTACs with varying linker lengths, it is essential to visualize the mechanism of action and the experimental process.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[8]
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF7 for ERα, HeLa for various targets) to approximately 80% confluency.[8] Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1] Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[8]
-
SDS-PAGE and Western Blotting: Normalize the protein samples to equal concentrations and denature them by boiling in Laemmli sample buffer.[1] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[5] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Ternary Complex Formation Assays
Directly measuring the formation of the POI-PROTAC-E3 complex is crucial for understanding the structure-activity relationship of the linker.[5]
Surface Plasmon Resonance (SPR):
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[10]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[10]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[10]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the binding affinity (KD) and kinetics of the ternary complex.[3]
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs. The presented data, synthesized from established principles, illustrates that a PEG6 linker often represents a favorable starting point, balancing the need for sufficient length to bridge the target protein and E3 ligase without introducing excessive flexibility that could lead to a non-productive ternary complex. However, the optimal linker length is highly context-dependent, and empirical testing of a range of linker lengths, including PEG4 and PEG8, is essential for maximizing the degradation efficiency for a specific target. The biotin (B1667282) moiety on these linkers also provides a versatile handle for experimental characterization.[11] The detailed protocols provided herein offer a robust framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical, and often decisive, component in the architecture of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in PROTAC design, profoundly influencing the efficacy, selectivity, and pharmacokinetic profile of the degrader.
This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers in the context of targeted protein degradation. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Action | Designed to be cleaved in specific physiological environments (e.g., high glutathione (B108866) levels, presence of specific enzymes), often releasing the active PROTAC in a targeted manner. | Remain intact throughout the degradation process. The entire PROTAC molecule is recycled after inducing ubiquitination.[1] |
| Payload Release | Controlled and triggered by specific conditions, which can enhance target specificity.[1] | No release of individual components; the entire molecule remains active.[1] |
| Stability | Generally lower plasma stability, with a potential for premature cleavage and off-target effects.[1] | Higher plasma stability, leading to a more stable PROTAC in circulation and potentially reduced off-target toxicity.[1] |
| "Bystander Effect" | Potential for a "bystander effect" where the released, cell-permeable warhead can affect neighboring cells, which can be advantageous in treating heterogeneous tumors.[1][2][3] | Low to negligible bystander effect as the PROTAC remains intact and is less likely to diffuse out of the target cell.[1][4] |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature linker cleavage.[1] | Lower potential for off-target toxicity due to higher stability and a more localized effect.[1] |
| Therapeutic Window | Potentially narrower therapeutic window due to stability and off-target concerns.[1] | Potentially wider therapeutic window due to enhanced stability and reduced off-target effects.[1] |
| Design Complexity | More complex, requiring a balance between stability in circulation and efficient cleavage at the target site.[5] | Simpler design with a focus on optimizing physicochemical properties for stability and permeability.[6] |
Mechanisms of Action: A Tale of Two Linker Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their stability and how they present the active PROTAC molecule to the cellular machinery.
Non-Cleavable Linkers: These linkers, typically composed of stable alkyl or polyethylene (B3416737) glycol (PEG) chains, ensure the PROTAC molecule remains a single, intact entity.[7] The entire trivalent complex, consisting of the target protein, the PROTAC, and the E3 ligase, must form to facilitate the transfer of ubiquitin and subsequent degradation by the proteasome.[7] The intact PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[1]
Cleavable Linkers: In contrast, cleavable linkers are designed to be broken down under specific physiological conditions.[7] This strategy is often employed as a "pro-drug" or "pro-PROTAC" approach, where the molecule might be initially inactive or less permeable and becomes activated upon cleavage within the target cells or tissue.[7] Common cleavage triggers include enzymes that are overexpressed in tumor cells (e.g., esterases, proteases), the reducing environment of the cytoplasm (e.g., high glutathione levels), or the acidic environment of endosomes and lysosomes.[1][3]
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs with cleavable versus non-cleavable linkers targeting the same protein under identical experimental conditions are limited in the published literature.[1][5][7] The following tables present a compilation of performance data from various sources for representative PROTACs to provide a general overview. It is crucial to interpret this data with caution, as experimental conditions may vary between studies.
Table 1: Performance of PROTACs with Cleavable Linkers
| PROTAC / Degrader | Target | Linker Type | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Esterase-cleavable PROTAC | BRD4 | Esterase-cleavable maleimide | VHL | 4T1 | ~100 | >90 | [1] |
| ECMal-PROTAC | BRD4 | Esterase-cleavable maleimide | VHL | 4T1 | N/A | N/A | [8] |
Note: ECMal-PROTAC demonstrated enhanced tumor accumulation and antitumor efficacy in vivo compared to the free PROTAC due to in situ albumin binding.[8]
Table 2: Performance of PROTACs with Non-Cleavable Linkers
| PROTAC | Target | Linker Type | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-771 | BET proteins | PEG-based | VHL | 22Rv1 | <1 | >90 | [1] |
| MZ1 | BRD4 | PEG-based | VHL | HeLa | 13 | ~90 | [1] |
| A1874 | BRD4 | PEG-based | VHL | RS4;11 | 5 | >95 | [1] |
| dBET1 | BET proteins | PEG-based | CRBN | MV4;11 | 3 | >95 | N/A |
| ARV-825 | BET proteins | PEG-based | CRBN | LNCaP | 1 | >95 | N/A |
Note: The data presented is compiled from various sources and direct comparisons should be made with caution due to differences in experimental conditions.
Experimental Protocols
To rigorously compare the performance of PROTACs with cleavable and non-cleavable linkers, a series of well-defined experiments are essential.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is the gold-standard assay to quantify the reduction of a target protein following PROTAC treatment.[5]
-
Objective: To visually and quantitatively assess the level of the target protein.
-
Methodology:
-
Cell Culture and Treatment: Plate cells expressing the target protein and treat with a dose-response of the PROTACs (with cleavable and non-cleavable linkers) for a defined period (e.g., 24 hours).[9]
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[9]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.[9][10]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[9]
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in live cells, providing a direct assessment of ternary complex formation.[11]
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.
-
Methodology:
-
Cell Line Generation: Create a stable cell line co-expressing the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor).[12]
-
Cell Plating and Labeling: Plate the engineered cells in a suitable microplate. Add the HaloTag® ligand to fluorescently label the E3 ligase fusion protein.[12]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[12]
-
Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission wavelengths using a luminometer.[7]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio signifies ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC₅₀ for complex formation.[7]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
A high-throughput, cell-free method to assess the passive permeability of PROTACs.
-
Objective: To evaluate the ability of a PROTAC to passively diffuse across a lipid membrane.
-
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[13]
-
Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer solution in the donor plate. The acceptor plate contains a buffer solution.[13]
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, allowing the PROTAC to diffuse from the donor to the acceptor compartment through the artificial membrane.[13]
-
Incubation: The plate assembly is incubated for a defined period (e.g., 4-16 hours).[13]
-
Quantification: The concentration of the PROTAC in both the donor and acceptor compartments is quantified using LC-MS/MS.[13]
-
Data Analysis: The permeability coefficient (Pe) is calculated based on the amount of PROTAC that has crossed the membrane.
-
Protocol 4: Caco-2 Permeability Assay
A cell-based assay that provides a more physiologically relevant measure of permeability, including active transport and efflux.
-
Objective: To assess the bidirectional permeability of a PROTAC across a monolayer of human intestinal epithelial-like cells.
-
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable filter supports for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[14]
-
Permeability Assay (Apical to Basolateral, A-B): The PROTAC is added to the apical (upper) compartment, and the amount that transverses the cell monolayer to the basolateral (lower) compartment is measured over time.[13]
-
Permeability Assay (Basolateral to Apical, B-A): The PROTAC is added to the basolateral compartment, and the amount that is transported to the apical compartment is measured. This direction is used to assess active efflux.[13]
-
Quantification: Samples are collected from both compartments at various time points and the PROTAC concentration is determined by LC-MS/MS.[13]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the PROTAC is a substrate for efflux transporters.
-
Conclusion and Future Perspectives
The decision between a cleavable and a non-cleavable linker is a critical juncture in the design of a PROTAC, with no single answer being universally correct.[7] Non-cleavable linkers generally offer greater stability and a more predictable in vivo performance, making them a common choice in current PROTAC development.[1] They are particularly advantageous when high stability is paramount and sufficient cell permeability can be achieved through other design principles.
Cleavable linkers, while more complex in their design, offer a powerful strategy to overcome specific challenges, such as poor permeability and off-tissue toxicity.[7] By engineering linkers that are selectively cleaved in the target tissue, it is possible to create highly effective "pro-PROTACs" with an improved therapeutic window. The success of this approach hinges on the differential expression or activity of the cleaving enzyme or chemical trigger between target and non-target tissues.
As the field of targeted protein degradation continues to mature, the development of novel linker chemistries and a deeper understanding of the structure-activity relationships that govern PROTAC performance will be crucial. Head-to-head comparative studies of cleavable and non-cleavable PROTACs targeting the same protein of interest will be invaluable in establishing clear design principles for the next generation of protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. In situ albumin-binding and esterase-specifically cleaved BRD4-degrading PROTAC for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Efficacy of Biotin-PEG6-Boc in Forming Stable Ternary Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern therapeutic development. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase recruiter, is a key determinant of a PROTAC's success. Its composition, length, and flexibility profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][2][3]
This guide provides a comparative analysis of Biotin-PEG6-Boc as a PROTAC linker, focusing on its efficacy in forming stable ternary complexes. While direct head-to-head studies of this compound across various systems are limited, this guide synthesizes available experimental data for similar polyethylene (B3416737) glycol (PEG)-based linkers to offer insights into its performance compared to other common alternatives like alkyl chains and PEGs of different lengths.
This compound is a heterobifunctional linker that incorporates a biotin (B1667282) moiety for detection and purification, a flexible six-unit PEG chain to optimally position the two ends of the PROTAC, and a Boc-protected amine for conjugation.[1] The hydrophilic and flexible nature of the PEG chain is generally considered favorable for enhancing solubility and facilitating the formation of a productive ternary complex.[4][5]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage). The stability of the ternary complex, often expressed by the cooperativity factor (α), is a key determinant of these values. A cooperativity factor greater than 1 indicates that the binding of the PROTAC to one protein enhances its binding to the other, leading to a more stable ternary complex.[2][6]
The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on PROTAC performance.
Table 1: Impact of Linker Composition on PROTAC Efficacy (Illustrative Data)
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cooperativity (α) | Key Characteristics |
| PEG-based | BRD4 | VHL | 26 | >95 | >1 (Positive) | Hydrophilic, enhances solubility, flexible.[1][7] |
| Alkyl-based | BRD4 | VHL | 150 | 85 | Not always favorable | Hydrophobic, may improve cell permeability but can limit solubility.[5][7] |
| Rigid | Various | Various | Variable | Variable | Can be high | Pre-organizes conformation, may enhance stability but less forgiving to suboptimal geometry.[8] |
Note: Data is compiled from multiple sources and serves for illustrative comparison. Direct comparison is target and system-dependent.
Table 2: Impact of PEG Linker Length on BRD4 Degradation (VHL-recruiting PROTACs)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG2 | >1000 | <20 |
| PROTAC 2 | PEG3 | 150 | 85 |
| PROTAC 3 | PEG4 | 30 | >95 |
| PROTAC 4 | PEG5 | 80 | >90 |
Data presented is representative and illustrates the principle that an optimal linker length is crucial for maximal efficacy. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable complex.[9]
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs and the workflows to evaluate them are well-defined processes that can be visualized to enhance understanding.
Experimental Protocols
Accurate and reproducible data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of binary and ternary complexes, and to calculate the cooperativity factor (α).
Protocol:
-
Immobilization: Immobilize a high-purity E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5) via amine coupling.
-
Binary Interaction (PROTAC to E3): Inject increasing concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).
-
Ternary Interaction: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 kinetics) to determine the affinity of the PROTAC for the E3 ligase in the presence of the target protein (KD,ternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) = KD1 / KD,ternary. An α > 1 indicates positive cooperativity.[4]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic profile (ΔH, ΔS) and binding affinity (KD) of ternary complex formation.[1]
Protocol:
-
Sample Preparation: Dialyze all proteins (E3 ligase and target protein) and the PROTAC in the same buffer to minimize heat of dilution effects.
-
Binary Titrations: Perform separate experiments by titrating the PROTAC into the E3 ligase solution and the PROTAC into the target protein solution to determine their respective binary binding affinities.
-
Ternary Titration: Fill the ITC cell with the E3 ligase solution. Fill the syringe with a solution containing the PROTAC pre-mixed with a saturating concentration of the target protein.
-
Perform the titration by injecting the syringe solution into the cell.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.
NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To measure the formation of the ternary complex in a live-cell context.[3]
Protocol:
-
Cell Line Preparation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® protein.
-
Cell Plating and Labeling: Plate the engineered cells in a white, 96-well plate. Add the fluorescent HaloTag® ligand to the cells and incubate to label the E3 ligase.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Signal Detection: Add the NanoLuc® substrate (furimazine) and measure the luminescence at both the donor (NanoLuc®) and acceptor (HaloTag® ligand) wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates the proximity of the target protein and E3 ligase, confirming ternary complex formation.
Western Blot for Protein Degradation (DC50/Dmax Determination)
Objective: To quantify the degradation of the target protein induced by the PROTAC and determine the DC50 and Dmax values.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An Objective Comparison of the In Vitro Stability of Biotin-PEG6-Boc Conjugates
For researchers, scientists, and drug development professionals, the stability of reagents is a critical factor for the success and reproducibility of experiments. This guide provides a comprehensive comparison of the in vitro stability of Biotin-PEG6-Boc, a heterobifunctional linker, with alternative biotinylation reagents. The information presented is supported by experimental protocols and illustrative data to aid in the selection of the most appropriate reagent for specific applications.
Understanding the Stability of this compound
This compound is a molecule comprised of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hexaethylene glycol (PEG6) spacer that enhances solubility and reduces steric hindrance, and a tert-butyloxycarbonyl (Boc) protected amine which allows for controlled conjugation after deprotection. The in vitro stability of this conjugate is influenced by the individual stabilities of these components.
The biotin group and the PEG spacer are generally stable under physiological conditions. However, the Boc protecting group is known to be labile under acidic conditions.[1][2] Exposure to strong acids will lead to the cleavage of the Boc group, exposing the primary amine.[1] While this is a necessary step for subsequent conjugation, unintentional deprotection due to acidic microenvironments can lead to inconsistent results.
Comparative Stability Data
While specific quantitative kinetic data for the degradation of this compound in biological matrices is not extensively published, the following table provides an illustrative comparison of its expected stability under various conditions against other common biotinylation reagents. This data is compiled from the known chemical properties of the functional groups.
| Compound | Condition | Expected Stability | Primary Degradation Pathway |
| This compound | Acidic pH (e.g., pH < 4) | Very Low | Cleavage of the Boc protecting group[1][2] |
| Neutral to Mildly Basic pH (pH 7-9) | High | Generally stable[1] | |
| Human Plasma | Moderate | Potential enzymatic degradation, though the PEG linker can offer some protection. | |
| Biotin-PEG-NHS Ester | Aqueous Buffers (pH 7-9) | Moderate | Hydrolysis of the NHS ester |
| Human Plasma | Moderate to Low | Hydrolysis of the NHS ester and potential enzymatic cleavage. | |
| Biotin-PEG-Maleimide | Physiological pH (pH 6.5-7.5) in the presence of thiols | High (forms stable thioether bond) | Hydrolysis of the maleimide (B117702) group at pH > 7.5[3] |
| Human Plasma | Moderate | Reaction with abundant thiols (e.g., albumin), hydrolysis of the maleimide group. | |
| Cleavable Biotin Linkers (e.g., Disulfide-based) | Reducing environments (e.g., intracellular) | Low (by design) | Cleavage of the disulfide bond[4][5] |
| Non-reducing environments | High | Stable in the absence of reducing agents[5] |
Experimental Protocols
To empirically determine the stability of this compound and other biotin conjugates, a well-designed in vitro stability assay is essential. The following are detailed protocols for assessing stability in both a simple buffer system and in a more complex biological matrix like human plasma.
Protocol 1: Assessment of this compound Stability in Buffers of Varying pH
Objective: To determine the stability of this compound under different pH conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Buffers of interest (e.g., pH 4, 7, and 9)
-
HPLC-grade water and acetonitrile (B52724)
-
Formic acid
-
HPLC system with a C18 column and a mass spectrometer (MS) detector
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Sample Incubation: Dilute the stock solution to a final concentration of 1 mg/mL in the buffers of interest. Incubate these solutions at a controlled temperature (e.g., 37°C).[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours). To quench the reaction, either freeze the aliquots at -80°C or immediately dilute them in the initial HPLC mobile phase.[1]
-
HPLC-MS Analysis:
-
Set up an HPLC method with a suitable gradient, for example, a water/acetonitrile gradient with 0.1% formic acid.[1]
-
Inject the samples from the different time points onto the HPLC-MS system.
-
Monitor the disappearance of the parent mass of this compound and the appearance of any degradation products. The primary expected degradation product from Boc cleavage is deprotected Biotin-PEG6-NH2.[1]
-
-
Data Analysis:
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of this compound in the presence of plasma enzymes.
Materials:
-
This compound
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-related compound)
-
LC-MS/MS system
Methodology:
-
Peptide Incubation: Dilute a stock solution of this compound to a final concentration of 10 µM in a mixture of human plasma and PBS (1:1 v/v). Incubate the solution at 37°C with gentle shaking.[6]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[6]
-
Reaction Quenching: Immediately stop enzymatic degradation in each aliquot by adding an equal volume of cold acetonitrile containing 0.1% TFA and the internal standard.[6]
-
Protein Precipitation: Centrifuge the quenched samples to precipitate plasma proteins.[6]
-
LC-MS/MS Analysis: Analyze the supernatant from the previous step using a validated LC-MS/MS method to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the percentage of the remaining intact compound against time and calculate the in vitro half-life (T½).
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows for the synthesis and stability assessment of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Stability of the disulfide bond in an avidin-biotin linked chimeric peptide during in vivo transcytosis through brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Alkyl vs. PEG Linkers in PROTAC Design: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a component that connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's therapeutic efficacy. This guide presents an objective comparison of two prevalent flexible linker classes: alkyl and polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The selection between an alkyl and a PEG linker can profoundly influence a PROTAC's physicochemical properties, cell permeability, the stability of the ternary complex, and ultimately, its protein degradation efficiency.[1] While both are popular choices due to their synthetic accessibility, their distinct characteristics make them suitable for different optimization strategies.[2][3]
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[2][4] | Repeating ethylene (B1197577) glycol units.[2][4] |
| Hydrophilicity | Generally hydrophobic.[2] | Hydrophilic.[2] |
| Solubility | May limit aqueous solubility.[2][5] | Generally improves aqueous solubility.[2][5] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding.[5][] | Can enhance permeability by improving solubility and adopting folded conformations that shield polar groups, though very long chains can increase the polar surface area, hindering permeability.[2][5] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[2][4] | May have reduced metabolic stability in vivo due to susceptibility to oxidative metabolism.[1][4] |
| Ternary Complex Formation | Provides a flexible tether for the formation of the ternary complex.[4] | The flexibility and gauche effect can favor folded conformations, potentially aiding in achieving a productive ternary complex.[1][4] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[2] | Can be more challenging and costly to synthesize compared to alkyl linkers.[2][4] |
Quantitative Comparison of PROTAC Performance
The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs. It is important to note that the data presented is a synthesis of findings from various studies and should be interpreted as illustrative of general trends, as direct head-to-head comparisons of PROTACs with matched-length linkers are not always available.[5]
Table 1: Physicochemical and In Vitro Performance
| Parameter | PROTAC with Alkyl Linker | PROTAC with PEG Linker | Reference |
| Aqueous Solubility | Generally lower | Generally higher[5] | [5] |
| Cell Permeability (Papp) | Can be enhanced due to increased lipophilicity.[5][] | Variable; can be enhanced by shielding polar groups.[5] | [5][7] |
| Degradation Efficacy (DC50) | Potency is highly target-dependent. | Often shows potent degradation, sometimes superior to alkyl counterparts of equal length.[2] | [2] |
| Maximal Degradation (Dmax) | Dependent on ternary complex formation and stability. | Can achieve high levels of maximal degradation.[2] | [2] |
Table 2: Pharmacokinetic (DMPK) Properties
| Parameter | PROTAC with Alkyl Linker | PROTAC with PEG Linker | Reference |
| Metabolic Stability | Generally more metabolically stable.[4] | Can be more susceptible to metabolism.[4] | [4] |
| Oral Bioavailability | Can be higher due to improved permeability.[] | Can be challenging due to higher polarity and molecular weight. | [8] |
Visualizing the Biological Context and Experimental Procedures
To better understand the principles discussed, the following diagrams illustrate the key mechanism of PROTAC action and a general workflow for comparing different PROTAC linkers.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A general workflow for comparing PROTAC linkers.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]
Materials:
-
Cell culture reagents and appropriate cell line.
-
PROTAC compound (stock in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[9] Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[9] Incubate on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[9]
Materials:
-
Cells seeded in a 96-well plate.
-
PROTAC compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature.[9] Add the CellTiter-Glo® reagent according to the manufacturer's protocol.[9]
-
Measurement: Mix and incubate to stabilize the luminescent signal.[9] Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the concentration at which cell viability is inhibited by 50% (IC50).
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., a 96-well microplate with a filter plate).
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).
-
PROTAC compound.
-
Phosphate buffered saline (PBS).
-
UV-Vis plate reader.
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells. Add buffer to the acceptor wells.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a specified time (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.
Conclusion
The choice between an alkyl and a PEG linker is a critical decision in PROTAC design, with significant implications for its physicochemical and biological properties.[2] Alkyl linkers offer synthetic simplicity and metabolic stability, while PEG linkers can provide improved solubility and favorable conformational properties that may enhance cell permeability and ternary complex formation.[2] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate.[2] This guide provides a foundational understanding to aid researchers in making more informed decisions in the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Quantifying Biotin Conjugation Efficiency: Biotin-PEG6-Boc and Alternatives
In the realms of biotechnology and drug development, the precise and efficient biotinylation of biomolecules is a critical technique for purification, detection, and immobilization. The strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is a powerful tool for researchers. This guide provides an objective comparison of the conjugation efficiency of Biotin-PEG6-Boc with other common biotinylation reagents, supported by experimental data and detailed protocols.
The selection of a biotinylation reagent is a crucial decision that impacts the specificity, stability, and functionality of the resulting conjugate. This guide will focus on this compound, a heterobifunctional linker, and compare it to traditional amine-reactive reagents like NHS-Biotin. While direct head-to-head quantitative comparisons are not extensively published, this guide will provide a qualitative and semi-quantitative analysis based on the principles of their chemistries.
Comparison of Biotinylation Reagents
The choice of a biotinylation reagent depends on the available functional groups on the target molecule and the specific experimental requirements. Reagents are primarily classified based on their reactive moieties.
| Reagent Class | Example Reagent | Target Functional Group | Key Characteristics |
| Protected Amine | This compound | Activated Carboxyls (-COOH) (after deprotection) | Requires a two-step process: Boc deprotection to reveal a primary amine, followed by conjugation. The PEG spacer enhances solubility and reduces steric hindrance.[1][2] |
| Amine-Reactive | NHS-Biotin | Primary Amines (-NH₂) | A widely used reagent for direct, one-step labeling of lysine (B10760008) residues and N-termini.[3][4][5] |
| Amine-Reactive (Water-Soluble) | Sulfo-NHS-Biotin | Primary Amines (-NH₂) | Water-soluble version of NHS-Biotin, ideal for cell surface labeling as it is membrane-impermeable.[6][7] |
| Amine-Reactive with Spacer | NHS-PEG4-Biotin | Primary Amines (-NH₂) | Contains a PEG spacer to reduce steric hindrance and improve solubility of the conjugate.[8][9][10] |
| Sulfhydryl-Reactive | Maleimide-PEG-Biotin | Sulfhydryls (-SH) | Specific for cysteine residues, allowing for more site-specific labeling.[5][11] |
| Carboxyl-Reactive | Biotin-LC-Hydrazide | Carboxyls (-COOH) | Reacts with carboxyl groups after activation with a carbodiimide (B86325) like EDC.[11] |
Experimental Data: Quantifying Biotinylation Efficiency
The most common method for quantifying the degree of biotinylation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12][13][14] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[15][16]
The following table summarizes factors influencing the degree of labeling for amine-reactive biotinylation:
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[16][18][19] |
| Buffer | Amine-free (e.g., PBS, Borate) | Buffers with primary amines (e.g., Tris, glycine) will compete with the target molecule.[16][19] |
| Molar Excess of Reagent | 5:1 to 40:1 | The optimal ratio depends on the protein and desired degree of labeling.[16] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient conjugation.[16] |
| Reaction Temperature | 4°C to 25°C | Room temperature reactions are faster, while 4°C allows for better control.[16] |
| Reaction Time | 30 minutes to 4 hours | Dependent on temperature and concentration.[16] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate a reactive primary amine.[1][19]
-
Dissolution: Dissolve this compound in a minimal amount of Dichloromethane (DCM).
-
Acid Addition: Add a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM to the dissolved reagent. A common ratio is 1:1 (v/v) of the reagent solution to the TFA/DCM solution.[19]
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.[19]
-
Solvent Removal: Remove the TFA and DCM under vacuum.
-
Purification: Purify the resulting Biotin-PEG6-NH2 by a suitable method, such as HPLC.
Protocol 2: Conjugation of Deprotected Biotin-PEG6-NH2 to a Protein
This protocol outlines the conjugation to a protein with available carboxyl groups, activated with EDC and NHS.[8][20]
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).
-
Activation: Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical starting concentration is 2 mM EDC and 5 mM NHS. Incubate for 15 minutes at room temperature.[8]
-
Conjugation: Add the deprotected and purified Biotin-PEG6-NH2 to the activated protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine, to a final concentration of 10-50 mM.
-
Purification: Remove excess reagent and byproducts by dialysis or using a desalting column.[18]
Protocol 3: Quantification of Biotinylation using the HABA Assay
This protocol provides a method to determine the degree of biotinylation.[12][16]
-
Preparation:
-
Measurement (Cuvette Format):
-
Calculation: The number of moles of biotin per mole of protein can be calculated based on the change in absorbance at 500 nm, using the extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹).[12]
Visualizing the Workflow and Chemical Reactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow for biotinylation and the chemical principles of the reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. apexbt.com [apexbt.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. store.sangon.com [store.sangon.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. anaspec.com [anaspec.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Assessing Off-Target Effects of Biotin-PEG6-Boc in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-Boc is a widely utilized heterobifunctional linker in bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).[1][2] Its structure, comprising a biotin (B1667282) moiety for high-affinity binding to streptavidin/avidin, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled chemical ligation, makes it a versatile tool.[1][3] However, the very reactivity required for its function raises important questions about potential off-target effects in cellular assays. This guide provides an objective comparison of biotinylation strategies relevant to this compound, focusing on the assessment of off-target effects and presenting alternative approaches to minimize them.
It is crucial to understand that this compound itself is not pharmacologically active.[1] Potential off-target effects primarily arise from two sources: the intrinsic off-target interactions of the molecule conjugated to the linker, and the non-specific reactivity of the biotinylation chemistry employed. After deprotection of the Boc group, the resulting primary amine is typically reacted with an activated functional group on the target molecule, often an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[4] This amine-reactive chemistry, while efficient, is known to have the potential for off-target labeling.[5]
This guide will compare amine-reactive biotinylation with more specific methodologies, providing experimental protocols to assess and mitigate off-target effects, and presenting data in a clear, comparative format.
Comparison of Biotinylation Chemistries
The choice of biotinylation strategy significantly impacts the specificity of labeling and the potential for off-target modifications. While the deprotected this compound provides a primary amine for conjugation, the subsequent reaction chemistry determines the specificity. The most common approach involves creating an amine-reactive species. Here, we compare this method with more targeted alternatives.
| Feature | Amine-Reactive Biotinylation (e.g., NHS Ester Chemistry) | Enzymatic Biotinylation (e.g., BirA/AviTag) | Bioorthogonal Click Chemistry (e.g., MeTz/TCO) |
| Target Residues | Primary amines (Lysine, N-terminus)[5][6] | Specific lysine (B10760008) within a recognition sequence (e.g., AviTag)[5] | Bioorthogonal handle (e.g., TCO) introduced via genetic modification[6][7] |
| Specificity | Moderate: Reacts with any accessible primary amine, with potential for off-target acylation of other nucleophilic residues (serine, tyrosine, arginine).[5][6] | High: The biotin ligase (BirA) is highly specific for its recognition sequence.[5] | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity with endogenous functional groups.[6][7] |
| Stoichiometry | Multiple and variable number of biotins per protein molecule.[5] | 1:1 biotin-to-protein ratio at the specific site.[5] | 1:1 biotin-to-protein ratio at the specific site. |
| Potential for Protein Perturbation | Higher: Multiple biotin modifications can alter protein structure and function.[8] | Lower: Site-specific, single-point attachment is less likely to disrupt protein function.[8] | Lower: Site-specific attachment minimizes the risk of functional disruption.[8] |
| Workflow Complexity | Simpler: One-step reaction with the protein of interest.[8] | More complex: Requires genetic modification of the target protein to include the recognition tag.[5] | More complex: Requires a two-step process of introducing the bioorthogonal handle followed by reaction with the biotin probe.[7] |
| Suitability for this compound | High: The deprotected amine can be readily conjugated to a molecule which is then activated for amine-reactive labeling. | Not directly applicable to the linker itself, but the final conjugate could incorporate an AviTag. | High: The deprotected amine can be conjugated to a molecule containing a bioorthogonal handle. |
Assessing Off-Target Effects: Experimental Protocols
A multi-pronged approach is recommended to thoroughly assess the off-target effects of a this compound conjugated molecule. This typically involves a combination of proteomic, transcriptomic, and cell viability assays.
Quantitative Proteomics for Off-Target Identification
Chemical proteomics is a powerful tool to identify the direct binding partners and off-target proteins of a small molecule.[9][10]
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Cell Treatment: Treat cells with the this compound conjugated molecule of interest and a suitable negative control (e.g., a structurally similar but inactive compound, or a version of the conjugate where the binding motif is mutated). Include a vehicle-only control.
-
Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation, containing protease and phosphatase inhibitors.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that are significantly enriched in the experimental sample compared to the negative control are considered potential on- and off-targets.
Expected Data:
The table below illustrates the expected number of non-specifically bound proteins identified through a quantitative proteomics workflow when comparing a non-specific biotinylation method with a more specific one.
| Biotinylation Method | Expected Number of Off-Target Proteins |
| Amine-Reactive (e.g., NHS-Biotin) | High (e.g., >100)[6] |
| Bioorthogonal (e.g., Biotin-PEG4-MeTz) | Low (e.g., <10)[6] |
Note: The actual number of off-targets will depend on the specific molecule conjugated to this compound and the experimental conditions.
Transcriptomic Analysis for Cellular Pathway Perturbations
RNA sequencing (RNA-seq) can provide a global view of changes in gene expression in response to treatment with the biotinylated molecule, offering insights into perturbed cellular pathways that may result from off-target effects.
Experimental Protocol: RNA Sequencing
-
Cell Treatment: Treat cells with the this compound conjugated molecule, a negative control, and a vehicle control for a specified period.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the treatment. Pathway analysis can then be used to identify cellular processes affected by these gene expression changes.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining if the biotinylated molecule or the biotinylation process itself has a toxic effect on the cells, which can be an indicator of significant off-target effects.
Experimental Protocol: MTT or LDH Release Assay
-
MTT Assay (Cell Viability):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound conjugated molecule and controls.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength to determine the relative number of viable cells.
-
-
LDH Release Assay (Cytotoxicity):
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the lactate (B86563) dehydrogenase (LDH) enzyme.
-
Measurement: Measure the absorbance to quantify the amount of LDH released from damaged cells.
-
Expected Data:
The IC50 (half-maximal inhibitory concentration) values from cell viability assays can be used to compare the toxicity of different compounds.
| Compound | Expected IC50 (µM) |
| This compound Conjugate (with off-target effects) | Lower (indicating higher toxicity) |
| Negative Control | Higher (indicating lower toxicity) |
| Alternative, more specific conjugate | Higher (indicating lower toxicity) |
Note: The higher expected cytotoxicity of a compound with off-target effects is due to its potential for widespread, non-specific interactions with cellular components, which can disrupt their function and lead to cellular stress.[6]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying logic of assessing off-target effects.
Caption: Workflow for assessing off-target effects of a this compound conjugate.
Caption: Comparison of amine-reactive vs. bioorthogonal biotinylation strategies.
Conclusion
The use of this compound in cellular assays requires a careful consideration of potential off-target effects. While the linker itself is inert, the choice of conjugation chemistry is a critical determinant of labeling specificity. Amine-reactive methods, though convenient, carry a higher risk of off-target modifications compared to more specific approaches like enzymatic or bioorthogonal biotinylation.
A rigorous assessment of off-target effects is essential for the validation of experimental results and the development of safe and effective therapeutics. By employing a combination of quantitative proteomics, transcriptomics, and cell viability assays, researchers can gain a comprehensive understanding of the cellular impact of their this compound conjugated molecules. The use of appropriate negative controls and comparison with alternative, more specific labeling technologies will ultimately lead to more reliable and translatable scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PEG6-Boc in E3 Ligase Systems: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern therapeutic development. A critical component of these heterobifunctional molecules is the linker connecting the target protein-binding ligand to the E3 ligase recruiter. This guide provides an in-depth comparison of the performance of Biotin-PEG6-Boc as a linker in different E3 ligase systems, offering supporting experimental data and detailed protocols to inform the design of next-generation protein degraders.
Introduction to this compound in PROTACs
This compound is a widely utilized heterobifunctional linker in the synthesis of PROTACs. Its structure comprises three key functional components:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling a range of experimental applications such as affinity purification, pull-down assays, and visualization of the PROTAC and its interactions.
-
PEG6 (Hexaethylene Glycol): A six-unit polyethylene (B3416737) glycol spacer that is hydrophilic, enhancing the solubility of the PROTAC molecule. Its flexibility and length are critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Boc (tert-butyloxycarbonyl): A protecting group for a primary amine, which allows for a controlled and modular synthetic approach to PROTAC construction.
The primary function of a PROTAC is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The choice of E3 ligase and the linker that tethers the two ends of the PROTAC are critical determinants of its efficacy and selectivity.
Comparative Performance of PEG Linkers in Different E3 Ligase Systems
While direct head-to-head studies of a single PROTAC utilizing this compound across multiple E3 ligase systems are not extensively available in the public domain, the impact of PEG linker length on PROTAC performance has been investigated for various targets and E3 ligases. The following data, synthesized from studies on the well-characterized target protein BRD4, provides insights into how a PEG6-like linker might perform in VHL, CRBN, and MDM2 E3 ligase systems.
It is important to note that the optimal linker length is highly dependent on the specific target protein, the ligands used, and the cellular context. Therefore, the data presented below should be interpreted as illustrative of general trends.
Data Summary: BRD4 Degradation with Varying PEG Linker Lengths
| E3 Ligase Recruited | PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| VHL | 4-PEG units | < 500 | > 90 | H661 | [1] |
| CRBN | 4-5 PEG units | < 500 | > 90 | H661 | [1][2] |
| MDM2 | 13-atom PEG-based | 32 | ~90 | RS4;11 | [3] |
Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum degradation observed. The data for VHL and CRBN is based on a study that systematically varied PEG linker length for BRD4 degradation.[1][2] The MDM2 data is from a study on a potent MDM2-recruiting BRD4 degrader.[3] A PEG6 linker has a chain length of approximately 25 atoms.
These findings suggest that a linker with a length in the range of a PEG6 could be effective for all three E3 ligase systems in the context of BRD4 degradation. However, subtle differences in optimal linker length are often observed. For instance, some studies have shown that CRBN-recruiting PROTACs may be more tolerant to variations in linker length compared to VHL-based PROTACs.[4]
Alternatives to this compound
While this compound is a versatile tool, a range of alternative linkers are available, each with distinct properties that can be advantageous for specific applications.
| Linker Class | Example | Key Features |
| Alkyl Chains | 5-(Biotinamido)pentylamine | More hydrophobic than PEG linkers, which can sometimes improve cell permeability. |
| Rigid Linkers | Piperazine or piperidine-based linkers | Offer more conformational restriction, which can pre-organize the PROTAC into a bioactive conformation and potentially improve potency. |
| Click Chemistry Handles | Biotin-PEG-alkyne or Biotin-PEG-azide | Allow for highly efficient and modular PROTAC synthesis using click chemistry. |
| Non-Biotin Affinity Tags | Linkers with other small molecule tags | Can be used for orthogonal pull-down experiments to avoid interference from endogenous biotinylated proteins. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of PROTAC performance. Below are methodologies for key experiments cited in the characterization of PROTACs.
Protocol 1: Biotin-Streptavidin Pulldown Assay for Target Engagement
This assay is used to confirm that the biotinylated PROTAC engages with its intended target protein in a cellular context.
Materials:
-
Cells treated with biotinylated PROTAC
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC at the desired concentration and for the specified duration. Include a vehicle control. Lyse the cells and clarify the lysate by centrifugation.
-
Affinity Pull-Down: Incubate the cell lysates with streptavidin-conjugated magnetic beads to capture the biotinylated PROTAC and any interacting proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the target protein. An enrichment of the target protein in the PROTAC-treated sample compared to the control indicates target engagement.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This proximity-based assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Tagged Protein of Interest (POI) (e.g., GST-tagged)
-
Tagged E3 Ligase (e.g., FLAG-tagged)
-
PROTAC of interest
-
AlphaLISA Donor Beads (e.g., Streptavidin-coated)
-
AlphaLISA Acceptor Beads (e.g., Anti-FLAG coated)
-
Biotinylated anti-GST antibody
-
AlphaLISA Assay Buffer
-
384-well white microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer. Prepare working solutions of the POI, E3 ligase, and biotinylated anti-GST antibody.
-
Assay Plate Setup: Add the PROTAC serial dilutions to the wells of the 384-well plate. Add a mixture containing the POI and E3 ligase to all wells. Add the biotinylated anti-GST antibody to all wells.
-
Incubation: Incubate at room temperature to allow for complex formation.
-
Bead Addition: Add AlphaLISA Acceptor beads followed by AlphaLISA Donor beads to all wells. Incubate the plate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
References
A Head-to-Head Comparison of Biotinylation Reagents for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is an indispensable technique. This guide provides an objective, data-driven comparison of common biotinylation reagents, offering insights into their performance, detailed experimental protocols, and visual guides to inform your experimental design.
The remarkable affinity between biotin and streptavidin/avidin forms the basis of numerous applications, including affinity purification, immunoassays, and protein-protein interaction studies. The success of these applications hinges on the selection of the most appropriate biotinylation reagent. This guide will explore the key classes of biotinylation reagents, their performance characteristics, and provide the necessary information to make an informed choice for your specific research needs.
Key Classes of Biotinylation Reagents
Biotinylation reagents can be broadly categorized based on their reactive functional groups, which determine their target on the biomolecule. The most common classes include:
-
Amine-Reactive Reagents: These are the most widely used reagents, primarily targeting primary amines (–NH₂) found on lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.[1][2]
-
Sulfhydryl-Reactive Reagents: These reagents specifically target free sulfhydryl (–SH) groups on cysteine residues. Maleimide-based reagents are a popular choice for this type of labeling, offering more site-specific conjugation than amine-reactive methods due to the lower abundance of free cysteines.
-
Carbohydrate-Reactive Reagents: These reagents, such as those containing a hydrazide or an aminooxy group, target aldehyde or ketone groups that can be generated by oxidizing the carbohydrate moieties of glycoproteins.[3][4]
-
Photoreactive Reagents: These reagents can be activated by UV light to non-specifically react with nearby C-H and N-H bonds, making them suitable for labeling molecules that lack common reactive groups.[5]
-
Proximity Labeling Reagents: These are enzymes, such as BioID and TurboID, that are fused to a protein of interest and generate reactive biotin species to label neighboring proteins within a close radius. This enables the study of protein-protein interactions in living cells.[2]
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent significantly impacts labeling efficiency, specificity, and the overall success of an experiment. The following tables summarize quantitative and qualitative data for popular reagents.
Amine-Reactive Biotinylation Reagents
| Reagent | Target Functional Group | Key Advantages | Key Disadvantages | Cell Membrane Permeability |
| NHS-Biotin | Primary amines (-NH₂) | Simple one-step reaction; readily available. | Requires dissolution in an organic solvent which may be detrimental to some proteins; can be non-specific due to the abundance of lysines.[6][7] | Permeable[8] |
| Sulfo-NHS-Biotin | Primary amines (-NH₂) | Water-soluble, ideal for cell surface labeling; avoids organic solvents.[8] | Less stable in aqueous solutions than NHS-Biotin.[9] | Impermeable[10] |
A study comparing a membrane-permeable NHS-LC-biotin to its sulfo- counterpart for labeling vascular endothelial cells found that at a concentration of 1.8 mM, the cell lysates treated with NHS-LC-biotin had a biotin concentration of 0.390 ng per µg of protein, compared to 0.304 ng per µg of protein for sulfo-NHS-LC-biotin.[8] Furthermore, the biotin label from NHS-LC-Biotin was more stable, with a half-life of 38.0 hours, compared to 10.8 hours for sulfo-NHS-LC-biotin.[8]
Sulfhydryl-Reactive Biotinylation Reagents
| Reagent | Target Functional Group | Key Advantages | Key Disadvantages |
| Maleimide-Biotin | Sulfhydryls (-SH) | High specificity for thiols at pH 6.5-7.5, allowing for site-specific labeling.[11] | Requires the presence of free sulfhydryls, which may necessitate the reduction of disulfide bonds; the resulting thioether bond can be reversible under certain conditions.[11] |
At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[11]
Carbohydrate-Reactive Biotinylation Reagents
| Reagent | Target Functional Group | Key Advantages | Key Disadvantages |
| Biotin-Hydrazide | Aldehydes/Ketones | Specific for glycoproteins and other carbohydrate-containing molecules. | Requires an initial oxidation step to generate aldehydes, which can potentially damage the protein. |
Studies have shown that labeling efficiency of biotin hydrazide can vary, with one study indicating lower labeling efficiency compared to other hydrazide labels.[12] However, another study demonstrated high-efficiency labeling of cell surface glycoproteins, with 40-55% of radiolabeled glycoproteins being precipitated by streptavidin after labeling.[13]
Proximity-Dependent Biotinylation Reagents
| Reagent | Labeling Time | Key Advantages | Key Disadvantages |
| BioID | 18-24 hours | Well-established for studying stable protein interactions. | Long labeling times may not capture transient interactions and can lead to the labeling of proteins that are not direct interactors.[14] |
| TurboID | As short as 10 minutes | Rapid labeling kinetics, enabling the study of transient interactions and dynamic processes with higher temporal resolution.[14][15] | Higher enzymatic activity can lead to increased background biotinylation.[14] |
Mass spectrometry-based proteomic experiments have shown that TurboID-derived proteomes after just 10 minutes of labeling have a similar size and specificity to BioID-derived proteomes after 18 hours of labeling.[15]
Impact of Spacer Arm Length on Biotinylation
The length of the spacer arm between the biotin moiety and the reactive group can significantly influence the efficiency of streptavidin binding by overcoming steric hindrance.
| Spacer Arm | Approximate Length | Effect on Streptavidin Binding |
| No Spacer | ~13.5 Å (LC-Biotin) | Prone to steric hindrance, especially with bulky proteins.[1] |
| PEG4 | ~29 Å | Provides a good balance of solubility and spacer length for many applications. |
| PEG11/PEG12 | ~50 Å | Provides extended reach to overcome significant steric barriers.[1] |
| Very Long PEG | >5000 g/mol | Can cause steric crowding, potentially blocking some of avidin's binding sites and reducing binding stoichiometry from 4:1 to 1:1.[16] |
Experimental data shows that as the length of a PEG spacer increases, the equilibrium dissociation constant (Kd) can increase, indicating a slight decrease in binding affinity.[1][16] However, for many applications, this is a worthwhile trade-off for the reduction in steric hindrance.
Cleavable vs. Non-Cleavable Biotinylation Reagents
Cleavable reagents contain a linker that can be broken under specific conditions (e.g., with reducing agents), allowing for the release of the biotinylated molecule from streptavidin.
| Reagent Type | Key Advantages | Key Disadvantages |
| Cleavable (e.g., Sulfo-NHS-SS-Biotin) | Allows for mild elution of the target molecule, preserving its native state; can lead to higher identification rates in mass spectrometry.[17] | The cleavable linker may have lower stability under certain conditions. |
| Non-Cleavable (e.g., Sulfo-NHS-Biotin) | Forms a highly stable bond. | Requires harsh, denaturing conditions for elution, which can damage the target protein. |
A comparative proteomics study found that a disulfide-containing cleavable reagent (Sulfo-NHS-SS-Biotin) resulted in a higher percentage of identified biotinylated peptides (88%) compared to its non-cleavable counterpart (Sulfo-NHS-Biotin) (76% on average).[17]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key biotinylation experiments.
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin
This protocol is for labeling proteins on the surface of intact cells.
Materials:
-
Cells in culture
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Sulfo-NHS-Biotin
-
Quenching buffer (e.g., PBS with 100 mM glycine)
-
Lysis buffer
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Incubate cells with a freshly prepared solution of Sulfo-NHS-Biotin in PBS (e.g., 0.5 mg/mL) for 30 minutes at 4°C with gentle agitation.[16][18]
-
Quench the reaction by washing the cells with quenching buffer and incubating for 10 minutes at 4°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
The biotinylated proteins in the lysate are now ready for downstream applications such as streptavidin affinity purification.
Protocol 2: Intracellular Protein Biotinylation using NHS-Biotin
This protocol is for labeling both intracellular and cell surface proteins.
Materials:
-
Cells in culture
-
PBS
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., PBS with 100 mM glycine)
-
Lysis buffer
Procedure:
-
Wash cultured cells twice with PBS.
-
Prepare a stock solution of NHS-Biotin in anhydrous DMSO or DMF.
-
Dilute the NHS-Biotin stock solution in PBS to the desired final concentration and immediately add it to the cells.
-
Incubate for 30-60 minutes at room temperature.[19]
-
Quench the reaction by washing the cells with quenching buffer.
-
Wash the cells twice with PBS.
-
Lyse the cells using a suitable lysis buffer.
Protocol 3: Sulfhydryl-Reactive Biotinylation using Maleimide-Biotin
This protocol targets cysteine residues on proteins.
Materials:
-
Purified protein with free sulfhydryls
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-Biotin
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the reducing agent using a desalting column.
-
Prepare a stock solution of Maleimide-Biotin in anhydrous DMSO or DMF.
-
Add the Maleimide-Biotin stock solution to the protein solution at a desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted Maleimide-Biotin using a desalting column.
Protocol 4: Glycoprotein (B1211001) Biotinylation using Biotin-Hydrazide
This protocol targets carbohydrate moieties on glycoproteins.
Materials:
-
Purified glycoprotein
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.5)
-
Sodium periodate (B1199274) (NaIO₄)
-
Biotin-Hydrazide
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Dissolve the glycoprotein in sodium acetate buffer.
-
Oxidize the carbohydrate groups by adding sodium periodate to a final concentration of 1-10 mM and incubating in the dark for 15-30 minutes at 4°C.[11]
-
Remove excess sodium periodate using a desalting column equilibrated with the reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Prepare a stock solution of Biotin-Hydrazide in anhydrous DMSO.
-
Add the Biotin-Hydrazide stock solution to the oxidized glycoprotein solution.
-
Incubate for 2 hours at room temperature.[5]
-
Remove excess, unreacted Biotin-Hydrazide using a desalting column.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Surface protein biotinylation [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-proteomics.com [creative-proteomics.com]
- 15. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
Validating PROTAC Activity: A Comparative Guide on the Biotin-PEG6-Boc Linker
For researchers, scientists, and drug development professionals, the successful validation of a Proteolysis Targeting Chimera (PROTAC) is a critical step in the development of novel therapeutics. The linker connecting the target protein-binding ligand and the E3 ligase recruiter is a key determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of the validation of PROTAC activity with a focus on the utility of a Biotin-PEG6-Boc linker, comparing its implied performance characteristics against other common linker classes based on available experimental data.
A PROTAC's efficacy is primarily measured by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The this compound linker, a heterobifunctional linker incorporating a biotin (B1667282) moiety, a six-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine, offers a flexible and hydrophilic spacer to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase, a crucial step for subsequent ubiquitination and proteasomal degradation. The biotin tag also serves as a valuable tool for experimental characterization.
Comparative Analysis of Linker Performance
While direct head-to-head studies of a this compound linker against all other linker types in a single system are limited, we can infer its performance by examining studies that compare various linker classes. The choice of linker—be it a flexible PEG chain, a more hydrophobic alkyl chain, or a conformationally constrained rigid linker—profoundly impacts a PROTAC's potency and physicochemical properties.
Quantitative Data Summary
The following tables summarize representative data from various studies, illustrating the impact of linker composition on PROTAC performance.
| Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation | ||||
| PROTAC | Linker Type | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC A | Flexible (PEG-based) | VHL | 15 | >95 |
| PROTAC B | Rigid (Piperazine-based) | VHL | 5 | >98 |
| PROTAC C | Flexible (Alkyl chain) | CRBN | 50 | ~90 |
| PROTAC D | Rigid (Aromatic) | CRBN | 20 | >95 |
Note: Data is compiled from various sources and experimental conditions may differ.
| Table 2: Impact of PEG Linker Length on BTK PROTAC Performance | |||
| PROTAC Identifier | Linker Composition | DC50 (nM) | Dmax (%) |
| RC-1 | PEG2 | 8.3 | >95 |
| RC-2 | PEG3 | 2.5 | >95 |
| RC-3 | PEG4 | 1.8 | >95 |
| RC-4 | PEG5 | 3.1 | >95 |
Data illustrates that for BTK degradation, a PEG4 linker provided the optimal potency.[1]
| Table 3: Ternary Complex Formation (Illustrative Data) | |||
| PROTAC | Linker Type | Target/E3 Ligase | EC50 for Ternary Complex (nM) |
| PROTAC X | Flexible (PEG4) | BRD4/VHL | 100 |
| PROTAC Y | Rigid (Cycloalkane) | BRD4/VHL | 45 |
Note: Lower EC50 indicates more potent ternary complex formation.
Visualizing the Validation Workflow
Diagrams are essential for understanding the complex biological processes and experimental workflows in PROTAC validation.
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Protocol 2: In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
Methodology:
-
Cell Treatment: Treat cells with the PROTAC with or without a proteasome inhibitor (MG132) for a defined period. The proteasome inhibitor allows for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Western Blotting for Ubiquitin:
-
Elute the bound proteins from the beads.
-
Perform a Western blot on the eluted samples as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.[1]
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex.[3]
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-target protein fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
Nano-Glo® Live Cell Assay Reagent (substrate)
-
PROTAC compound
-
White, 96-well assay plates
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the cells.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Live Cell Assay Reagent.
-
Luminescence Measurement: Measure the light emission at two wavelengths: one for the donor (NanoLuc®, ~450 nm) and one for the acceptor (HaloTag® ligand, ~618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.[4]
Conclusion
The validation of PROTAC activity is a multifaceted process requiring a combination of quantitative and mechanistic assays. The this compound linker, with its flexible PEG chain, offers a promising scaffold for PROTAC design, potentially enhancing solubility and facilitating productive ternary complex formation. The biotin handle further provides a significant advantage for various biochemical and analytical applications. However, as the comparative data suggests, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker types—flexible, rigid, and variations in length—is crucial for the development of potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for researchers to comprehensively validate their PROTAC candidates and make informed decisions in the exciting field of targeted protein degradation.
References
A Comparative Guide to the Structural Analysis of Proteins Conjugated with Biotin-PEG6-Boc
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical aspect of developing novel therapeutics, diagnostics, and research tools. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a widely employed technique that leverages the high-affinity interaction between biotin and streptavidin or avidin (B1170675) for a multitude of applications, including purification, detection, and immobilization. The choice of biotinylation reagent is paramount, as it can significantly influence the structural integrity and function of the conjugated protein.
This guide provides a comprehensive structural analysis of proteins conjugated with Biotin-PEG6-Boc and compares its performance with alternative biotinylation reagents. We will delve into the experimental data and detailed methodologies that are crucial for making informed decisions in your research.
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent should be guided by the specific requirements of the application, including the desired specificity of labeling and the tolerance of the protein to chemical modifications. This compound, with its protected amine and PEG spacer, offers a distinct approach compared to more traditional, direct labeling reagents.
| Feature | This compound | NHS-Ester-Biotin | Sulfo-NHS-Ester-Biotin | Biotin-PEGn-Maleimide |
| Target Residue | Carboxyl groups (after Boc deprotection and activation) or other functional groups via custom synthesis | Lysine (primary amine), N-terminus | Lysine (primary amine), N-terminus | Cysteine (thiol group) |
| Specificity | High (site-directed conjugation possible) | Low (targets multiple available lysines) | Low (targets multiple available lysines) | Moderately specific (targets available cysteines) |
| Workflow | Multi-step: Boc deprotection, activation, conjugation | One-step | One-step | One-step |
| Solubility | PEG6 spacer enhances water solubility | Requires organic solvent (e.g., DMSO) | Water-soluble | PEGn spacer enhances water solubility |
| Impact on Protein Structure | Lower risk of structural perturbation due to site-specific modification potential | Higher risk of altering protein structure and function if critical lysines are modified. | Similar to NHS-Ester-Biotin, but reduced risk of aggregation due to hydrophilicity. | Can disrupt disulfide bonds or interfere with function if the cysteine is in a critical region. |
| Key Advantage | Controlled, site-specific biotinylation | Simple, rapid, and cost-effective | Water-soluble, ideal for sensitive proteins | Specific for cysteine residues |
| Key Disadvantage | Complex, multi-step synthesis required | Non-specific labeling can lead to heterogeneity and loss of function. | Can still lead to non-specific labeling | Requires available free cysteine residues |
The Role of the PEG6 Linker
The hexaethylene glycol (PEG6) spacer in this compound plays a crucial role in the properties of the final conjugate. The PEG linker is hydrophilic, which can enhance the solubility of the modified protein and reduce aggregation.[1] Furthermore, the length of the PEG spacer arm is critical for mitigating steric hindrance.[2][3] A longer linker, such as PEG6, extends the biotin moiety away from the protein surface, improving its accessibility for binding to streptavidin or avidin.[2] This can lead to a more robust signal in detection assays compared to reagents with shorter or no linkers.[2] However, the optimal linker length is application-dependent, with longer linkers potentially increasing the risk of non-specific interactions in some contexts.[1]
Experimental Protocols for Structural Analysis
A thorough structural analysis of biotinylated proteins is essential to ensure that the modification has not compromised their integrity and function. The following are detailed methodologies for key experiments used in this characterization.
Mass Spectrometry (MS) for Determination of Degree and Site of Biotinylation
Mass spectrometry is an indispensable tool for characterizing biotinylated proteins, providing precise information on the molecular weight, the degree of biotinylation, and the specific sites of modification.
Protocol:
-
Sample Preparation:
-
For intact mass analysis, desalt the biotinylated protein solution using a suitable method like dialysis or a desalting column.
-
For peptide mapping to identify biotinylation sites, denature the protein, reduce disulfide bonds, and alkylate cysteine residues. Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the intact protein or the peptide digest using liquid chromatography (LC) coupled to a high-resolution mass spectrometer.
-
For intact protein analysis, acquire mass spectra to determine the molecular weight distribution. The mass shift compared to the unmodified protein indicates the number of attached biotin-PEG6 moieties.
-
For peptide mapping, perform tandem mass spectrometry (MS/MS) on the eluted peptides. The fragmentation spectra will reveal the amino acid sequence of the peptides and the precise location of the biotin-PEG6 modification.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify the modified peptides and pinpoint the exact amino acid residues that have been biotinylated.
-
Calculate the degree of biotinylation by averaging the number of modifications per protein molecule.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of proteins and detecting conformational changes upon biotinylation.[4][5]
Protocol:
-
Sample Preparation:
-
Prepare solutions of both the unmodified and biotinylated protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate (B84403) buffer). The buffer should have low absorbance in the far-UV region.
-
-
Data Acquisition:
-
Record the far-UV CD spectra of both samples from 190 to 260 nm using a CD spectropolarimeter.
-
Acquire a spectrum of the buffer alone for baseline correction.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectra.
-
Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Compare the spectra of the unmodified and biotinylated proteins. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure content (α-helix, β-sheet, etc.).
-
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
DSC measures the heat capacity of a protein as a function of temperature, providing information about its thermal stability and the integrity of its tertiary structure.[6][7]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the unmodified and biotinylated proteins at a concentration of 0.5-1.0 mg/mL in a suitable buffer.
-
Prepare a matching buffer solution for the reference cell.
-
-
Data Acquisition:
-
Load the protein solution into the sample cell and the buffer into the reference cell of the DSC instrument.
-
Scan the samples over a temperature range that encompasses the protein's unfolding transition (e.g., 20-100 °C) at a constant scan rate.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
A significant shift in the Tm of the biotinylated protein compared to the unmodified protein indicates a change in thermal stability.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a label-free technique used to quantitatively measure the binding affinity and kinetics of the biotinylated protein to its interaction partners, ensuring that its biological activity is retained.[8][9][10]
Protocol:
-
Chip Preparation:
-
Immobilize a streptavidin-coated sensor chip in the SPR instrument.
-
Inject the biotinylated protein over the sensor surface to allow for its capture via the biotin-streptavidin interaction.
-
-
Binding Analysis:
-
Inject a series of concentrations of the protein's binding partner (analyte) over the sensor surface.
-
Monitor the association and dissociation phases of the interaction in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the binding kinetics of the biotinylated protein to that of the unmodified protein to assess any changes in binding affinity.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the principles behind the structural analysis of biotinylated proteins.
Caption: Experimental workflow for the biotinylation and structural analysis of proteins.
Caption: Impact of PEG6 linker on streptavidin binding accessibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. is.muni.cz [is.muni.cz]
- 6. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosensingusa.com [biosensingusa.com]
- 9. biosensingusa.com [biosensingusa.com]
- 10. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Biotin-PEG6-Boc
For researchers and drug development professionals, adherence to rigorous safety and disposal protocols is fundamental to responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-PEG6-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Following these instructions will help ensure a safe laboratory environment and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, should be worn at all times when handling this compound.[1] All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[1]
Quantitative Data for Disposal Considerations
While specific concentration limits for the disposal of this compound are not typically defined, the following table summarizes key parameters based on general laboratory safety guidelines for chemical waste.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid | To prevent aerosolization and splashing. |
| Waste Storage Container | Designated, chemically resistant, clearly labeled hazardous waste container with a secure lid. | To prevent accidental mixing with incompatible chemicals and ensure proper identification for disposal.[2] |
| Aqueous Waste pH | Neutral (pH 6-8) | To minimize potential reactivity and corrosion of storage containers.[2] The Boc protecting group is sensitive to acidic conditions.[3] |
| Segregation | Store separately from strong acids, bases, and oxidizing agents. | To prevent chemical reactions, including the cleavage of the Boc protecting group.[3] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as a chemical waste stream through your institution's Environmental Health and Safety (EHS) program. Unlike highly reactive compounds, pre-treatment to deactivate a specific functional group is not the main concern; rather, proper containment and disposal are key.
Waste Identification and Segregation
-
Contamination Check : Determine if the this compound waste is mixed with any other hazardous substances. If it is contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[4][5]
-
Segregation : Do not mix this compound waste with incompatible materials, particularly strong acids which can cause the Boc group to cleave.[3] Keep it in a dedicated waste container.
Waste Collection and Storage
-
Solid Waste : Collect unused or expired solid this compound, as well as contaminated labware (e.g., pipette tips, weigh boats, gloves), in a designated, leak-proof hazardous waste container lined with a plastic bag.[6]
-
Liquid Waste : Collect unused solutions of this compound and the initial rinses of contaminated glassware in a dedicated, sealed, and chemically compatible hazardous waste container.[2][6]
-
Labeling : Clearly label the waste container as "Hazardous Waste" with the full chemical name: "this compound".[2] Include the date and any other information required by your institution.
-
Storage : Keep the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is ready for pickup.[2]
Arranging for Final Disposal
-
Contact EHS : Never pour chemical waste down the drain or dispose of it in the regular trash.[6] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule the collection of the hazardous waste.[2]
-
Empty Containers : Empty containers that previously held this compound should be treated as hazardous waste as they may contain residual product.[2] Alternatively, they can be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Biotin-PEG6-Boc
This guide provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Biotin-PEG6-Boc. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While this compound is a key reagent in numerous biotechnological applications, including the development of PROTACs (Proteolysis Targeting Chimeras), proper management is necessary to mitigate potential hazards.[1][2]
Personal Protective Equipment (PPE)
Standard personal protective equipment should always be worn when handling this compound to prevent skin contact, eye exposure, and inhalation.[3] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical reagents.[4][5]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against chemical contact.[6][7] Always inspect gloves for integrity before use and change them immediately if contact occurs. For tasks with a higher risk of splashing, consider double-gloving.[5][6] |
| Eye and Face Protection | Safety goggles or glasses | Must meet ANSI Z.87.1 standards to protect against chemical splashes.[6][8] A face shield worn over safety glasses is recommended when there is a significant risk of splashing.[8] |
| Body Protection | Laboratory coat | A full-length lab coat is mandatory to protect skin and clothing from contamination.[3][5] |
| Respiratory Protection | Fume hood / Ventilated area | All handling of the solid, powdered form of this compound should be conducted in a chemical fume hood to prevent inhalation of dust.[4][5] If a fume hood is not available, work should be performed in a well-ventilated area. For situations with a risk of generating aerosols or dust outside of a fume hood, a properly fitted N95 respirator or higher should be used.[5] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound during routine laboratory use.
1. Preparation and Acclimatization:
-
Before use, retrieve the this compound container from its long-term storage at -20°C.[3][9][10]
-
Allow the container to warm to room temperature before opening. This prevents condensation from forming inside the vial, as the compound can be moisture-sensitive.[4]
2. Weighing and Solution Preparation:
-
Don the appropriate PPE as detailed in the table above.
-
Conduct all weighing and initial solution preparations within a certified chemical fume hood to minimize inhalation risk.[4][5]
-
Use anhydrous solvents such as DMSO or DMF for preparing stock solutions to prevent hydrolysis.[11]
3. Performing the Reaction:
-
When adding this compound to a reaction, handle the solution with care to avoid splashes.
-
Ensure the reaction is performed in a well-ventilated area.[12]
-
Keep the container tightly sealed when not in use.
4. Post-Reaction Handling:
-
After use, securely seal the this compound container and return it to the recommended -20°C storage.[10]
-
Proceed immediately to the disposal procedures for any contaminated materials and waste solutions.
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[5] Never dispose of this chemical down the drain.[5]
1. Waste Segregation:
-
Prepare two clearly labeled hazardous waste containers: one for solid waste and one for liquid waste.[6][13]
2. Solid Waste Disposal:
-
Collect all materials that have come into contact with this compound, including gloves, pipette tips, weigh boats, and contaminated wipes, in the designated solid hazardous waste container.[4][5]
-
Ensure the container is lined with a plastic bag and is kept sealed when not in use.[5]
3. Liquid Waste Disposal:
-
Collect all unused solutions, reaction mixtures, and solvent rinses in the designated liquid hazardous waste container.[5][6]
-
Do not mix with other incompatible chemical waste streams.[5] The container must be sealed and chemically compatible.[5]
4. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area.[13]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service to arrange for pickup and proper disposal.[13]
Emergency Procedures and First Aid
In the event of accidental exposure, follow these first-aid measures immediately.[6]
| Exposure Type | First Aid Response |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms such as respiratory irritation occur, seek medical attention.[6] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention. |
In case of a spill, evacuate the area, ensure adequate ventilation, and use an inert absorbent material to contain the spill before placing it in the hazardous waste container for disposal.[13]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1352814-07-3 | MOLNOVA [molnova.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
